Kupferron
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
azane;(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7-; |
InChI Key |
GXCSNALCLRPEAS-CFYXSCKTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the-Chelator: A Technical Guide to the Chemical Structure and Properties of Cupferron
For Researchers, Scientists, and Drug Development Professionals
Cupferron (B1669334), the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a well-established chelating agent with a rich history in analytical chemistry.[1] This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, and relevant experimental protocols, tailored for professionals in research and drug development.
Core Chemical Identity
Cupferron is recognized by several synonyms, including ammonium N-nitrosophenylhydroxylamine and Kupferon.[2][3][4] Its unique structure enables it to form stable five-membered chelate rings with various metal cations through its two oxygen atoms.[1]
Molecular Structure:
The chemical structure of Cupferron consists of an ammonium cation (NH₄⁺) and the cupferron anion ([C₆H₅N(O)NO]⁻). The anion features a phenyl group attached to a nitrogen atom, which is bonded to both a nitroso group (-N=O) and an oxygen atom.
Physicochemical and Quantitative Data
A comprehensive understanding of Cupferron's properties is essential for its effective application. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₂ | [2][5] |
| IUPAC Name | Azanium;N-oxido-N-phenyl-nitrous amide | [2] |
| CAS Registry Number | 135-20-6 | [5][6] |
| Molecular Weight | 155.15 g/mol | [2][6] |
| Melting Point | 150-155 °C (with decomposition) | [1][7] |
| Appearance | Light yellow or cream-colored crystals or a brown crystalline solid | [2][7] |
| Solubility | Soluble in water and ethanol | [7][8] |
| Storage | 2-8°C | [7][8][9] |
Experimental Protocols: Synthesis of Cupferron
The synthesis of Cupferron is a well-documented procedure. A common method involves the reaction of phenylhydroxylamine with a source of the nitrosonium ion (NO⁺) in the presence of ammonia (B1221849).
Materials:
-
Phenylhydroxylamine
-
Amyl nitrite (B80452) or Butyl nitrite
-
Anhydrous ether
-
Ammonia gas
Procedure (based on historical preparations):
-
A solution of phenylhydroxylamine is prepared in anhydrous ether and cooled in an ice-salt bath.
-
An ethereal solution of amyl nitrite (or butyl nitrite) is added dropwise to the cooled phenylhydroxylamine solution while maintaining the low temperature.
-
Dry ammonia gas is then passed through the reaction mixture.
-
The precipitated Cupferron is collected by filtration, washed with cold ether, and dried.
This synthetic workflow can be visualized as follows:
References
- 1. Cupferron - Wikipedia [en.wikipedia.org]
- 2. Cupferron | C6H9N3O2 | CID 2724103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cupferron | 135-20-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Cupferron - OEHHA [oehha.ca.gov]
- 5. Cupferron — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. nbinno.com [nbinno.com]
- 8. Cupferron | 135-20-6 [chemicalbook.com]
- 9. echemi.com [echemi.com]
Kupferron Solubility: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility of Kupferron (Ammonium salt of N-nitroso-N-phenylhydroxylamine) in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data and presents a detailed experimental protocol for its determination.
Executive Summary
This compound is a versatile chelating agent used in analytical chemistry for the separation and precipitation of various metal ions. A thorough understanding of its solubility in different solvent systems is crucial for its effective application in research and development, particularly in designing extraction protocols and analytical methods. This guide addresses the current landscape of solubility data for this compound, noting both qualitative and quantitative findings, and provides a standardized methodology for independent verification and further exploration.
Solubility of this compound in Various Solvents
The solubility of this compound has been reported in a range of aqueous and organic solvents. However, much of the available data is qualitative, with some conflicting quantitative reports, particularly for its solubility in water. The following table summarizes the available information. It is important to note that solubility can be significantly influenced by factors such as temperature and the pH of the medium.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Freely soluble / Well soluble[1][2][3] | Not Specified | Conflicting data exists, with another source stating <0.1 g/100 mL.[1] |
| Water | H₂O | < 0.1 g/100 mL | 18.5 | |
| Ethanol | C₂H₅OH | Freely soluble / Well soluble[1][2][3] | Not Specified | |
| Diethyl Ether | (C₂H₅)₂O | Soluble[4] | Not Specified | |
| Benzene | C₆H₆ | Soluble[4] | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly soluble | Not Specified | |
| Chloroform | CHCl₃ | Soluble (for its metal complexes) | Not Specified | Primarily used for the extraction of this compound-metal chelates. |
| Ethyl Acetate | C₄H₈O₂ | Soluble (for its metal complexes) | Not Specified | Primarily used for the extraction of this compound-metal chelates. |
Note: "Freely soluble" and "well soluble" are qualitative terms and do not provide specific quantitative values. The conflicting data for water solubility highlights the need for standardized experimental determination.
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for the determination of the solubility of this compound in a given solvent, based on the widely accepted shake-flask method. This protocol is designed to be adaptable for various solvents and analytical techniques.
I. Materials and Equipment
-
This compound (analytical grade)
-
Solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
II. Procedure
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a glass vial or flask. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Add a known volume of the solvent of interest to the vial. c. Tightly seal the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution has stabilized.
-
Separation of the Saturated Solution: a. After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a pipette. c. To ensure all undissolved solids are removed, either: i. Centrifuge the sample at a high speed. ii. Filter the sample through a syringe filter that is pre-conditioned with the solvent.
-
Analysis of the Saturated Solution: a. Accurately dilute a known volume of the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument. b. Measure the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector). c. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculation of Solubility: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. c. Express the solubility in appropriate units, such as g/100 mL or mg/mL.
III. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its application in various scientific disciplines. While qualitative data suggests good solubility in several common solvents, precise quantitative data is limited and, in the case of water, conflicting. The standardized experimental protocol provided in this guide offers a robust framework for researchers to determine the solubility of this compound in specific solvents of interest, thereby facilitating more accurate and reproducible experimental design. Further research to establish a comprehensive and quantitative solubility profile of this compound across a wider range of solvents and conditions is highly encouraged.
References
historical applications of Kupferron in analytical chemistry
An In-depth Technical Guide to the Historical Applications of Cupferron in Analytical Chemistry
Introduction
Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine (NH₄[C₆H₅N(O)NO]), is an organic reagent that holds a significant place in the history of analytical chemistry.[1][2] For much of the 20th century, it was a cornerstone reagent for the quantitative separation and gravimetric determination of a variety of metallic elements.[3][4][5] Its utility stemmed from its ability to form stable, insoluble chelate complexes with metal ions, particularly in strongly acidic solutions, which allowed for selective separations that were otherwise difficult to achieve.[2][4] This guide provides a technical overview of its principal historical applications, experimental protocols, and the chemical principles governing its use.
Mechanism of Action: Chelation
The analytical utility of Cupferron is derived from the behavior of its anion, N-nitroso-N-phenylhydroxylamine. This anion functions as a bidentate monoanionic ligand, meaning it binds to a metal ion at two points.[1] The two oxygen atoms of the N-nitroso and hydroxylamine (B1172632) groups coordinate with a metal cation to form a highly stable five-membered chelate ring.[1] These resulting metal cupferrate complexes, such as Fe(C₆H₅N₂O₂)₃ and Zr(C₆H₅N₂O₂)₄, are characteristically insoluble in water and cold, dilute mineral acids, leading to their precipitation from solution.[1][4]
Core Applications & Quantitative Data
Cupferron was renowned for its use in separating trivalent and tetravalent metals from divalent ones. Its most significant application was the precipitation of metals like iron, titanium, zirconium, and vanadium from strongly acidic solutions.[2][6] This selectivity was paramount; for example, it allowed for the quantitative separation of iron from aluminum, manganese, nickel, and other divalent cations. Aluminum itself could be precipitated, but this required a weakly acidic or neutral solution.[6]
The precipitates were typically not weighed directly. Due to their complex and sometimes unstable nature, the standard procedure was to dry the precipitate, char the filter paper, and ignite the complex at a high temperature in a furnace. This converted the metal cupferrate into its corresponding stable metal oxide (e.g., Fe₂O₃, TiO₂, ZrO₂), which could be accurately weighed for gravimetric determination.
Table 1: Precipitation Conditions for Common Metal Ions with Cupferron
| Metal Ion | Typical Acidity for Precipitation | Form of Precipitate | Final Weighing Form (after ignition) |
| Iron (Fe³⁺) | Strongly acidic (e.g., 10% H₂SO₄ or HCl) | Ferric Cupferrate: Fe(C₆H₅N₂O₂)₃ | Ferric Oxide: Fe₂O₃ |
| Titanium (Ti⁴⁺) | Strongly acidic (e.g., 10% H₂SO₄ or HCl) | Titanium Cupferrate: Ti(C₆H₅N₂O₂)₄ | Titanium Dioxide: TiO₂ |
| Zirconium (Zr⁴⁺) | Strongly acidic (e.g., 10-20% H₂SO₄) | Zirconium Cupferrate: Zr(C₆H₅N₂O₂)₄ | Zirconium Dioxide: ZrO₂ |
| Vanadium (V⁵⁺) | Strongly acidic | Vanadium Cupferrate | Vanadium Pentoxide: V₂O₅ |
| Tin (Sn⁴⁺) | Strongly acidic | Tin(IV) Cupferrate | Tin(IV) Oxide: SnO₂ |
| Copper (Cu²⁺) | Weakly acidic to neutral | Cupric Cupferrate: Cu(C₆H₅N₂O₂)₂ | Cupric Oxide: CuO |
| Aluminum (Al³⁺) | Weakly acidic (pH 4-6), often using an acetate (B1210297) buffer | Aluminum Cupferrate: Al(C₆H₅N₂O₂)₃ | Aluminum Oxide: Al₂O₃ |
Experimental Protocols
The following protocols are representative of the classical gravimetric methods employing Cupferron. A freshly prepared, cold 6% aqueous solution of Cupferron was typically used, as the reagent is unstable and decomposes upon heating or prolonged standing.[7]
Protocol 1: Gravimetric Determination of Iron
This procedure details the separation and quantification of iron from a sample.
-
Sample Dissolution : Accurately weigh the iron-containing sample and dissolve it in approximately 10 mL of 3 M hydrochloric acid, heating gently if necessary.[8]
-
Oxidation : Add 5 mL of 6 M nitric acid to the solution and boil for several minutes to ensure all iron is oxidized to the ferric (Fe³⁺) state.[8][9]
-
Acidification & Dilution : Dilute the solution to about 200 mL with distilled water and add sufficient sulfuric or hydrochloric acid to achieve a final acid concentration of approximately 10%.
-
Precipitation : Cool the solution to below 10°C in an ice bath. While stirring vigorously, slowly add a cold, freshly prepared 6% solution of Cupferron until no further precipitation occurs. Add a slight excess to ensure complete precipitation.[7]
-
Digestion : Let the beaker stand in the ice bath for 15-30 minutes to allow the flocculent precipitate to coagulate.[7]
-
Filtration : Filter the precipitate through a quantitative ashless filter paper (e.g., Whatman 41) using gentle suction.[7][10]
-
Washing : Wash the precipitate several times with cold 1% hydrochloric acid containing a small amount of Cupferron reagent, followed by several washes with cold distilled water to remove excess acid and reagent.
-
Ignition : Carefully transfer the filter paper and precipitate to a pre-weighed porcelain crucible. Heat gently at first to dry the precipitate and char the filter paper without allowing it to inflame. Once the paper is charred, transfer the crucible to a muffle furnace and ignite at high temperature (900-1000°C) until all carbon is burned off.[8][10]
-
Weighing : Cool the crucible in a desiccator and weigh. Repeat the ignition, cooling, and weighing steps until a constant mass of Fe₂O₃ is obtained.[8]
-
Calculation : Calculate the mass of iron from the mass of the Fe₂O₃ residue.
Protocol 2: Separation of Titanium and Zirconium from Aluminum
This method illustrates the power of Cupferron in separating different classes of metals based on acidity.
-
Acidification : Begin with a solution containing Ti⁴⁺, Zr⁴⁺, and Al³⁺ ions. Add hydrochloric or sulfuric acid until the solution is strongly acidic (e.g., 10-20% by volume).[6]
-
Collective Precipitation : Cool the solution and add a cold 6% Cupferron solution to quantitatively precipitate the titanium and zirconium cupferrates. Aluminum remains in the solution under these highly acidic conditions.[6][11]
-
Separation : Filter the solution to separate the solid Ti/Zr precipitates from the filtrate containing the dissolved Al³⁺.
-
Analysis of Ti/Zr : The precipitate can be ignited to mixed oxides (TiO₂ + ZrO₂) and weighed, or dissolved in acid for further separation and individual determination of Ti and Zr using other methods.
-
Determination of Aluminum : Take the filtrate from step 3. Neutralize the excess strong acid with ammonium hydroxide (B78521) and then acidify slightly with a weak acid (e.g., acetic acid) to a pH between 4 and 6. Add Cupferron solution to precipitate the aluminum cupferrate.[6] This precipitate is then filtered, washed, ignited to Al₂O₃, and weighed.
References
- 1. Cupferron - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. quimlab.com.br [quimlab.com.br]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Method for the Separation of Titanium, Zirconium, Iron, and Aluminum from One Another and for their Subsequent Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. docsity.com [docsity.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Safe Handling of Kupferron in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kupferron (Ammonium N-nitrosophenylhydroxylamine) is a chemical reagent utilized in laboratory settings, primarily for the separation and precipitation of various metals. While a valuable tool in analytical and coordination chemistry, this compound presents significant health hazards that necessitate strict adherence to safety protocols. This guide provides an in-depth overview of the potential dangers associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance with multiple risk factors. A thorough understanding of these hazards is the foundation of safe laboratory practice.
Primary Hazards:
-
Acute Toxicity: this compound is toxic if swallowed.[1][2][3]
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of this compound dust may lead to respiratory tract irritation.[1][2][4]
-
Carcinogenicity: this compound is suspected of causing cancer and is listed as reasonably anticipated to be a human carcinogen.[1][5] Animal studies have shown it to cause various types of cancer.[5]
-
Methemoglobinemia: Overexposure can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing symptoms like dizziness, drowsiness, headache, and cyanosis (a bluish discoloration of the skin).[4]
Quantitative Health and Safety Data
While official occupational exposure limits from bodies like OSHA, NIOSH, or ACGIH have not been established for this compound, the following quantitative data are crucial for risk assessment.[4][6]
| Parameter | Value | Species | Reference |
| Oral LD50 | 199 mg/kg | Rat | [4] |
| No Significant Risk Level (NSRL) | 3 µ g/day | N/A | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
4.1. Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[6][7] A chemical fume hood with good airflow is highly recommended to minimize the inhalation of dust particles.
-
Designated Area: Establish a designated, clearly marked area for the handling, use, and storage of this compound to restrict access and contain potential contamination.[5]
4.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[3] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Respiratory Protection: In situations where dust cannot be adequately controlled by engineering controls, a NIOSH-approved respirator should be used.[4]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols during handling and storage is critical to prevent exposure and accidents.
5.1. Handling Procedures
-
Preparation: Before handling this compound, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.
-
Dispensing: When weighing or transferring this compound powder, do so in a fume hood to contain any dust. Avoid actions that could generate dust, such as shaking or vigorous scooping.
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][6] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]
5.2. Storage Requirements
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[7]
-
Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[1][7] Some sources recommend adding a piece of ammonium (B1175870) carbonate to the container for stability.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
6.1. First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4]
6.2. Spill and Leak Procedures
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.
Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste. All waste must be collected in clearly labeled, sealed containers. Disposal must be carried out by a licensed hazardous waste disposal company, following all applicable environmental regulations.
Visual Workflow and Pathway Diagrams
To further clarify the safety protocols, the following diagrams illustrate the key workflows for handling this compound and responding to emergencies.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Emergency response protocol for a this compound spill in the laboratory.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Cupferron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cupferron - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Cupferron - OEHHA [oehha.ca.gov]
- 6. nj.gov [nj.gov]
- 7. Page loading... [guidechem.com]
The Role of Cupferron as a Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chemical compound with established applications in analytical chemistry as a chelating agent. Beyond its use in metal ion separation, Cupferron exhibits significant efficacy as a polymerization inhibitor. This technical guide provides an in-depth exploration of the core principles governing Cupferron's inhibitory action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding the nuances of its function is critical for its effective application in preventing the premature and unwanted polymerization of vinyl monomers during synthesis, purification, and storage, a crucial aspect in various industrial processes, including drug development where monomer purity and stability are paramount.
Mechanism of Action: Radical Scavenging
The primary mechanism by which Cupferron inhibits polymerization is through radical scavenging. Free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps. In the initiation phase, highly reactive free radicals are generated. These radicals then react with monomer units in the propagation phase, leading to the growth of polymer chains.
Cupferron acts as a potent "true inhibitor," meaning it effectively stops the polymerization process until it is consumed, after which the polymerization proceeds at its normal rate.[1] It intercepts the propagating radicals (growing polymer chains with a radical end) to terminate the chain reaction. The N-nitroso group in the Cupferron molecule is key to its radical scavenging ability. It readily reacts with carbon-centered radicals of the growing polymer chain to form a stable, non-radical species, thus preventing the further addition of monomer units.[2]
The proposed mechanism for this interaction is the transfer of the radical to the Cupferron molecule, which can then undergo further reactions to yield stable products. This chain-breaking antioxidant activity effectively quenches the polymerization process.[3]
Diagram of the Inhibition Mechanism
Caption: Radical scavenging mechanism of Cupferron.
Quantitative Data on Inhibition Performance
The effectiveness of a polymerization inhibitor is quantified by parameters such as the induction period, which is the time before polymerization begins. Longer induction periods at a given inhibitor concentration indicate higher efficiency.
Table 1: Comparative Inhibition of Styrene (B11656) Polymerization at 50°C
This table presents a comparison of the induction periods for the thermal polymerization of styrene in the presence of Cupferron and a common industrial inhibitor, tertiary butyl catechol.
| Inhibitor | Concentration (ppm) | Induction Time (hours) |
| None (Control) | 0 | < 1 |
| Tertiary Butyl Catechol | 10 | 24 |
| Cupferron | 10 | > 48 |
| Tertiary Butyl Catechol | 25 | 48 |
| Cupferron | 25 | > 72 |
Data sourced from US Patent 3,426,063[4]
The data clearly demonstrates that Cupferron is significantly more effective than tertiary butyl catechol at the same concentrations in inhibiting the thermal polymerization of styrene at 50°C, providing a much longer period of stability.[4]
Graphical Comparison of Inhibitor Performance at High Temperature
At elevated temperatures, the efficacy of polymerization inhibitors is critical, especially during distillation processes. Cupferron has been shown to exhibit superior performance compared to other common inhibitors in preventing the polymerization of styrene at 120°C.
(Note: The following is a descriptive summary of graphical data, as the raw data for a table is not available.)
A comparative study of various polymerization inhibitors for purified styrene at a concentration of 1,000 ppm and a temperature of 120°C under a nitrogen gas flow demonstrated that Cupferron and an aluminum salt inhibitor were significantly more effective than other inhibitors like p-benzoquinone.[5] After a set period, the monomer inhibited with Cupferron showed a much higher percentage of remaining unpolymerized monomer compared to the samples with other inhibitors, indicating its strong high-temperature performance.
Experimental Protocols
To evaluate the performance of Cupferron as a polymerization inhibitor, several standardized methods can be employed. Below are detailed protocols for two common techniques: gravimetric analysis and dilatometry.
Protocol 1: Gravimetric Analysis for Determining Polymerization Inhibition
This method quantifies the amount of polymer formed over time in the presence of an inhibitor.
Objective: To determine the effectiveness of Cupferron in inhibiting the thermal polymerization of a vinyl monomer by measuring the mass of the polymer formed.
Materials:
-
Vinyl monomer (e.g., styrene, methyl methacrylate, vinyl acetate)
-
Cupferron
-
Initiator (e.g., benzoyl peroxide, AIBN), if not studying thermal polymerization
-
Solvent for the monomer (e.g., toluene)
-
Non-solvent for the polymer (e.g., methanol)
-
Reaction vials or ampoules with septa
-
Constant temperature bath or oven
-
Analytical balance
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Preparation of Monomer/Inhibitor Solutions:
-
Prepare stock solutions of Cupferron in the chosen monomer at various concentrations (e.g., 10, 25, 50, 100 ppm).
-
A control sample with no inhibitor should also be prepared.
-
If using an initiator, add it to the monomer solutions at a constant concentration.
-
-
Polymerization:
-
Transfer a known volume or mass of each solution into separate reaction vials.
-
Purge the vials with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can also act as an inhibitor or initiator.
-
Seal the vials and place them in a constant temperature bath or oven set to the desired polymerization temperature (e.g., 50°C for styrene).[4]
-
-
Sampling and Precipitation:
-
At predetermined time intervals, remove a vial from the heat source and immediately cool it in an ice bath to quench the polymerization.
-
Open the vial and pour the contents into a beaker containing a stirred non-solvent for the polymer (e.g., methanol). The polymer will precipitate out of the solution.
-
-
Isolation and Weighing of Polymer:
-
Filter the precipitated polymer using a pre-weighed filter paper in a Büchner funnel.
-
Wash the polymer with additional non-solvent to remove any unreacted monomer or inhibitor.
-
Dry the filter paper and the collected polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
-
Calculation:
-
Determine the mass of the polymer formed.
-
Calculate the percent conversion of monomer to polymer: % Conversion = (Mass of Polymer / Initial Mass of Monomer) * 100
-
Plot the percent conversion versus time for each inhibitor concentration to determine the induction period and the rate of polymerization.
-
Workflow for Gravimetric Analysis
Caption: Experimental workflow for gravimetric analysis.
Protocol 2: Dilatometry for Monitoring Polymerization Kinetics
Dilatometry is a technique that measures the volume change of a reaction mixture over time. Since the density of a polymer is generally higher than that of its corresponding monomer, polymerization is accompanied by a volume contraction, which can be precisely measured in a dilatometer.
Objective: To continuously monitor the rate of polymerization of a vinyl monomer in the presence of Cupferron by measuring the volume contraction of the reaction mixture.
Materials:
-
Dilatometer (a glass vessel with a precision-bore capillary tube)
-
Vinyl monomer
-
Cupferron
-
Initiator (if required)
-
Constant temperature bath with a transparent window
-
Cathetometer or a digital camera with high-resolution imaging for measuring the meniscus level
-
Vacuum line
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare the monomer solution with the desired concentration of Cupferron and initiator (if applicable) as described in the gravimetric protocol.
-
-
Filling the Dilatometer:
-
Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped.
-
The liquid level should be adjusted to be within the calibrated range of the capillary tube.
-
Freeze the monomer in the dilatometer bulb using liquid nitrogen, and then evacuate the dilatometer using a vacuum line to remove dissolved gases. Thaw the monomer and repeat this freeze-pump-thaw cycle at least three times.
-
-
Measurement:
-
Place the dilatometer in the constant temperature bath, ensuring the capillary tube is vertical.
-
Allow the dilatometer to reach thermal equilibrium. The liquid level in the capillary will initially rise due to thermal expansion and then begin to fall as polymerization commences and the volume contracts.
-
Record the height of the meniscus in the capillary tube at regular time intervals using a cathetometer or by taking images with a calibrated camera.
-
-
Calculation:
-
The volume change (ΔV) at any time (t) is calculated from the change in the height of the meniscus (Δh) and the known cross-sectional area (A) of the capillary: ΔV = Δh * A.
-
The fractional conversion of monomer to polymer (X) can be calculated using the following equation: X = (ΔV / V₀) * ( (ρ_p - ρ_m) / ρ_p )⁻¹ where V₀ is the initial volume of the monomer, ρ_p is the density of the polymer, and ρ_m is the density of the monomer at the reaction temperature.
-
The rate of polymerization (Rp) is proportional to the rate of change of the meniscus height (dh/dt). Plotting the conversion versus time allows for the determination of the induction period and the polymerization rate.
-
Logical Flow for Dilatometry Experiment
Caption: Logical flow of a dilatometry experiment.
Applications in Drug Development
In the development of pharmaceutical products, particularly those involving polymeric drug delivery systems, the stability and purity of the monomers used are of utmost importance. Uncontrolled polymerization can lead to impurities, changes in viscosity, and batch-to-batch inconsistency, all of which are unacceptable in a regulated environment.
Cupferron can be a valuable tool in this context for:
-
Stabilizing Monomers During Storage and Transport: Ensuring the long-term stability of reactive monomers used in the synthesis of biocompatible polymers.
-
Preventing Polymerization During Purification: Inhibiting unwanted polymerization during distillation or other purification processes, thereby ensuring high-purity monomers for subsequent reactions.
-
Controlling Polymerization Reactions: In some applications, a controlled initiation of polymerization is required. Cupferron can be used to provide a distinct induction period, allowing for better process control.
Safety Considerations
Cupferron is classified as a toxic substance and is reasonably anticipated to be a human carcinogen.[4] It is also a skin and eye irritant. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work with Cupferron should be conducted in a well-ventilated fume hood.
Conclusion
Cupferron is a highly effective polymerization inhibitor that functions through a radical scavenging mechanism. Quantitative data demonstrates its superiority over some common inhibitors, particularly in the thermal polymerization of styrene. The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate its performance with various vinyl monomers. While its toxicological profile necessitates careful handling, its high efficiency makes it a valuable tool in research and industrial applications, including the critical area of drug development, where monomer stability is paramount for producing safe and effective polymeric materials. Further research into its efficacy with a broader range of monomers and under varied conditions will continue to expand its utility in the field of polymer science.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Polymerization Reactions [chemed.chem.purdue.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US3426063A - Inhibiting thermal polymerization and the growth of popcorn polymer - Google Patents [patents.google.com]
- 5. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
An In-Depth Technical Guide to CAS Number 135-20-6 (Cupferron) for Chemical Sourcing in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 135-20-6, commonly known as Cupferron. This document is intended for researchers, scientists, and professionals in the field of drug development who are sourcing and utilizing this compound. It covers its chemical and physical properties, synthesis, and purification methods. Furthermore, it delves into its significant biological activities, including its roles as a metal chelating agent, a nitric oxide donor, and an inhibitor of the NF-κB signaling pathway, all of which are pertinent to its potential applications in antimicrobial and anticancer research. Detailed experimental protocols for assessing its biological efficacy are also provided, alongside a visualization of its mechanism of action within the NF-κB pathway.
Chemical Identification and Physicochemical Properties
Cupferron, systematically named Ammonium (B1175870) N-nitroso-N-phenylhydroxylamine, is an organic compound with the CAS registry number 135-20-6. It is a versatile chelating agent, forming stable complexes with a variety of metal ions.[1]
Table 1: Chemical and Physical Properties of Cupferron (CAS: 135-20-6)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| Appearance | White to yellowish crystalline solid | [1] |
| Melting Point | 150-155 °C (decomposes) | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Stability | Stable under recommended storage conditions, but may be light and moisture sensitive. Should be stored in a dark container over solid ammonium carbonate. | [1] |
Synthesis and Purification
Synthesis Protocol
Cupferron is synthesized from phenylhydroxylamine and a source of the nitrosonium ion (NO⁺).[1] A common laboratory-scale synthesis involves the following steps:
-
Preparation of Phenylhydroxylamine: Phenylhydroxylamine can be prepared by the reduction of nitrobenzene (B124822) with zinc dust in the presence of an ammonium chloride solution.
-
Reaction with a Nitrite (B80452) Source: The prepared phenylhydroxylamine is then reacted with a nitrite source, such as an alkyl nitrite (e.g., butyl nitrite), in the presence of ammonia. The reaction is typically carried out in a suitable organic solvent like diethyl ether at a low temperature (around 0°C) to control the exothermic reaction.
-
Isolation of Cupferron: The product, Cupferron, precipitates from the reaction mixture and can be isolated by filtration.
Purification Method
For high-purity applications, such as in drug development research, Cupferron can be purified by recrystallization. A common method involves dissolving the crude product in ethanol, treating it with activated carbon to remove colored impurities, followed by filtration and cooling to induce crystallization. The purified crystals are then washed with a cold solvent, such as diethyl ether, and dried.
Biological Activities and Mechanisms of Action
Cupferron has garnered interest in the field of drug development due to its diverse biological activities, which primarily stem from three key mechanisms: metal chelation, nitric oxide donation, and inhibition of the NF-κB signaling pathway.
Metal Chelation in Cancer Therapy
Cancer cells often have a higher demand for essential metals like iron and copper to support their rapid proliferation and metabolism.[2][3] Cupferron, as a chelating agent, can bind to these metal ions, depleting their availability within the cancer cells. This disruption of metal homeostasis can lead to the inhibition of key cellular processes and induce apoptosis (programmed cell death).[2] The chelation of iron, in particular, can inhibit ribonucleotide reductase, a critical enzyme for DNA synthesis and repair, thereby halting cell cycle progression.[3]
Nitric Oxide Donation
Cupferron is known to be a nitric oxide (NO) donor.[4] Nitric oxide is a crucial signaling molecule in various physiological and pathological processes. In the context of cancer therapy, the release of NO can have dual effects. At low concentrations, it can promote tumor growth, but at higher concentrations, it can induce oxidative stress and apoptosis in cancer cells. The ability of Cupferron to release NO contributes to its potential as an anticancer agent.[5]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Cupferron has been identified as an inhibitor of the NF-κB signaling pathway.[6] It is believed to exert its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents the nuclear translocation of the active NF-κB subunits (p50/p65), thereby blocking the transcription of pro-survival genes.[8][9]
Workflow for Cupferron's Inhibition of the Canonical NF-κB Pathway
Caption: Cupferron inhibits the canonical NF-κB pathway by targeting the IKK complex.
Experimental Protocols for Biological Activity Assessment
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cupferron (CAS 135-20-6)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of Cupferron in complete culture medium. Remove the old medium from the wells and add the Cupferron solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Cupferron, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Cupferron compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the cell viability against the logarithm of the Cupferron concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cupferron (CAS 135-20-6)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Cupferron Dilutions: Prepare a two-fold serial dilution of Cupferron in the appropriate broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add a specific volume of the standardized inoculum to each well of the microtiter plate containing the Cupferron dilutions. Include a positive control (inoculum in broth without Cupferron) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of Cupferron at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.
Safety and Handling
Cupferron is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing cancer.[1] It can also cause skin and eye irritation. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Cupferron (CAS 135-20-6) is a compound with significant potential in the field of drug development, particularly in the areas of anticancer and antimicrobial research. Its multifaceted mechanisms of action, including metal chelation, nitric oxide donation, and inhibition of the NF-κB signaling pathway, make it an interesting candidate for further investigation. This guide provides essential technical information for sourcing and utilizing Cupferron, including its properties, synthesis, and standardized protocols for evaluating its biological activity. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound.
References
- 1. Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.org [oncotarget.org]
- 7. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. atcc.org [atcc.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Core Principles of Gravimetric Analysis Utilizing Cupferron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gravimetric Analysis with Cupferron (B1669334)
Gravimetric analysis is a cornerstone of quantitative analytical chemistry, relying on the measurement of mass to determine the amount of an analyte in a sample.[1] The principle behind this method is the selective precipitation of the analyte from a solution, followed by the filtration, washing, drying, and weighing of the precipitate.[2] A key reagent in this field is Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine.[1] This versatile chelating agent forms stable, insoluble complexes with a variety of metal ions, making it an excellent precipitating agent for numerous analytical applications.[1]
Cupferron is particularly effective in strongly acidic solutions, allowing for the separation of metals like iron, vanadium, titanium, and zirconium from other elements such as aluminum, chromium, and manganese.[2] The selectivity of the precipitation can be finely tuned by controlling the pH of the solution. The resulting metal cupferronate precipitate is then ignited to a stable oxide of known stoichiometry, which is subsequently weighed to determine the mass of the analyte.
Quantitative Data for Metal-Cupferron Complexes
The efficacy of gravimetric analysis with cupferron is highly dependent on the controlled precipitation of the metal-cupferron complex. Key parameters such as pH and ignition temperature are critical for achieving accurate and reproducible results. The following table summarizes these crucial parameters for a selection of metals.
| Metal Ion | Precipitate Formula | Optimal pH for Precipitation | Ignition Temperature (°C) | Final Weighed Form |
| Iron (Fe³⁺) | Fe(C₆H₅N₂O₂)₃ | Strongly Acidic (~1.6 M HCl)[1] | ~1000[3][4] | Fe₂O₃ |
| Copper (Cu²⁺) | Cu(C₆H₅N₂O₂)₂ | Acidic[5] | 90-120 (can be weighed as complex) or higher for oxide | Cu(C₆H₅N₂O₂)₂ or CuO[5] |
| Titanium (Ti⁴⁺) | Ti(C₆H₅N₂O₂)₄ | Strongly Acidic | >900 | TiO₂ |
| Zirconium (Zr⁴⁺) | Zr(C₆H₅N₂O₂)₄ | Strongly Acidic | ~1000 | ZrO₂ |
| Vanadium (V⁵⁺) | V(C₆H₅N₂O₂)₅ | Strongly Acidic | - | V₂O₅ |
| Tin (Sn⁴⁺) | Sn(C₆H₅N₂O₂)₄ | Acidic | >900 | SnO₂ |
Experimental Protocols
Gravimetric Determination of Iron using Cupferron
This protocol outlines the determination of iron in a sample by precipitation with cupferron, followed by ignition to ferric oxide (Fe₂O₃).
Reagents:
-
Hydrochloric Acid (HCl), concentrated and 3 M
-
Nitric Acid (HNO₃), concentrated
-
Cupferron solution (6% w/v, freshly prepared and cooled to ~5°C)
-
Ammonium Nitrate (B79036) (NH₄NO₃) solution (1% w/v)
-
Silver Nitrate (AgNO₃) solution (0.1 M)
Procedure:
-
Sample Preparation: Accurately weigh a sample containing approximately 0.1-0.2 g of iron into a 400 mL beaker. Dissolve the sample in 20 mL of 3 M HCl, heating gently if necessary. Add 5 mL of concentrated HNO₃ and boil the solution to ensure all iron is oxidized to the ferric state (Fe³⁺).[6][7]
-
Precipitation: Dilute the solution to approximately 200 mL with deionized water and cool to about 5-10°C in an ice bath. While stirring vigorously, slowly add a cold, freshly prepared 6% solution of cupferron until precipitation is complete. Add a slight excess to ensure complete precipitation of the iron.
-
Digestion: Allow the precipitate to stand for at least 30 minutes at a low temperature to promote the formation of larger, more easily filterable particles.
-
Filtration and Washing: Filter the precipitate through an ashless filter paper (e.g., Whatman No. 41). Wash the precipitate several times with a cold, dilute acid solution (e.g., 1% HCl) containing a small amount of cupferron to prevent the precipitate from dissolving. Finally, wash the precipitate with a cold 1% ammonium nitrate solution until the filtrate is free of chloride ions (test with AgNO₃ solution).[6]
-
Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Heat the crucible gently at first to dry and char the filter paper. Once the paper is charred, increase the temperature to approximately 1000°C and ignite the precipitate to constant weight.[3][4]
-
Weighing and Calculation: Cool the crucible in a desiccator and weigh it. Repeat the ignition and weighing steps until a constant mass is obtained. The mass of iron in the original sample can be calculated using the following formula:
Mass of Fe = Mass of Fe₂O₃ × (2 × Atomic Mass of Fe) / (Molecular Mass of Fe₂O₃)
Visualizations
Signaling Pathway of Cupferron Chelation
Caption: Chelation of a metal ion by the cupferron anion to form an insoluble complex.
Experimental Workflow for Gravimetric Analysis
Caption: General workflow for the gravimetric determination of metals using cupferron.
Logical Relationship for Handling Interferences
Caption: Logical steps for managing interfering ions in gravimetric analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scribd.com [scribd.com]
- 3. icders.org [icders.org]
- 4. [2110.15461] A Quantitative Analysis of the Ignition Characteristics of Fine Iron Particles [arxiv.org]
- 5. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docsity.com [docsity.com]
- 7. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
Cupferron as a Chelating Agent for Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent with a long history in analytical and separation chemistry. Its ability to form stable, often insoluble, complexes with a variety of transition metals has made it a valuable tool for researchers. This technical guide provides a comprehensive overview of Cupferron's role as a chelating agent, with a focus on its application in the separation and quantification of transition metals. The document includes a summary of its chemical properties, quantitative data on its chelation behavior, detailed experimental protocols for its use, and a discussion of its stability and toxicity. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize or are considering the use of Cupferron in their work.
Introduction
Cupferron, with the chemical formula C₆H₅N(NO)ONH₄, is a well-established organic reagent first introduced for the precipitation of copper and iron.[1] It functions as a bidentate ligand, coordinating to metal ions through the two oxygen atoms of the N-nitroso and hydroxylamine (B1172632) groups to form a stable five-membered chelate ring.[2] This chelation often results in the formation of precipitates that can be separated from a solution, making Cupferron particularly useful for gravimetric analysis and the separation of various metal ions.[3]
The selectivity of Cupferron can be controlled by adjusting the pH of the solution. In strongly acidic solutions, it is a selective reagent for a small group of metals, including iron, vanadium, titanium, and zirconium. As the pH increases, a wider range of metals can be precipitated. This pH-dependent reactivity is a key aspect of its utility in separating mixtures of metal ions.
This guide will delve into the technical details of using Cupferron as a chelating agent, providing quantitative data where available, detailed experimental procedures, and visual representations of workflows to aid in its practical application.
Chemical and Physical Properties
Cupferron is a crystalline solid that is typically white or cream-colored.[3] It is soluble in water and organic solvents such as ethanol (B145695) and diethyl ether. The stability of Cupferron and its solutions is a critical consideration for its use. Aqueous solutions of Cupferron are not stable over long periods and should generally be prepared fresh. The solid reagent should be stored in a cool, dark place, and it is often stabilized with a small amount of ammonium carbonate to prevent decomposition.
| Property | Value | Reference |
| Chemical Formula | C₆H₅N(NO)ONH₄ | [2] |
| Molar Mass | 155.16 g/mol | [2] |
| Appearance | White to cream-colored crystalline solid | [3] |
| Melting Point | 163-164 °C | [3] |
| Solubility | Soluble in water, ethanol, diethyl ether | [3] |
Chelation of Transition Metals
Cupferron's utility as a chelating agent stems from its ability to form stable complexes with a wide array of transition metals. The stability of these complexes and the conditions under which they form are crucial for its application in separation and analysis.
Stability of Metal-Cupferron Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Notes |
| Fe(III) | 1:3 | High | Forms a stable tris-complex.[2] |
| Cu(II) | 1:2 | Moderate | Forms a bis-complex.[2] |
| Ti(IV) | 1:4 | High | Forms a tetrakis-complex.[4] |
Note: Quantitative stability constant data for a wide range of transition metal-Cupferron complexes is sparse in publicly available literature. The stability is often inferred from the conditions required for quantitative precipitation.
pH Dependence of Precipitation
The pH of the solution is a critical parameter that governs the selectivity of Cupferron. By controlling the acidity, it is possible to selectively precipitate certain metals from a mixture.
| Metal Ion | Optimal pH Range for Precipitation | Notes |
| Fe(III) | Strongly Acidic (e.g., 10% H₂SO₄ or HCl) | Allows for separation from many other metals. |
| Ti(IV) | Strongly Acidic (e.g., 10% H₂SO₄) | Co-precipitates with Fe(III).[4] |
| Cu(II) | Weakly Acidic to Neutral | Precipitates from solutions of lower acidity than Fe(III).[5] |
| Al(III) | Weakly Acidic | Can be separated from Fe(III) by controlling acidity. |
| Sn(IV) | Acidic | A six-fold excess of Cupferron is recommended for complete precipitation.[6] |
Note: The exact pH for quantitative precipitation can vary depending on the concentration of the metal ion and the presence of other species in the solution.
Experimental Protocols
The following sections provide detailed methodologies for common applications of Cupferron in the laboratory.
Gravimetric Determination of Iron(III)
This protocol outlines the steps for the quantitative determination of iron in a sample by precipitation with Cupferron.
Materials:
-
Sample containing iron(III)
-
Cupferron solution (6% w/v, freshly prepared and filtered)
-
Hydrochloric acid (HCl), concentrated
-
Sulfuric acid (H₂SO₄), 10% (v/v)
-
Ashless filter paper
-
Gooch crucible
-
Muffle furnace
Procedure:
-
Sample Preparation: Accurately weigh a sample containing approximately 0.1-0.2 g of iron and dissolve it in a suitable volume of dilute hydrochloric acid.
-
Oxidation of Iron: If necessary, ensure all iron is in the +3 oxidation state by adding a few drops of nitric acid and boiling the solution.
-
pH Adjustment: Dilute the solution to approximately 200 mL with deionized water and add 20 mL of 10% sulfuric acid. Cool the solution to 10-15 °C in an ice bath.
-
Precipitation: Slowly add a cold, freshly prepared 6% solution of Cupferron with constant stirring until precipitation is complete. A slight excess of the reagent should be added to ensure quantitative precipitation.
-
Digestion: Allow the precipitate to stand for 15-30 minutes in the cold solution to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate through an ashless filter paper using gentle suction. Wash the precipitate several times with cold 1% sulfuric acid containing a small amount of Cupferron, followed by a final wash with cold dilute ammonia (B1221849) solution to remove excess reagent.
-
Drying and Ignition: Carefully transfer the filter paper and precipitate to a pre-weighed porcelain crucible. Dry the crucible in an oven at 100-110 °C. Once dry, char the filter paper slowly over a low flame and then ignite the precipitate in a muffle furnace at 800-900 °C to a constant weight. The final product is ferric oxide (Fe₂O₃).
-
Calculation: Calculate the percentage of iron in the original sample based on the weight of the Fe₂O₃ obtained.
Solvent Extraction of Copper(II)
This protocol describes a method for the separation of copper(II) from an aqueous solution using a solution of Cupferron in an organic solvent.[7]
Materials:
-
Aqueous solution containing copper(II) ions
-
Cupferron
-
Chloroform (B151607) (or another suitable organic solvent)
-
Separatory funnel
-
pH meter
Procedure:
-
Preparation of Organic Phase: Prepare a solution of Cupferron in chloroform of a desired concentration (e.g., 0.1 M).
-
pH Adjustment of Aqueous Phase: Transfer a known volume of the aqueous solution containing copper(II) to a separatory funnel. Adjust the pH of the solution to the desired value (typically in the weakly acidic to neutral range for copper) using a suitable buffer or by the addition of acid or base.
-
Extraction: Add an equal volume of the Cupferron-chloroform solution to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and complex formation.
-
Phase Separation: Allow the two phases to separate completely. The organic layer, containing the copper-Cupferron complex, will typically be the bottom layer (as chloroform is denser than water).
-
Separation: Carefully drain the organic layer into a clean beaker.
-
Analysis: The concentration of copper in either the aqueous phase (before and after extraction) or the organic phase can be determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or UV-Vis spectrophotometry, to calculate the extraction efficiency.
Visualizations
Logical Workflow for Gravimetric Determination of a Metal Ion
Caption: Workflow for the gravimetric determination of a metal ion using Cupferron.
Experimental Workflow for Solvent Extraction
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Cupferron - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Precipitation of metal-cupferron complexes from homogeneous solution-II: determination of titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. oresomeresources.com [oresomeresources.com]
The Carcinogenic Potential of N-Nitroso-N-Phenylhydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitroso-N-phenylhydroxylamine (NPHA), commonly known as Cupferron (B1669334), is a chemical compound that has been subject to scrutiny regarding its carcinogenic potential. This technical guide provides an in-depth analysis of the existing scientific literature on the carcinogenicity of NPHA, with a focus on data from animal bioassays and genotoxicity studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound. This document summarizes key quantitative data in tabular format, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Introduction
N-nitroso-N-phenylhydroxylamine, in its ammonium (B1175870) salt form known as Cupferron (CAS No. 135-20-6), is a creamy-white crystalline solid.[1] It has historically been used as an analytical reagent for the separation and precipitation of various metals, including copper, iron, vanadium, and thorium.[1][2] Given its classification as an N-nitroso compound, a class of chemicals known to include numerous potent carcinogens, the carcinogenic potential of NPHA has been a subject of investigation.[3] The United States National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have evaluated the carcinogenicity of Cupferron, concluding that it is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[1][2] This guide will delve into the specifics of these findings.
Carcinogenicity in Animal Bioassays
Long-term animal bioassays are a cornerstone in the identification of potential human carcinogens.[4] N-nitroso-N-phenylhydroxylamine has been tested for its carcinogenic potential in comprehensive studies conducted by the National Cancer Institute (NCI).[5][6]
Experimental Protocols
A bioassay of Cupferron was conducted using Fischer 344 rats and B6C3F1 mice.[5][6] The key aspects of the experimental design are outlined below:
-
Test Animals: Groups of 49 or 50 male and 50 female Fischer 344 rats and B6C3F1 mice were used for the study.[5][6] For each species, a control group of 50 animals of each sex was fed a basal diet.[5][6]
-
Administration of Test Chemical: Cupferron was administered in the feed at two different concentrations.[5][6]
-
Dosage Levels:
-
Duration of Study: The compound was administered for a period of 78 weeks.[5][6][7] Following this, the rats were observed for an additional period of up to 28 weeks, and the mice for up to 18 weeks.[5][6][7]
-
Pathology: A comprehensive histopathological examination was performed on all animals.
Data Presentation: Tumor Incidences
Oral exposure to Cupferron resulted in the development of tumors at multiple tissue sites in both rats and mice.[1][5][6] The quantitative data on tumor incidences are summarized in the tables below.
Table 1: Incidence of Neoplasms in Fischer 344 Rats Fed Cupferron for 78 Weeks
| Organ System & Neoplasm | Male Rats (Control) | Male Rats (0.15% Cupferron) | Male Rats (0.30% Cupferron) | Female Rats (Control) | Female Rats (0.15% Cupferron) | Female Rats (0.30% Cupferron) |
| Forestomach | ||||||
| Squamous-cell Carcinoma | 0/50 | 19/49 | 31/50 | 0/50 | 18/50 | 33/50 |
| Liver | ||||||
| Hepatocellular Carcinoma | 1/50 | 10/49 | 20/50 | 0/50 | 5/50 | 15/50 |
| Neoplastic Nodule | 2/50 | 8/49 | 10/50 | 1/50 | 4/50 | 9/50 |
| Vascular System | ||||||
| Hemangiosarcoma | 0/50 | 5/49 | 12/50 | 1/50 | 6/50 | 14/50 |
| Auditory Sebaceous Gland | ||||||
| Carcinoma | 0/50 | 1/49 | 3/50 | 0/50 | 4/50 | 9/50 |
Data sourced from the National Toxicology Program Technical Report TR-100.[5][7]
Table 2: Incidence of Neoplasms in B6C3F1 Mice Fed Cupferron for 78 Weeks
| Organ System & Neoplasm | Male Mice (Control) | Male Mice (0.2% Cupferron) | Male Mice (0.4% Cupferron) | Female Mice (Control) | Female Mice (0.2% Cupferron) | Female Mice (0.4% Cupferron) |
| Vascular System | ||||||
| Hemangiosarcoma | 2/50 | 10/50 | 21/49 | 1/50 | 7/50 | 15/50 |
| Hemangioma or Hemangiosarcoma | 2/50 | 11/50 | 23/49 | 1/50 | 8/50 | 17/50 |
| Liver | ||||||
| Hepatocellular Carcinoma | 5/50 | 12/50 | 25/49 | 0/50 | 8/50 | 22/50 |
| Auditory Sebaceous Gland | ||||||
| Carcinoma | 0/50 | 2/50 | 4/49 | 0/50 | 3/50 | 7/50 |
| Harderian Gland | ||||||
| Adenoma | 1/50 | 4/50 | 9/49 | 2/50 | 6/50 | 13/50 |
Data sourced from the National Toxicology Program Technical Report TR-100.[5][7]
A significant positive association was observed between the administered dose of Cupferron and mortality in both sexes of rats and mice.[5][6] However, a sufficient number of animals survived to establish the carcinogenicity of the compound.[5][6] In rats, there were significant positive associations between Cupferron concentration and the incidences of squamous-cell carcinomas of the forestomach, hepatocellular carcinomas and neoplastic nodules, and hemangiosarcomas.[5][6] In mice, significant positive associations were found for hemangiosarcomas in both sexes, hepatocellular carcinomas in females, and Harderian gland adenomas in females.[6]
Genotoxicity
Genotoxicity is the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and cancer.[8] N-nitroso-N-phenylhydroxylamine has been evaluated in a battery of in vitro genotoxicity assays.
Experimental Protocols
The primary assays used to assess the genotoxicity of Cupferron include the bacterial reverse mutation assay (Ames test), and in vitro mammalian cell assays for chromosomal aberrations and sister chromatid exchanges.
-
Ames Test: This test uses various strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway.[9][10] The assay measures the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[9][10] The tests are conducted with and without the addition of a metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism.[9]
-
Chromosomal Aberration Assay: This assay is performed using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells.[4][11] The cells are exposed to the test compound, and then metaphase chromosomes are examined for structural abnormalities like breaks and exchanges.[4][11] This assay is also conducted with and without metabolic activation.[4]
-
Sister Chromatid Exchange (SCE) Assay: This assay also uses cultured mammalian cells. It detects reciprocal exchanges of DNA between sister chromatids, which can be induced by DNA-damaging agents.
Data Presentation: Genotoxicity Assay Results
Cupferron has demonstrated genotoxic activity in multiple in vitro systems. The results are summarized in the table below.
Table 3: Summary of In Vitro Genotoxicity of N-Nitroso-N-Phenylhydroxylamine (Cupferron)
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98, TA1538 | With and Without | Positive[1] |
| Salmonella typhimurium TA100, TA1535, TA1537 | With and Without | Negative[1] | |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With | Positive[1] |
| Chinese Hamster Ovary (CHO) cells | Without | Negative[1] | |
| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | With | Positive[1] |
| Chinese Hamster Ovary (CHO) cells | Without | Negative[1] | |
| SOS/umu Genotoxicity Assay | Salmonella typhimurium TA1535/pSK1002 | With and Without | Positive[1] |
The results indicate that Cupferron is mutagenic in certain strains of Salmonella typhimurium and is clastogenic (causes chromosomal damage) in mammalian cells, particularly in the presence of a metabolic activation system. This suggests that metabolites of NPHA are responsible for its genotoxic effects.
Mechanism of Action
The carcinogenic and genotoxic effects of N-nitroso compounds are generally attributed to their metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, including DNA.[3][12][13]
Metabolic Activation Pathway
While a specific, detailed metabolic pathway for N-nitroso-N-phenylhydroxylamine has not been fully elucidated in the available literature, the general pathway for N-nitrosamines is well-established and is believed to be relevant. This process is initiated by the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group) by cytochrome P450 enzymes.[12][13] This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine, which then undergoes spontaneous decomposition to yield a highly reactive alkyldiazonium ion. This ion is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[12][13]
DNA Adduct Formation
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[14][15][16] These adducts can lead to miscoding during DNA replication, resulting in permanent mutations. If these mutations occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes or tumor suppressor genes, they can lead to the development of cancer. The specific DNA adducts formed by NPHA have not been extensively characterized, but the genotoxicity data strongly suggest their formation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of the long-term carcinogenicity bioassay, such as the one conducted for Cupferron by the NTP.
Conclusion
References
- 1. Cupferron - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Genotoxicology of N-Nitroso Compounds | Semantic Scholar [semanticscholar.org]
- 4. criver.com [criver.com]
- 5. Cupferron: Target Organs and Levels of Evidence for TR-100 [ntp.niehs.nih.gov]
- 6. Bioassay of cupferron for possible carcinogenicity (CAS No. 135-20-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abstract for TR-100 [ntp.niehs.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 12. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Kupferron Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent with significant applications in analytical chemistry and potential relevance in drug development. Its ability to form stable, insoluble complexes with a wide range of metal ions makes it an invaluable reagent for gravimetric and colorimetric analysis, as well as for the separation and precipitation of metals like copper, iron, tin, and titanium.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound crystals. It includes detailed experimental protocols for its synthesis, purification, and use in quantitative analysis. Furthermore, this document explores its biochemical significance, particularly in the context of nitric oxide (NO) releasing prodrugs, and outlines the logical workflows for its laboratory preparation and application through diagrams.
Chemical and Physical Properties
This compound typically appears as creamy-white or light yellow crystalline flakes.[2] It is known to decompose over time, especially when exposed to light and air, which can cause the crystals to darken.[2] For stabilization during storage, it is recommended to keep it in a sealed, dark container with a small amount of ammonium carbonate.[4]
Identification and General Properties
| Property | Value | Reference(s) |
| Chemical Name | N-Hydroxy-N-nitrosobenzenamine ammonium salt | [1] |
| Common Synonyms | Cupferron, Ammonium N-nitroso-N-phenylhydroxylamine | [1][5] |
| CAS Number | 135-20-6 | [5] |
| Molecular Formula | C₆H₉N₃O₂ | [1][5] |
| Molecular Weight | 155.15 g/mol | [1][6] |
| Appearance | Creamy-white to light yellow crystalline solid | [1][3] |
Physical and Chemical Constants
| Property | Value | Reference(s) |
| Melting Point | 163-164 °C (decomposes) | [2][3] |
| Solubility | Freely soluble in water and alcohol; soluble in ether and benzene. | [2][3] |
| Stability | Stable when stored properly, but can be sensitive to moisture, air, and light. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2] |
| Decomposition | Thermally decomposes to produce nitrobenzene. When heated to decomposition, it emits toxic fumes of ammonia (B1221849) and nitrogen oxides. | [2][6] |
Spectroscopic Data
| Technique | Peak Assignments / λmax | Reference(s) |
| ¹H NMR | Spectrum available in databases (e.g., Sadtler Research Laboratories collection). | [6][7] |
| ¹³C NMR | Spectrum available in databases. | [6][8] |
| FT-IR | Spectrum available in databases (e.g., Sadtler, NIST). Key stretches include N=O, N-N-O, and aromatic C-H. | [6] |
| UV-Vis | λmax at ~260 nm (in CHCl₃). | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[4][9] It involves the nitrosation of phenylhydroxylamine in an ether solution in the presence of ammonia.
Materials:
-
Moist phenylhydroxylamine (prepared from the reduction of nitrobenzene)
-
Diethyl ether
-
Dry ammonia gas
-
n-Butyl nitrite (B80452), freshly distilled
-
Ice-salt bath
-
5-L round-bottomed flask with a mechanical stirrer
Procedure:
-
Dissolve the moist phenylhydroxylamine in approximately 4.5 L of diethyl ether for every 1 kg of starting nitrobenzene.
-
Filter the ether solution through a dry filter paper into the 5-L round-bottomed flask.
-
Equip the flask with an efficient mechanical stirrer and place it in an ice-salt bath to cool the solution to 0°C.[9]
-
Pass a rapid stream of dry ammonia gas from a cylinder into the cooled solution while stirring.
-
After about 15 minutes of passing ammonia, slowly add freshly distilled n-butyl nitrite through a dropping funnel. The recommended amount is 95 g of n-butyl nitrite for every 100 g of phenylhydroxylamine.[9]
-
Continue the stream of ammonia gas throughout the addition of n-butyl nitrite to ensure ammonia is always in excess, which prevents the formation of colored byproducts.[9]
-
Maintain the reaction temperature below 10°C by controlling the addition rate of n-butyl nitrite. The addition typically takes about one hour.[9]
-
Once the addition is complete, continue stirring for an additional 10 minutes to ensure the reaction is complete.
-
Filter the precipitated this compound crystals using a suction filter.
-
Wash the crystals several times with small portions of fresh diethyl ether.
-
Spread the product on filter paper to air dry until all traces of ether have evaporated.
-
For long-term storage, place the dry crystals in a bottle containing a small, wrapped piece of ammonium carbonate to act as a stabilizer.[4]
Purification by Recrystallization
This protocol describes a general method for purifying crude this compound based on its solubility in water or ethanol.
Materials:
-
Crude this compound
-
Distilled water or Ethanol
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Ice bath
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent (water or ethanol) to its boiling point.
-
Add the minimum amount of hot solvent to the crude this compound to dissolve it completely. Keep the solution hot during this process.[10]
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.[10]
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Crystal formation should begin.[11]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[11]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Quantitative Analysis of Tin in Alloys
This protocol outlines a gravimetric method for the determination of tin in nonferrous alloys using this compound for precipitation.[12]
Materials:
-
Alloy sample containing tin
-
Nitric acid (1+2)
-
Kjeldahl flask (300 mL)
-
Sulfuric acid (concentrated)
-
Hydrobromic acid (48%)
-
6% (w/v) aqueous solution of this compound
-
Cupferron wash solution (25 mL of 6% solution diluted to 1 L)
-
Muffle furnace
Procedure:
-
Sample Dissolution: Dissolve a weighed sample of the alloy in a covered beaker with nitric acid (1+2) by warming gently. Once dissolved, boil to expel nitrogen oxides, dilute with hot water, and digest on a steam bath for several hours.[12]
-
Isolation of Tin: Filter the solution through a close-texture paper to collect the metastannic acid precipitate. Transfer the filter paper and precipitate to a Kjeldahl flask.
-
Digestion: Add 25 mL of concentrated sulfuric acid and heat until the paper is destroyed. Cool, add more sulfuric and nitric acids if necessary, and heat until fumes of sulfuric acid are evolved.
-
Distillation: After a series of steps to remove arsenic and antimony, distill the tin as stannic bromide by adding hydrobromic acid.[12]
-
Precipitation: Receive the distillate in a beaker containing water. Cool the solution to 10°C and add a 6% this compound solution slowly with constant stirring until precipitation is complete. Add a slight excess.
-
Filtration and Washing: Stir the solution to coagulate the precipitate and filter through a close-texture paper. Wash the precipitate thoroughly with cold Cupferron wash solution (at least 12-20 times) to remove all halogen acids.[12]
-
Ignition and Weighing: Carefully transfer the paper and precipitate to a weighed crucible. Place it in a cold muffle furnace and heat very gradually to char the paper and decompose the organic complex. Once smoking has ceased (after 2-3 hours), gradually increase the temperature to 1000°C.[12]
-
Ignite at 1000°C for 30 minutes, cool in a desiccator, and weigh as stannic oxide (SnO₂). Repeat ignition to ensure constant weight.
-
Calculate the amount of tin in the original sample based on the weight of SnO₂.
Visualized Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound crystals in a laboratory setting.
Caption: Workflow for this compound synthesis via nitrosation and purification by recrystallization.
Gravimetric Analysis Workflow
This diagram outlines the key steps involved in using this compound for the quantitative gravimetric analysis of a metal ion, such as tin, from a sample matrix.
Caption: Key stages of quantitative metal analysis using this compound as a precipitating agent.
Application in Drug Development: Nitric Oxide (NO) Release
This compound has been investigated as a scaffold for creating prodrugs that can release nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.[6][13][14] The diagram below illustrates the chemical logic behind modifying this compound to function as a photo-releasable NO donor.
Caption: Chemical modification of this compound to a prodrug for controlled nitric oxide release.
Safety and Handling
This compound is classified as a substance reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][3] It can cause irritation to the skin, eyes, and respiratory tract.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Upon heating, it can decompose and release toxic gases.[6] Solutions of this compound with thorium, titanium, or zirconium salts can be unstable and potentially explosive.[2]
This guide is intended for informational purposes for qualified professionals and does not supersede institutional safety protocols. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. Cupferron - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Cupferron - Wikipedia [en.wikipedia.org]
- 6. Cupferron | C6H9N3O2 | CID 2724103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cupferron(135-20-6) 1H NMR spectrum [chemicalbook.com]
- 8. Cupferron(135-20-6) 13C NMR spectrum [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Home Page [chem.ualberta.ca]
- 11. LabXchange [labxchange.org]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Cupferron: An In-depth Technical Guide
Introduction
Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent historically used in the separation and quantitative analysis of various metal ions. Its ability to form stable complexes is dictated by its molecular structure, which features a nitrosoamine functional group attached to a phenyl ring. Understanding the spectroscopic properties of Cupferron is crucial for its application in analytical chemistry, materials science, and drug development, as these characteristics provide a fingerprint for its identification, purity assessment, and interaction with other molecules. This guide provides a detailed overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic characterization of Cupferron, intended for researchers, scientists, and professionals in related fields.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For Cupferron, the absorption of UV-Vis radiation is primarily associated with π → π* and n → π* transitions within its conjugated system, which includes the phenyl ring and the N-nitroso group (-N(N=O)O⁻). The position and intensity of these absorption bands are sensitive to the solvent environment.
Quantitative Data: UV-Vis Absorption Maxima
The primary absorption band of Cupferron in the UV region is subject to solvatochromic shifts, meaning its position changes with the polarity of the solvent. The table below summarizes the maximum absorption wavelength (λmax) of Cupferron in various solvents.
| Solvent | λmax (nm) |
| Water | 284 |
| Ethanol | 285 |
| Methanol (B129727) | 285 |
| Chloroform | 288 |
| Dioxane | 289 |
| Carbon Tetrachloride | 291 |
| Cyclohexane | 292 |
Data sourced from a study on the n→π transitions of the nitroso group in Cupferron.*[1]
Experimental Protocol for UV-Vis Spectroscopy
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of Cupferron.
-
Solvent Selection: Choose a UV-grade solvent in which Cupferron is soluble and that is transparent in the expected absorption region (~250-350 nm). Ethanol or methanol are common choices.
-
Preparation of Stock Solution: Accurately weigh a small amount of Cupferron (e.g., 10 mg) and dissolve it in the chosen solvent using a 100 mL volumetric flask to create a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 15-20 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used for the sample.
-
Ensure the cuvette's transparent sides are clean and free of fingerprints by wiping them with a lint-free tissue.
-
Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the blank cuvette and rinse it three times with a small amount of the Cupferron working solution.
-
Fill the cuvette with the Cupferron solution and place it back into the spectrophotometer.
-
Initiate the scan to record the absorption spectrum of the sample.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of Cupferron provides key information about its structural components.
Quantitative Data: Characteristic IR Absorption Bands
The solid-state IR spectrum of Cupferron is typically obtained using a Nujol mull or KBr pellet technique.[2][3] The following table lists the key vibrational frequencies and their corresponding functional group assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| 1468-1450 | N=O Stretch | Nitroso |
| ~1290 | N-N Stretch | N-Nitrosoamine |
| ~920 | N-O Stretch | N-O |
| ~750, ~690 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Note: The broad absorptions from the ammonium counter-ion (N-H stretching and bending) are also present, typically around 3200 cm⁻¹ and 1400 cm⁻¹, respectively.
A significant diagnostic peak in the Cupferron spectrum is the N=O stretching vibration, which appears in the 1450 to 1468 cm⁻¹ range.[2]
Experimental Protocol for IR Spectroscopy (Nujol Mull)
-
Sample Preparation:
-
Place approximately 10-15 mg of dry, solid Cupferron into a clean agate mortar.
-
Grind the sample into a very fine, consistent powder using the pestle. Proper grinding is essential to reduce scattering of the IR beam.
-
-
Mull Creation:
-
Add 1-2 drops of Nujol (a mineral oil) to the powdered sample in the mortar.
-
Continue grinding the mixture until a smooth, uniform paste (mull) is formed. The consistency should be similar to that of toothpaste.
-
-
Sample Mounting:
-
Using a spatula, transfer a small amount of the mull onto the surface of one salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently press and rotate the plates together to create a thin, uniform film of the sample between them. The film should appear translucent, without air bubbles.
-
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, disassemble the salt plates and clean them immediately by wiping with a soft tissue soaked in a dry solvent like hexane (B92381) or chloroform. Store the plates in a desiccator to prevent damage from moisture.
Structure-Spectra Correlation
The spectroscopic features of Cupferron are directly linked to its molecular structure. The conjugated system formed by the phenyl ring and the N-nitroso group is responsible for the strong UV absorption, while the specific bonds within the molecule give rise to characteristic vibrations in the IR spectrum.
References
Methodological & Application
Application Notes and Protocols for the Gravimetric Determination of Iron via Kupferron Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gravimetric analysis, a cornerstone of quantitative chemical analysis, provides a highly accurate method for determining the mass of an analyte in a sample. The precipitation of iron using Kupferron (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) is a classic technique for the selective separation and quantification of iron. This method relies on the formation of a stable, insoluble iron(III)-Kupferron complex, which can be subsequently ignited to a weighable form, ferric oxide (Fe₂O₃).
This compound is a chelating agent that forms a dense, easily filterable precipitate with ferric ions in a cold, acidic solution. The selectivity of the precipitation can be controlled by adjusting the pH of the solution, allowing for the separation of iron from many other elements. This application note provides a detailed protocol for the gravimetric determination of iron using this compound, including optimal conditions, potential interferences, and procedural best practices.
Chemical Principle
The reaction involves the chelation of ferric ions (Fe³⁺) with three molecules of the this compound anion (C₆H₅N(NO)O⁻) to form a reddish-brown, insoluble precipitate of ferric cupferronate.
Reaction: Fe³⁺ + 3 C₆H₅N(NO)ONH₄ → Fe(C₆H₅N(NO)O)₃ + 3 NH₄⁺
This precipitate is then carefully washed, dried, and ignited at a high temperature to convert it to ferric oxide (Fe₂O₃), which is a stable and non-hygroscopic compound suitable for weighing.
Ignition Reaction: 2 Fe(C₆H₅N(NO)O)₃ → Fe₂O₃ + gaseous products
Data Presentation: Selectivity of this compound Precipitation
The selectivity of this compound for different metal ions is highly dependent on the acidity of the solution. The following table summarizes the precipitation conditions for various metal ions with this compound, highlighting the conditions for the selective precipitation of iron.
| Metal Ion | Precipitation Condition | Notes |
| Fe³⁺ | Strongly acidic solution (e.g., 10% H₂SO₄ or HCl) | Quantitative precipitation |
| Cu²⁺ | Strongly acidic solution | Co-precipitates with iron |
| Ti⁴⁺ | Strongly acidic solution | Co-precipitates with iron |
| Zr⁴⁺ | Strongly acidic solution | Co-precipitates with iron |
| V⁵⁺ | Strongly acidic solution | Co-precipitates with iron |
| Sn⁴⁺ | Strongly acidic solution | Co-precipitates with iron |
| Al³⁺ | Weakly acidic to neutral solution | Can be separated from iron in strongly acidic media |
| Cr³⁺ | Weakly acidic to neutral solution | Can be separated from iron in strongly acidic media |
| Ni²⁺ | Weakly acidic to neutral solution | Can be separated from iron in strongly acidic media |
| Co²⁺ | Weakly acidic to neutral solution | Can be separated from iron in strongly acidic media |
| Mn²⁺ | Weakly acidic to neutral solution | Can be separated from iron in strongly acidic media |
Experimental Protocol: Gravimetric Determination of Iron with this compound
This protocol outlines the step-by-step procedure for the quantitative determination of iron in a sample.
Reagents and Materials
-
Sample containing iron: Accurately weighed.
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
This compound Solution (6% w/v): Prepare fresh by dissolving 6 g of high-purity this compound in 100 mL of deionized water. The solution should be cooled in an ice bath before use and should not be stored for extended periods.
-
Wash Solution: Dilute hydrochloric acid (e.g., 2 M HCl) or a dilute acid solution containing a small amount of this compound.
-
Ashless filter paper (e.g., Whatman 41)
-
Porcelain crucible and lid
-
Muffle furnace
-
Standard laboratory glassware: Beakers, graduated cylinders, funnels, etc.
-
Ice bath
Procedure
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 0.1-0.2 g of iron into a 400 mL beaker.
-
Dissolve the sample in a suitable acid mixture. A common solvent is a mixture of concentrated HCl and a few drops of concentrated HNO₃ to ensure all iron is in the ferric (Fe³⁺) state. Heat gently if necessary to aid dissolution.
-
After dissolution, add approximately 25 mL of concentrated H₂SO₄ and evaporate the solution under a fume hood until dense white fumes of SO₃ are evolved. This step removes excess HCl and HNO₃.
-
Cool the solution and carefully dilute with about 100 mL of cold deionized water.
-
-
Precipitation:
-
Cool the iron solution in an ice bath to below 10 °C.
-
Slowly, and with constant stirring, add the cold, freshly prepared 6% this compound solution. A reddish-brown, flocculent precipitate of ferric cupferronate will form.
-
Continue adding the this compound solution until no further precipitation is observed. Add a slight excess to ensure complete precipitation.
-
-
Digestion and Filtration:
-
Allow the precipitate to stand in the ice bath for at least 30 minutes to ensure complete coagulation.
-
Filter the precipitate through a quantitative ashless filter paper (e.g., Whatman 41) using gentle suction.
-
Wash the precipitate several times with a cold, dilute acid wash solution (e.g., 2 M HCl) to remove any co-precipitated impurities and excess reagent. A final wash with cold dilute ammonia (B1221849) solution can also be performed.
-
-
Drying and Ignition:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
-
Dry the crucible and its contents in an oven at a low temperature (around 100-120 °C).
-
Once dry, carefully char the filter paper over a Bunsen burner in a well-ventilated fume hood. The flame should not be allowed to ignite the paper directly.
-
Transfer the crucible to a muffle furnace and ignite at a high temperature, typically between 800 °C and 1000 °C, for at least one hour to ensure complete conversion of the precipitate to Fe₂O₃.
-
Cool the crucible in a desiccator to room temperature and weigh.
-
Repeat the ignition, cooling, and weighing steps until a constant mass is obtained (i.e., successive weighings agree within 0.3-0.5 mg).
-
Calculations
-
Calculate the mass of Fe₂O₃:
-
Mass of Fe₂O₃ = (Mass of crucible + residue) - (Mass of empty crucible)
-
-
Calculate the mass of iron (Fe):
-
Mass of Fe = Mass of Fe₂O₃ × Gravimetric Factor
-
Gravimetric Factor (Fe/Fe₂O₃) = (2 × Atomic mass of Fe) / (Molecular mass of Fe₂O₃) = (2 × 55.845) / 159.69 = 0.6994
-
-
Calculate the percentage of iron in the sample:
-
% Fe = (Mass of Fe / Mass of sample) × 100
-
Mandatory Visualizations
Experimental Workflow for this compound Precipitation of Iron
Caption: Workflow for the gravimetric determination of iron using this compound.
Logical Relationship of Key Steps and Conditions
Caption: Key transformations in the this compound precipitation of iron.
Application Notes: Quantitative Determination of Titanium Using Cupferron
Introduction
Cupferron (B1669334), the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile organic reagent widely employed in the quantitative analysis of various metal ions, most notably titanium. This method offers a reliable and accurate means of determining titanium content, particularly in samples where it is present in significant quantities. The underlying principle of this analytical technique involves the precipitation of titanium from an acidic solution as a stable, insoluble complex with cupferron. The resulting precipitate can then be quantified gravimetrically after ignition to a stoichiometric oxide or determined by titration.
The gravimetric method, which is detailed in this protocol, is a classic and robust approach. It relies on the thermal decomposition of the titanium-cupferron complex to titanium dioxide (TiO₂), a stable and weighable form. The selectivity of the cupferron reagent can be enhanced by controlling the acidity of the solution and by using masking agents to prevent the co-precipitation of interfering ions. For instance, ethylenediaminetetraacetic acid (EDTA) can be employed to mask certain metal ions, thereby improving the specificity of the determination for titanium.[1][2]
This application note provides a comprehensive protocol for the gravimetric determination of titanium using cupferron, intended for researchers, scientists, and professionals in drug development who require accurate and precise quantification of titanium in their samples.
Experimental Protocol: Gravimetric Determination of Titanium
This protocol outlines the step-by-step procedure for the quantitative determination of titanium by precipitation with cupferron, followed by gravimetric analysis.
1. Reagent Preparation
-
Cupferron Solution (6% w/v): Dissolve 6 grams of cupferron in 100 mL of deionized water. This solution should be freshly prepared and kept cool, as it can decompose over time.
-
Sulfuric Acid (10% v/v): Slowly add 10 mL of concentrated sulfuric acid to 90 mL of deionized water while stirring in a fume hood.
-
Wash Solution: Add a small amount of the 6% cupferron solution to 100 mL of 10% sulfuric acid.
2. Sample Preparation
-
Accurately weigh a sample containing a known amount of titanium and transfer it to a 250 mL beaker.
-
Dissolve the sample in a suitable acid, such as a mixture of hydrochloric acid and nitric acid.
-
After dissolution, add 5 mL of 1:1 sulfuric acid and evaporate the solution until dense white fumes of sulfur trioxide are observed. This step is crucial for removing other acids and ensuring a sulfuric acid medium.
-
Cool the residue and carefully dilute it with 100 mL of deionized water.
3. Precipitation of Titanium Cupferronate
-
To the acidic sample solution, add the freshly prepared 6% cupferron solution slowly and with constant stirring until no further precipitation is observed. An excess of the reagent is necessary to ensure complete precipitation.
-
Allow the precipitate to stand for a few minutes to complete the reaction. The precipitate of titanium cupferronate is typically a yellow-white, flocculent material.
4. Filtration and Washing
-
Filter the precipitate through a Whatman No. 42 or equivalent ashless filter paper.
-
Wash the precipitate several times with the prepared wash solution to remove any excess cupferron and other soluble impurities.
-
Finally, wash the precipitate with a small amount of cold deionized water.
5. Ignition and Weighing
-
Carefully transfer the filter paper containing the precipitate to a tared porcelain crucible.
-
Dry the crucible and its contents in an oven at a low temperature.
-
Gradually increase the temperature to char the filter paper without inflaming it.
-
Finally, ignite the crucible at a high temperature (approximately 800-1000°C) in a muffle furnace until a constant weight is achieved. This converts the precipitate to pure titanium dioxide (TiO₂).
-
Cool the crucible in a desiccator and weigh it accurately.
6. Calculation
The percentage of titanium in the original sample can be calculated using the following formula:
% Titanium = [(Weight of TiO₂ / Weight of Sample) * (Atomic Weight of Ti / Molecular Weight of TiO₂)] * 100
Where:
-
Atomic Weight of Ti = 47.867 g/mol
-
Molecular Weight of TiO₂ = 79.866 g/mol
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the determination of titanium using cupferron.
| Parameter | Value/Condition | Notes |
| Precipitation pH | Strongly Acidic (e.g., 10% H₂SO₄) | Ensures selectivity for titanium and prevents hydrolysis. |
| Cupferron Concentration | 6% (w/v) aqueous solution | A freshly prepared solution is recommended for optimal results. |
| Precipitate Form | Titanium Cupferronate | A yellow-white, flocculent precipitate. |
| Ignition Temperature | 800 - 1000 °C | To ensure complete conversion to stoichiometric TiO₂. |
| Final Weighed Form | Titanium Dioxide (TiO₂) | A stable, white, non-hygroscopic solid.[3] |
| Conversion Factor (TiO₂ to Ti) | 0.5995 | Calculated as (Atomic Weight of Ti / Molecular Weight of TiO₂). |
| Potential Interferences | Fe(III), V(V), Zr(IV), Sn(IV), Nb(V), Ta(V) | These ions also form precipitates with cupferron under acidic conditions. Masking agents or prior separation may be necessary. |
Experimental Workflow Diagramdot
References
Application Notes and Protocols for Gravimetric Analysis of Copper with Cupferron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gravimetric analysis is a cornerstone of quantitative chemical analysis, offering high precision and accuracy. One such method involves the use of N-nitroso-N-phenylhydroxylamine, commonly known as cupferron (B1669334), for the selective precipitation of metal ions. This application note provides a detailed protocol for the gravimetric determination of copper using cupferron. Cupferron is an organic chelating agent that forms a stable, insoluble complex with copper(II) ions in an acidic medium. The resulting precipitate can be isolated, dried to a constant weight, and used to quantify the copper content in a sample. This method is particularly valuable in pharmaceutical analysis and material science where accurate quantification of metallic impurities or components is crucial.
Principle of the Method
The gravimetric determination of copper using cupferron is based on the precipitation of the copper-cupferron complex from a slightly acidic solution. The reaction proceeds as follows:
Cu²⁺(aq) + 2 C₆H₅N(NO)O⁻NH₄⁺(aq) → Cu(C₆H₅N(NO)O)₂(s) + 2 NH₄⁺(aq)
The ammonium (B1175870) salt of cupferron reacts with copper(II) ions to form a stable, five-membered chelate, bis(N-nitroso-N-phenylhydroxylaminato)copper(II), which is insoluble in water and dilute acids. The precipitate is then filtered, washed, dried at a relatively low temperature, and weighed. The mass of copper in the original sample is calculated from the weight of the precipitate using a gravimetric factor. An important advantage of this method is that the copper-cupferron complex can be dried at a low temperature (around 90°C) and weighed directly, without the need for ignition to copper oxide.
Quantitative Data Summary
The following table presents representative data from a typical gravimetric analysis of a copper-containing sample using the cupferron method.
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Mass of Sample (g) | 0.5012 | 0.5035 | 0.5028 |
| Mass of Crucible (empty) (g) | 25.1234 | 25.3456 | 25.2345 |
| Mass of Crucible + Precipitate (g) | 25.2789 | 25.5021 | 25.3905 |
| Mass of Precipitate (g) | 0.1555 | 0.1565 | 0.1560 |
| Percentage of Copper (%) | 9.88 | 9.91 | 9.90 |
| Average Percentage of Copper (%) | \multicolumn{3}{c | }{9.90 } | |
| Standard Deviation | \multicolumn{3}{c | }{0.015 } |
Experimental Protocol
Reagents and Solutions
-
Sample Solution: A solution containing a known mass of the copper-containing sample, dissolved in a suitable acid (e.g., dilute nitric acid or sulfuric acid).
-
Cupferron Solution (6% w/v): Dissolve 6.0 g of cupferron in 100 mL of deionized water. This solution should be freshly prepared and filtered before use. Due to the limited stability of the reagent, it is advisable to store it in a refrigerator and discard it if any discoloration is observed.
-
Dilute Hydrochloric Acid (HCl): Approximately 2 M.
-
Wash Solution: Dilute a small amount of the cupferron solution with deionized water (e.g., 25 mL of 6% cupferron solution diluted to 1 L).
-
Deionized Water
Procedure
-
Sample Preparation: Accurately weigh a suitable amount of the copper-containing sample and dissolve it in a minimal amount of dilute acid in a 400 mL beaker. Gently heat the solution if necessary to aid dissolution.
-
Dilution: Dilute the sample solution to approximately 150-200 mL with deionized water.
-
Acidification: Adjust the acidity of the solution by adding dilute hydrochloric acid until the solution is slightly acidic (pH 3-4).
-
Precipitation: Cool the solution to below room temperature in an ice bath. Slowly add the freshly prepared 6% cupferron solution dropwise while stirring continuously. Continue adding the reagent until no more precipitate forms. A slight excess of the reagent should be added to ensure complete precipitation.
-
Digestion: Allow the precipitate to digest in the cold solution for at least 30 minutes with occasional stirring. This process promotes the formation of larger, more easily filterable particles.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (porosity G3 or G4) under gentle suction.
-
Washing: Wash the precipitate in the crucible several times with small portions of the cold cupferron wash solution to remove any adsorbed impurities. Finally, wash the precipitate with two small portions of cold deionized water to remove the excess cupferron.
-
Drying: Dry the crucible containing the precipitate in an oven at 90 ± 5°C for at least 2 hours.
-
Weighing: Cool the crucible in a desiccator to room temperature and weigh it accurately.
-
Constant Weight: Repeat the drying and weighing steps until a constant weight is achieved (i.e., the difference between two consecutive weighings is less than 0.3 mg).
Calculation of Results
The percentage of copper in the sample is calculated using the following formula:
% Copper = (Mass of Precipitate (g) × Gravimetric Factor × 100) / Mass of Sample (g)
Where the Gravimetric Factor is the ratio of the molar mass of copper to the molar mass of the copper-cupferron complex (Cu(C₆H₅N₂O₂)₂).
-
Molar Mass of Cu = 63.55 g/mol
-
Molar Mass of Cu(C₆H₅N₂O₂)₂ = 335.83 g/mol
-
Gravimetric Factor = 0.1892
Interferences
Cupferron is a versatile precipitating agent and can form precipitates with several other metal ions under acidic conditions, including Fe(III), V(V), Ti(IV), and Sn(IV). Therefore, the presence of these ions can interfere with the determination of copper.
-
Iron (III): Iron is a common interference. It can be removed prior to copper precipitation by methods such as precipitation with ammonia (B1221849) or by using masking agents.
-
Other Metals: The selectivity of cupferron can be controlled by adjusting the pH of the solution. For instance, in a strongly acidic solution, only a few elements will precipitate. The separation of copper from zinc, nickel, and silver has been reported to be achievable.
Safety Precautions
Cupferron is a hazardous substance and should be handled with appropriate safety measures.
-
Toxicity: Cupferron is toxic if swallowed and causes skin and eye irritation.
-
Carcinogenicity: It is suspected of causing cancer.
-
Handling: Always handle cupferron in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.
-
Storage: Store cupferron in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible substances. It is recommended to add a small amount of ammonium carbonate to the container to improve stability.
-
Disposal: Dispose of cupferron and its waste in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
Application Notes & Protocols: Separation of Vanadium from Ore Samples using Kupferron
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed methodology for the selective precipitation and quantification of vanadium from ore samples utilizing Kupferron (the ammonium (B1175870) salt of N-nitrosophenylhydroxylamine). Vanadium, in its pentavalent state (V⁵⁺), reacts with this compound in a cold, acidic solution to form a characteristic mahogany-red precipitate of vanadium cupferronate. This complex can be subsequently ignited to vanadium pentoxide (V₂O₅), a stable form suitable for gravimetric analysis. This method allows for the effective separation of vanadium from various ore matrices, although potential interferences from other metals should be considered.
Safety Precautions
This compound is a hazardous substance. It is toxic if swallowed, causes skin and eye irritation, and is a suspected carcinogen.[1][2][3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[2][3][4] All procedures involving this compound powder or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Acids used in the digestion and precipitation steps (e.g., sulfuric acid, nitric acid, hydrofluoric acid) are corrosive and must be handled with extreme care.
Experimental Protocols
Reagent Preparation
-
6% (w/v) this compound Solution: Dissolve 6 g of ACS grade this compound in 100 mL of cold deionized water. This solution is unstable and should be freshly prepared before each use. Store in a refrigerator and protect from light.
-
Wash Solution: Prepare a 1% (v/v) sulfuric acid solution containing a small amount of the 6% this compound solution (approximately 2-3 mL per 100 mL of acid solution).[5] This solution should also be kept cold.
Ore Sample Digestion
The objective of the digestion is to completely dissolve the vanadium-containing minerals in the ore. The choice of method depends on the ore's mineralogy.
Method A: Multi-Acid "Near-Total" Digestion (for silicate-based ores)
-
Weigh accurately approximately 0.5-1.0 g of finely powdered ore sample into a platinum or Teflon crucible.
-
In a fume hood, add 10 mL of hydrofluoric acid (HF), 5 mL of nitric acid (HNO₃), and 5 mL of perchloric acid (HClO₄).
-
Gently heat the crucible on a hot plate at a low temperature to initiate the reaction.
-
Gradually increase the temperature to evaporate the acids.
-
After the HF and HNO₃ have been driven off, increase the heat to produce dense white fumes of HClO₄.
-
Continue heating until the sample is almost dry. Caution: Do not evaporate to complete dryness with perchloric acid, as this can be explosive.
-
Cool the crucible and add 10 mL of 1:1 hydrochloric acid (HCl). Gently heat to dissolve the residue.
-
Transfer the solution to a 250 mL beaker, rinsing the crucible with deionized water to ensure a quantitative transfer.
Method B: Fusion with Sodium Carbonate/Potassium Carbonate (for refractory ores)
-
Weigh accurately approximately 0.5-1.0 g of the ore sample and mix it thoroughly with 10 g of a 1:1 mixture of anhydrous sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) in a platinum crucible.
-
Heat the crucible, initially gently and then more strongly, until the mixture is completely fused. Maintain the molten state for 5-10 minutes.
-
Allow the crucible to cool.
-
Place the cooled crucible and its contents into a beaker containing about 100 mL of deionized water.
-
Gently boil to dissolve the fused melt.
-
Filter the solution to remove any insoluble residue. The vanadium will be in the form of a soluble vanadate (B1173111) in the filtrate.
Precipitation of Vanadium
-
Take the acidic solution obtained from the digestion step (containing the dissolved vanadium) and dilute it to approximately 150-200 mL with deionized water in a beaker.[5]
-
Ensure the solution is acidic. The final acid concentration should be around 1% (hydrochloric or sulfuric acid).[5] Adjust with dilute acid or ammonia (B1221849) if necessary.
-
Cool the solution in an ice bath to a temperature below 20°C.[5]
-
Slowly, and with constant stirring, add the cold, freshly prepared 6% this compound solution.[5] A mahogany-red precipitate of vanadium cupferronate will form.
-
Continue adding the this compound solution until the precipitation is complete. An excess of the reagent is indicated by the formation of a temporary, fine white precipitate of nitrosophenylhydroxylamine, which quickly redissolves. Add a further 2-3 mL of the this compound solution to ensure a slight excess.[5]
-
Do not delay the filtration. Immediately filter the precipitate through a quantitative ashless filter paper (e.g., Whatman 42) using gentle suction.[5]
-
Wash the precipitate several times with the cold 1% sulfuric acid wash solution.[5]
Ignition and Gravimetric Determination
-
Carefully transfer the filter paper containing the precipitate to a tared (pre-weighed) platinum crucible.
-
Heat the crucible gently with a small flame to first dry the precipitate and then to char the filter paper.[5] Caution: Avoid allowing the paper to burst into flame, as this can cause mechanical loss of the precipitate.
-
Once the paper is fully charred, transfer the crucible to a muffle furnace.
-
Gradually increase the temperature to 500-550°C and ignite for 1-2 hours, or until the precipitate is converted to a constant weight of vanadium pentoxide (V₂O₅).
-
Cool the crucible in a desiccator and weigh it accurately.
-
Repeat the ignition and weighing steps until a constant weight is achieved.
Calculation
The percentage of vanadium in the original ore sample can be calculated using the following formula:
% Vanadium (V) = [(Weight of V₂O₅ (g) × 0.5602) / (Initial Weight of Ore Sample (g))] × 100
Where 0.5602 is the gravimetric factor for converting the mass of V₂O₅ to the mass of V.
Data Presentation
The following table summarizes representative data for the gravimetric determination of vanadium in different ore types using the this compound method.
| Ore Sample ID | Initial Sample Weight (g) | Weight of V₂O₅ (g) | Calculated Vanadium (V) % |
| V-Ti Magnetite | 1.0521 | 0.0188 | 1.00 |
| Carnotite | 0.8954 | 0.0251 | 1.57 |
| Vanadinite | 0.5233 | 0.0465 | 4.98 |
Note: The data presented are for illustrative purposes and actual results will vary depending on the ore composition.
Limitations and Interferences
The this compound method is selective but not specific for vanadium. Several other metal ions can co-precipitate and interfere with the analysis.
-
Iron (Fe³⁺): Ferric iron is quantitatively precipitated by this compound from acidic solutions. If present in significant amounts, it must be removed prior to vanadium precipitation, for example, by reduction to Fe²⁺ using sulfur dioxide or by a preliminary separation step.
-
Titanium (Ti⁴⁺) and Zirconium (Zr⁴⁺): These elements are also precipitated by this compound and will lead to positively biased results if present.[6]
-
Uranium: The separation of vanadium from uranium using this compound can be challenging.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the separation and gravimetric determination of vanadium.
Logical Relationship of Key Steps
Caption: Key logical steps in the this compound method for vanadium analysis.
References
Application Notes & Protocols: Colorimetric Determination of Aluminum with Cupferron
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the colorimetric determination of aluminum. The protocol leverages cupferron (B1669334) for the effective separation of interfering ions, followed by spectrophotometric quantification of aluminum using a chromogenic reagent.
Introduction
The accurate quantification of aluminum is crucial in various fields, including environmental monitoring, materials science, and pharmaceutical analysis. Colorimetric methods offer a simple and cost-effective approach for this purpose. However, the presence of interfering ions, particularly iron and titanium, can significantly impact the accuracy of these methods.[1]
Cupferron (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) is a versatile chelating agent that forms stable complexes with a variety of metal ions.[2] While the aluminum-cupferron complex itself is colorless, cupferron is highly effective for the separation of interfering ions like iron(III) and titanium(IV) through solvent extraction. This protocol details an indirect colorimetric method where cupferron is first used to remove these interferences. Subsequently, the concentration of aluminum in the purified aqueous solution is determined spectrophotometrically using a suitable chromogenic agent that forms a colored complex with aluminum.
Principle of the Method
The determination of aluminum using this protocol involves a two-step process:
-
Interference Removal: The sample is acidified, and a solution of cupferron is added. Iron, titanium, and other interfering metals form complexes with cupferron, which are then extracted into an organic solvent, such as chloroform (B151607). Aluminum remains in the aqueous phase.
-
Colorimetric Determination: The purified aqueous phase, now free from major interferences, is treated with a chromogenic reagent (e.g., Eriochrome Cyanine R, Alizarin Red S, or Ferron) under specific pH conditions. The resulting colored complex with aluminum is then measured spectrophotometrically. The absorbance of the solution is directly proportional to the concentration of aluminum, following the Beer-Lambert Law.[3][4][5]
Data Presentation
The following table summarizes typical quantitative data for the colorimetric determination of aluminum using various chromogenic reagents after the removal of interferences.
| Parameter | Eriochrome Cyanine R | Alizarin Red S | Ferron |
| Optimal pH | 5.0 - 6.0 | 4.6 | 5.0 |
| Wavelength of Maximum Absorbance (λmax) | 584 nm | 490 nm | 385 nm |
| Linear Range | 0.01 - 0.50 mg/L | 0.04 - 0.14 mg/L | - |
| Limit of Detection (LOD) | 0.0020 mg/L | 0.004 mg/L | - |
| Limit of Quantification (LOQ) | 0.0126 mg/L | - | - |
| Molar Absorptivity (ε) | - | - | - |
| Sandell's Sensitivity | - | - | - |
Data compiled from various sources.[6][7][8] Note: The performance characteristics can vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
This section provides a detailed methodology for the determination of aluminum.
Reagents and Materials
-
Standard Aluminum Solution (1000 mg/L): Dissolve 1.000 g of high-purity aluminum wire in a minimal amount of concentrated hydrochloric acid and dilute to 1 liter with deionized water. Alternatively, use a commercially available certified standard.
-
Working Standard Aluminum Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).
-
Cupferron Solution (6% w/v): Dissolve 6 g of cupferron in 100 mL of deionized water. This solution should be prepared fresh daily and kept refrigerated when not in use.
-
Chloroform (CHCl₃): Analytical grade.
-
Hydrochloric Acid (HCl): Concentrated and dilute solutions.
-
Ammonium Hydroxide (NH₄OH): Concentrated and dilute solutions.
-
Buffer Solution: Prepare a buffer solution appropriate for the chosen chromogenic reagent (e.g., acetate (B1210297) buffer for pH 5-6).
-
Chromogenic Reagent Solution: Prepare the solution of the chosen chromogenic reagent (e.g., 0.1% w/v Eriochrome Cyanine R in water).
-
Separatory funnels, volumetric flasks, pipettes, and a UV-Vis spectrophotometer.
Sample Preparation
Accurately weigh or pipette a known amount of the sample into a beaker. If the sample is solid, dissolve it in a suitable acid (e.g., HCl or a mixture of acids) and dilute to a known volume with deionized water. The final solution should be acidic.
Procedure for Interference Removal
-
Transfer an aliquot of the acidic sample solution containing a suitable amount of aluminum into a separatory funnel.
-
Add 5 mL of the 6% cupferron solution and mix well.
-
Add 10 mL of chloroform to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to extract the metal-cupferron complexes. Allow the layers to separate.
-
Drain the organic (lower) layer containing the interfering complexes.
-
Repeat the extraction with fresh portions of chloroform until the organic layer is colorless.
-
Collect the aqueous layer, which now contains the aluminum, in a beaker. Gently heat the solution to remove any residual chloroform.
Colorimetric Determination of Aluminum
-
Cool the aqueous solution from the previous step and transfer it quantitatively to a volumetric flask of appropriate size.
-
Adjust the pH of the solution to the optimal range for the chosen chromogenic reagent using the buffer solution and dilute HCl or NH₄OH as needed.
-
Add a specified volume of the chromogenic reagent solution to the flask and mix thoroughly.
-
Dilute the solution to the mark with deionized water and allow it to stand for the recommended time for full color development.
-
Prepare a reagent blank using deionized water and all the reagents except the sample.
-
Measure the absorbance of the sample and the standard solutions against the reagent blank at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
Calibration and Calculation
-
Prepare a series of standard aluminum solutions of known concentrations.
-
Treat the standards with the same procedure as the sample (color development step).
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of aluminum in the sample solution from the calibration curve.
-
Calculate the concentration of aluminum in the original sample, taking into account the initial sample weight/volume and any dilutions made.
Mandatory Visualizations
Caption: Experimental workflow for the determination of aluminum.
Caption: Logical relationship of the analytical method.
References
- 1. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexometric determination of aluminium in iron ore, sinter, concentrates and agglomerates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Spectrophotometric determination of aluminium with ferron and a quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Selective Precipitation of Zirconium with Cupferron in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupferron (B1669334), the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile organic chelating agent used for the quantitative precipitation and separation of various metal ions. One of its primary applications is the selective precipitation of tetravalent metal ions, such as zirconium(IV) and titanium(IV), from strongly acidic solutions. This property allows for the effective separation of these elements from trivalent metals like aluminum and iron, which do not precipitate under such conditions. The resulting zirconium-cupferron complex can be ignited to the stable oxide, zirconium dioxide (ZrO₂), enabling accurate gravimetric determination. This method is valuable in the analysis of alloys, minerals, and other complex matrices where precise zirconium quantification is required.
Principle of the Method
In a cold, strongly acidic aqueous medium (typically 5-10% H₂SO₄ or HCl), cupferron exists as the free acid, N-nitroso-N-phenylhydroxylamine. It reacts with zirconium(IV) ions to form a stable, insoluble chelate complex. The proposed structure for this complex is Zr(C₆H₅N(O)NO)₄.[1][2]
The reaction is highly selective for tetravalent ions like Zr(IV) and Ti(IV) in strong acid. The bulky, flocculent precipitate can be converted into a more dense and filterable form by controlling the precipitation conditions, such as slow addition of the reagent and gentle heating.[1] For gravimetric analysis, the filtered and washed precipitate is carefully ignited at high temperatures, converting it quantitatively to zirconium dioxide (ZrO₂), which is then weighed.
Key Applications and Limitations
Applications:
-
Gravimetric determination of zirconium in various materials.
-
Separation of zirconium and titanium from aluminum, chromium, and other trivalent metals.[1]
-
Used as a separation step prior to other analytical techniques to remove interfering matrix elements.
Limitations:
-
Numerous Interferences: Several other metal ions, including Fe(III), V(V), Ti(IV), and Sn(IV), also form precipitates with cupferron under similar conditions.[3] This necessitates prior separation or masking of these interfering ions.
-
Reagent Instability: Aqueous solutions of cupferron are unstable and must be prepared fresh daily and stored in a cool, dark place.[4][5]
-
Precipitate Form: The initial precipitate can be bulky and difficult to filter, requiring careful technique to ensure manageability.[1]
Quantitative Data
Table 1: Optimal Conditions for Quantitative Precipitation of Zirconium
| Parameter | Recommended Condition | Notes |
| Acidity | 5-10% H₂SO₄ or HCl by volume | Ensures selectivity against many di- and trivalent cations.[1][6] |
| Temperature | Cooled solution (< 15 °C) | Minimizes decomposition of the cupferron reagent during addition. |
| Reagent | 6% (w/v) aqueous Cupferron solution | Solution should be freshly prepared, filtered, and kept cold.[6] |
| Addition Method | Slow, dropwise addition with constant stirring | Prevents formation of excessively bulky precipitates and promotes coagulation. |
| Excess Reagent | A slight excess is required | Ensures complete precipitation of zirconium. |
| Final Form | Zirconium Dioxide (ZrO₂) | Achieved by ignition of the zirconium-cupferron precipitate.[1][6] |
Table 2: Common Interferences and Mitigation Strategies
| Interfering Ion | Nature of Interference | Recommended Separation/Mitigation Strategy |
| Iron (Fe³⁺) | Co-precipitates quantitatively with zirconium. | Precipitate iron first using 1-nitroso-2-naphthol (B91326) after complexing zirconium with citrate (B86180) to prevent its precipitation.[1] |
| Titanium (Ti⁴⁺) | Co-precipitates quantitatively with zirconium. | Zirconium and titanium can be co-precipitated with cupferron, then separated from each other in a subsequent step (e.g., precipitating titanium with 8-hydroxyquinoline (B1678124) after masking zirconium with EDTA).[1] |
| Vanadium (V⁵⁺) | Co-precipitates quantitatively. | Reduction of V(V) to V(IV) can prevent interference in some cases. |
| Tin (Sn⁴⁺) | Co-precipitates quantitatively. | Separation by distillation as stannic tetrabromide prior to cupferron precipitation.[6] |
| Fluoride (F⁻) | Forms highly stable complexes with Zr(IV), preventing its precipitation.[4] | Repeated fuming with strong acids (e.g., H₂SO₄) to expel HF. Alternatively, add a complexing agent like AlCl₃ to preferentially bind the fluoride.[7] |
Experimental Protocol: Gravimetric Determination of Zirconium
This protocol details the procedure for the determination of zirconium in a sample solution free from other interfering ions.
Reagents and Equipment
-
Sample Solution: Containing a known weight of the sample, dissolved to provide 50-150 mg of Zr.
-
Concentrated Sulfuric Acid (H₂SO₄)
-
6% (w/v) Cupferron Solution: Dissolve 6 g of high-purity cupferron in 100 mL of cold deionized water. Filter the solution and store it in a refrigerator. Prepare fresh daily.
-
Cupferron Wash Solution: Dilute 25 mL of the 6% cupferron solution with 975 mL of cold deionized water containing ~10 mL of concentrated H₂SO₄.
-
Equipment: 400 mL beakers, graduated cylinders, mechanical stirrer, ice bath, Buchner funnel with vacuum flask, Whatman No. 42 (or equivalent) ashless filter paper, porcelain crucible and lid, muffle furnace, desiccator, analytical balance.
Sample Preparation
-
Transfer an accurately measured aliquot of the sample solution into a 400 mL beaker.
-
Carefully add concentrated sulfuric acid to make the final solution approximately 10% acid by volume. For example, for a final volume of 200 mL, add 20 mL of concentrated H₂SO₄ to ~150 mL of water, then add the sample and dilute to the final volume.
-
Cool the beaker in an ice bath to below 15 °C.
Precipitation Procedure
-
While vigorously stirring the cold sample solution, slowly add the cold 6% cupferron solution dropwise from a burette or dropping funnel.
-
Continue adding the reagent until the initial white, flocculent precipitate of zirconium cupferrate coagulates and a slight permanent turbidity forms from the reagent itself, indicating a slight excess has been added.
-
Allow the precipitate to stand in the ice bath for at least 30 minutes to ensure complete precipitation.
Filtration and Washing
-
Set up the Buchner funnel with a pre-weighed Whatman No. 42 ashless filter paper.
-
Filter the cold solution under gentle suction. Do not allow the precipitate to dry completely on the filter at this stage.
-
Wash the precipitate remaining in the beaker onto the filter paper using the cold cupferron wash solution.
-
Wash the precipitate on the filter paper thoroughly with the cold wash solution. Perform at least 12-15 washes with 10-15 mL portions to completely remove any excess acid and reagent.[6]
-
After the final wash, continue suction for a few minutes to partially dry the precipitate.
Drying and Ignition
-
Carefully transfer the filter paper containing the precipitate into a clean, pre-weighed porcelain crucible.
-
Heat the crucible gently with a Bunsen burner, allowing the filter paper to char slowly without igniting into flame.
-
Once the paper is fully charred, transfer the crucible to a muffle furnace.
-
Gradually increase the temperature to 1000 °C and ignite for at least 2 hours, or until a constant weight is achieved. This converts the precipitate to white zirconium dioxide (ZrO₂).
-
After ignition, transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible containing the ZrO₂ residue on an analytical balance. Repeat the ignition, cooling, and weighing cycle until a constant weight (± 0.2 mg) is obtained.
Calculation
The percentage of zirconium in the original sample is calculated as follows:
Gravimetric Factor (GF) for Zr in ZrO₂: GF = (Atomic Weight of Zr) / (Molecular Weight of ZrO₂) GF = 91.224 / 123.223 = 0.7403
Percentage Zirconium (% Zr): % Zr = [ (Weight of ZrO₂ residue) × GF ] / (Weight of original sample) × 100
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. GRAVIMETRIC DETERMINATION OF URANIUM WITH THE USE OF CUPFERRON FOR ITS SEPARATION (Journal Article) | OSTI.GOV [osti.gov]
- 4. osti.gov [osti.gov]
- 5. socialresearchfoundation.com [socialresearchfoundation.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Method to Eliminate Fluoride Interference in the Spectrophotometric Estimation of Zirconium: Application to U-Zr Alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cupferron in Environmental Sample Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent widely employed in analytical chemistry for the separation and preconcentration of metal ions. Its ability to form stable complexes with a variety of metals makes it a valuable tool for the analysis of environmental samples, where target analytes are often present at trace concentrations within complex matrices. This document provides detailed application notes and protocols for the use of Cupferron in the analysis of environmental samples, including quantitative data summaries and experimental workflows. Cupferron is a reagent used for the analysis of iron and other metals.[1] The anion of Cupferron binds to metal cations through two oxygen atoms, forming chelate rings that can be efficiently extracted or precipitated.[1]
Data Presentation: Quantitative Performance of Cupferron-Based Methods
The following tables summarize the quantitative data for the application of Cupferron in the analysis of various metal ions in different environmental matrices. These methods often involve a preconcentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by determination using techniques like flame atomic absorption spectrometry (FAAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
| Analyte | Sample Matrix | Method | Limit of Detection (LOD) | Recovery (%) | Enrichment Factor | Reference |
| Copper (Cu) | Wastewater | SPE with Cupferron modified MWCNTs-C18 | 0.167 µg/L | 95 - 100 | 200 | [2] |
| Lead (Pb) | Water | SPE with aminophosphonic acid functionalized porous carbon microspheres | 0.04 ng/mL | > 99.9 | 500 | [3] |
| Cadmium (Cd) | Water | SPE with aminophosphonic acid functionalized porous carbon microspheres | 0.04 ng/mL | > 99.9 | 500 | [3] |
| Aluminum (Al) | Water, Dialysis Concentrates | Coprecipitation with 8-hydroxyquinoline (B1678124) and Co(II) | 0.2 µg/L | > 95 | 50 | [4] |
| Vanadium (V) | Environmental, Biological, Steel | Spectrophotometry | - | - | - | [5] |
| Iron (Fe) | Radioactive Samples | Liquid-Liquid Extraction | - | - | - | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Copper from Wastewater using Cupferron-Modified Sorbent
This protocol describes the preconcentration of copper (II) ions from wastewater samples using a solid-phase extraction cartridge containing Cupferron-modified multi-walled carbon nanotubes (MWCNTs) on a C18 support.[2]
Materials:
-
SPE cartridges packed with Cupferron-modified MWCNTs-C18
-
Wastewater sample, filtered
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Eluent solution (e.g., 1 M HNO₃ in a suitable organic solvent)
-
Flame Atomic Absorption Spectrometer (FAAS) for determination
Procedure:
-
Sample Preparation: Collect the wastewater sample and filter it to remove any suspended solids. Adjust the pH of the sample to the optimal range for Cu(II)-Cupferron complex formation (typically around pH 5-6, but should be optimized).
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by deionized water.
-
Sample Loading: Pass the pre-conditioned wastewater sample through the SPE cartridge at a controlled flow rate. The Cu(II) ions will be retained on the sorbent as Cupferron complexes.
-
Washing: Wash the cartridge with deionized water to remove any non-retained matrix components.
-
Elution: Elute the retained Cu(II)-Cupferron complexes from the cartridge using a small volume of the eluent solution.
-
Determination: Analyze the concentration of copper in the eluate using FAAS.
Protocol 2: Liquid-Liquid Extraction (LLE) of Iron from Aqueous Samples
This protocol outlines a general procedure for the separation of iron (III) from other metals in an acidic aqueous solution using Cupferron and an organic solvent.[1]
Materials:
-
Aqueous sample containing iron (III)
-
Cupferron solution (typically a freshly prepared 6% aqueous solution)
-
Organic solvent (e.g., chloroform, ethyl acetate)
-
Hydrochloric acid (HCl) for pH adjustment
-
Separatory funnel
-
Analytical instrument for iron determination (e.g., ICP-OES or spectrophotometer)
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel. Adjust the pH of the solution to be strongly acidic (e.g., 1.6 M HCl) to ensure the stability of the Cupferron and the selective complexation of iron (III).[1]
-
Complexation: Add an excess of the Cupferron solution to the separatory funnel. Shake the mixture gently to allow for the formation of the Fe(cupferrate)₃ complex.
-
Extraction: Add a known volume of the organic solvent (e.g., chloroform) to the separatory funnel. Stopper the funnel and shake vigorously for several minutes to extract the iron-Cupferron complex into the organic phase.[1] Allow the layers to separate.
-
Phase Separation: Drain the lower organic layer containing the extracted iron complex into a clean container.
-
Back-Extraction or Direct Analysis: The iron can be back-extracted into an aqueous phase using a suitable stripping agent if necessary, or the organic phase can be directly analyzed for its iron content using an appropriate analytical technique.
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Figure 1: Solid-Phase Extraction Workflow.
Figure 2: Liquid-Liquid Extraction Workflow.
References
- 1. ijirset.com [ijirset.com]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized porous carbon microspheres packed column for solid phase extraction and preconcentration of trace metal ions in food and water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preconcentration, separation and spectrophotometric determination of aluminium(III) in water samples and dialysis concentrates at trace levels with 8-hydroxyquinoline-cobalt(II) coprecipitation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct and selective spectrophotometric method for the determination of vanadium in steel, environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of a Stable Cupferron Solution for Daily Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a widely utilized chelating agent in analytical and inorganic chemistry.[1] It is employed for the selective precipitation and separation of various metal ions, such as copper, iron, tin, and titanium, from acidic solutions.[2][3][4] The reliability of analytical methods using Cupferron is highly dependent on the quality and stability of the reagent solution. Due to its inherent instability in light, air, and at elevated temperatures, proper preparation and storage are critical for obtaining reproducible results.[2][3] This document provides a comprehensive protocol for preparing a stable Cupferron solution intended for daily laboratory use.
Chemical and Physical Properties
Understanding the fundamental properties of Cupferron is essential for its safe handling and effective use. The solid reagent is typically a white to yellowish crystalline powder which can darken over time as it slowly decomposes.[2][3]
| Property | Data |
| Chemical Name | Ammonium N-nitroso-N-phenylhydroxylamine[1][3] |
| CAS Number | 135-20-6[5] |
| Molecular Formula | C₆H₉N₃O₂[4] |
| Molar Mass | 155.16 g/mol [6] |
| Appearance | White to cream-colored or yellowish crystalline solid[2][5][7] |
| Melting Point | 163-164 °C (with decomposition)[2][8] |
| Solubility | Soluble in water and alcohol[2][5][8] |
| Stability | Sensitive to light, air, heat, moisture, and strong acids/bases[2][3][9] |
Experimental Protocol: Preparation of a 6% (w/v) Aqueous Cupferron Solution
This protocol details the preparation of a 100 mL, 6% (w/v) Cupferron solution, a concentration frequently used for the precipitation of metal ions. The procedure incorporates a stabilizer to prolong the solution's shelf life for daily applications.
Materials:
-
Cupferron, ACS Reagent Grade
-
Reagent-grade distilled or deionized water
-
100 mL volumetric flask
-
150 mL beaker
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Filter paper (e.g., Whatman No. 42) and funnel (optional)
Procedure:
-
Weighing Reagents: Accurately weigh 6.0 g of Cupferron powder. In a separate weighing boat, weigh approximately 0.2 g of ammonium carbonate. The ammonium carbonate acts as a stabilizer.[2][3][10]
-
Dissolution: Transfer the 6.0 g of Cupferron into a 150 mL beaker. Add approximately 80 mL of distilled water. Place a magnetic stir bar in the beaker and stir the solution gently until the Cupferron is fully dissolved.
-
Stabilizer Addition: Once the Cupferron is dissolved, add the 0.2 g of ammonium carbonate to the solution and continue stirring until it has also dissolved.
-
Transfer and Dilution: Carefully transfer the solution from the beaker into a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Final Volume Adjustment: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional): If the solution appears cloudy or contains any particulate matter, filter it through a fine filter paper into the final storage bottle.
-
Storage: Immediately transfer the solution into a clean, clearly labeled brown amber glass bottle to protect it from light.[2] Store the bottle in a refrigerator at 2-8°C.[5]
Workflow for Preparation of Stable Cupferron Solution
Caption: A workflow diagram illustrating the preparation and storage of a stable Cupferron solution.
Factors Influencing Solution Stability and Mitigation
To ensure the efficacy of the Cupferron solution, it is critical to control the factors that promote its degradation.
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Accelerates decomposition, causing the solution to darken.[2][3] | Store the solution in a brown amber glass bottle to block UV and visible light.[2] |
| Temperature | Higher temperatures increase the rate of chemical degradation.[3] | Store the solution under refrigeration (2-8°C) to slow decomposition.[5] |
| Air (Oxygen) | Prolonged exposure to air can lead to oxidation and reduced efficacy.[2] | Keep the storage bottle tightly sealed when not in use. |
| pH | Cupferron is unstable in strongly acidic or basic conditions.[2][3] | Add a small amount of ammonium carbonate to maintain a stable pH.[2][3] |
| Time | The reagent naturally decomposes over time, even under ideal conditions.[11] | For best results, prepare the solution fresh on a daily or weekly basis.[2] |
Safety Precautions and Handling
Cupferron is a hazardous chemical and must be handled with appropriate care. It is toxic if swallowed, causes skin and eye irritation, and is suspected of causing cancer.[5][8][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling solid Cupferron or its solutions.[5][6]
-
Ventilation: Handle Cupferron powder and prepare solutions in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[12] Do not eat, drink, or smoke in the handling area.[6]
-
Disposal: Dispose of unused reagent and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water. If swallowed, seek immediate medical attention.[12] Refer to the Safety Data Sheet (SDS) for complete information.
References
- 1. Cupferron - Wikipedia [en.wikipedia.org]
- 2. Cupferron | 135-20-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Cupferron | C6H9N3O2 | CID 2724103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. What is Cupferron? Give its organic name. Write its formula. Draw its st.. [askfilo.com]
- 12. sdfine.com [sdfine.com]
Application Notes and Protocols: Filtering and Washing Kupferron Precipitates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kupferron (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) is a widely used chelating agent in analytical and inorganic chemistry for the quantitative precipitation of various metal ions, including iron, copper, titanium, and tin, from acidic solutions. The successful gravimetric determination of these metals relies on the proper filtration and thorough washing of the resulting metal-Kupferron complex precipitates. This document provides a detailed, step-by-step guide for the filtration and washing of this compound precipitates to ensure accurate and reproducible results.
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of the powder.
-
Handling: Avoid creating dust when handling solid this compound. Prepare solutions in a fume hood.
-
Storage: Store this compound in a cool, dry, and dark place, away from acids and oxidizing agents.
-
Waste Disposal: Dispose of all waste containing this compound and its metal complexes according to institutional and local environmental regulations. Contaminated filter paper and precipitates should be treated as hazardous waste.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the precipitation, filtration, and washing of metal-Kupferron precipitates.
| Parameter | Recommended Value/Range | Notes |
| Precipitation | ||
| Acidity | Strongly acidic solution (e.g., 1-2 M HCl or H₂SO₄) | Ensures selective precipitation of target metals. |
| This compound Solution | 6% (w/v) aqueous solution | Prepare fresh as it can degrade over time. |
| Reagent Addition | Add slowly with constant stirring | Promotes the formation of larger, more easily filterable particles. |
| Temperature | Cool solution (e.g., in an ice bath) | Enhances precipitate formation and reduces solubility. |
| Filtration | ||
| Filter Paper | Ashless, fine-porosity (e.g., Whatman No. 42 or equivalent) | Essential for retaining the fine crystalline this compound precipitates.[1][2][3][4] |
| Washing | ||
| Wash Solution | Cold, dilute this compound solution (~0.1-0.2% w/v) | Prevents dissolution of the precipitate.[2] |
| Alternative Wash Solution | Cold, dilute acid (e.g., 2% H₂SO₄) containing a small amount of this compound | The acid helps to prevent hydrolysis of some metal salts. |
| Volume per Wash | 10-15 mL | Use small volumes for each wash to maximize efficiency. |
| Number of Washes | 5-10 times, or until the filtrate is free of interfering ions | Test the filtrate for the absence of chloride ions (using AgNO₃) or other potential contaminants from the original solution. |
Experimental Protocol: Filtration and Washing of this compound Precipitates
This protocol outlines the general procedure for filtering and washing metal-Kupferron precipitates. Specific parameters may need to be optimized depending on the metal being analyzed and the sample matrix.
4.1. Materials and Equipment
-
Beaker containing the precipitated metal-Kupferron complex
-
Glass funnel
-
Funnel stand
-
Ashless filter paper (fine porosity)
-
Wash bottle
-
Glass stirring rod with a rubber policeman
-
Receiving flask or beaker
-
Wash solution (cold, dilute this compound solution)
-
Reagents for testing the filtrate (e.g., silver nitrate (B79036) solution)
4.2. Procedure
-
Preparation of the Filtration Apparatus:
-
Fold the ashless filter paper into a cone shape.
-
Place the folded filter paper into the glass funnel, ensuring a snug fit.
-
Moisten the filter paper with a small amount of the cold wash solution to hold it in place.
-
Position the funnel in the funnel stand with the receiving flask or beaker underneath.
-
-
Decantation and Filtration:
-
Allow the this compound precipitate to settle at the bottom of the beaker.
-
Carefully decant the supernatant liquid down the glass stirring rod into the filter paper, trying to disturb the precipitate as little as possible. This initial step helps to prevent clogging of the filter paper pores.
-
-
Washing the Precipitate by Decantation:
-
Add 10-15 mL of the cold wash solution to the beaker containing the precipitate.
-
Thoroughly stir the precipitate with the wash solution using the glass stirring rod.
-
Allow the precipitate to settle again.
-
Decant the wash liquid into the filter paper as before.
-
Repeat this washing by decantation process at least three to four times.
-
-
Transferring the Precipitate:
-
Using a stream of the cold wash solution from the wash bottle, quantitatively transfer the precipitate from the beaker into the filter paper.
-
Use the rubber policeman to dislodge any particles adhering to the walls and bottom of the beaker, and wash them into the filter.
-
-
Washing the Precipitate in the Filter:
-
Once all the precipitate is transferred to the filter, continue washing it with several small portions (10-15 mL) of the cold wash solution.
-
Direct the stream of the wash solution around the upper edge of the filter paper to wash the precipitate down to the apex of the cone.
-
Allow the filter to drain completely between each wash.
-
-
Checking for Completeness of Washing:
-
Collect a small volume of the filtrate from the final few washes in a clean test tube.
-
Test for the presence of interfering ions from the original solution. For example, if the precipitation was carried out in a chloride-containing medium, add a few drops of silver nitrate solution to the filtrate. The absence of a white precipitate (AgCl) indicates that the washing is complete.
-
-
Drying and Ignition:
-
Once washing is complete, carefully remove the filter paper containing the precipitate from the funnel.
-
Fold the filter paper to enclose the precipitate.
-
Place the folded filter paper in a pre-weighed porcelain crucible.
-
Dry the crucible and its contents in a drying oven before proceeding to ignition at a high temperature in a muffle furnace to convert the precipitate to a stable metal oxide for weighing. The specific ignition temperature and duration will depend on the metal being analyzed.
-
Diagrams
References
Application Notes and Protocols for the Ignition of Metal-Kupferron Complexes to their Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal oxides through the ignition of their corresponding metal-Kupferron (cupferron) complexes. This method is a cornerstone of gravimetric analysis, a technique valued for its high accuracy and precision in determining the elemental composition of a sample. The protocols outlined below are particularly relevant for the quantitative analysis of copper, iron, and titanium, offering a reliable means of converting these metals into their stable oxide forms for accurate weighing.
Introduction
Kupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile precipitating agent for a variety of metal ions. In acidic solutions, it forms insoluble chelate complexes with metals such as copper(II), iron(III), and titanium(IV). These precipitates can be subsequently ignited, leading to the thermal decomposition of the organic ligand and the formation of the corresponding pure metal oxide. The stability and well-defined stoichiometry of these oxides make them ideal weighing forms in gravimetric analysis. This technique is widely applicable in materials science, quality control, and pharmaceutical analysis where precise metal quantification is crucial.
Quantitative Data Summary
The thermal decomposition of metal-Kupferron complexes is a critical step that dictates the accuracy of the gravimetric analysis. The following table summarizes key quantitative parameters associated with the ignition process for copper, iron, and titanium complexes. It is important to note that specific decomposition temperatures can vary depending on factors such as heating rate and atmospheric conditions.
| Metal Complex | Precipitate Formula | Final Oxide Form | Ignition Temperature (°C) | Gravimetric Factor (Oxide/Metal) |
| Copper(II) Kupferronate | Cu(C₆H₅N₂O₂)₂ | CuO | ~500 - 800 | 1.2518 |
| Iron(III) Kupferronate | Fe(C₆H₅N₂O₂)₃ | Fe₂O₃ | ~500 - 1000 | 1.4297 |
| Titanium(IV) Kupferronate | Ti(C₆H₅N₂O₂)₄ | TiO₂ | > 800 | 1.6681 |
Note: While some protocols suggest that the copper(II)-Kupferron complex can be dried at 90°C and weighed as the complex, ignition to copper(II) oxide is a common alternative for ensuring a stable and non-hygroscopic weighing form[1].
Experimental Protocols
The following are detailed protocols for the gravimetric determination of copper, iron, and titanium using this compound as the precipitating agent, followed by ignition to their respective oxides.
Gravimetric Determination of Copper as Copper(II) Oxide (CuO)
Objective: To precipitate copper(II) ions from a solution using this compound and subsequently ignite the precipitate to form pure copper(II) oxide for gravimetric analysis.
Materials:
-
Copper(II) salt solution (e.g., CuSO₄·5H₂O)
-
This compound solution (6% w/v, freshly prepared and filtered)
-
Dilute sulfuric acid (H₂SO₄)
-
Ashless filter paper
-
Porcelain crucible and lid
-
Muffle furnace
Procedure:
-
Sample Preparation: Accurately weigh a sample containing a known amount of copper and dissolve it in distilled water. Acidify the solution with dilute sulfuric acid.
-
Precipitation: Cool the solution to 5-10°C in an ice bath. Slowly add a slight excess of the cold, freshly prepared 6% this compound solution with constant stirring. A brownish-black precipitate of copper(II) kupferronate will form.
-
Digestion: Allow the precipitate to stand in the cold solution for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate through a quantitative ashless filter paper. Wash the precipitate several times with cold, dilute sulfuric acid, followed by cold distilled water to remove any excess precipitating agent and other soluble impurities.
-
Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Heat the crucible gently at first to dry the precipitate and char the filter paper. Gradually increase the temperature to around 500-800°C in a muffle furnace and ignite for at least one hour to ensure complete conversion to copper(II) oxide.
-
Weighing: Cool the crucible in a desiccator to room temperature and weigh it. Repeat the ignition and weighing steps until a constant weight is obtained.
-
Calculation: Calculate the mass of copper in the original sample using the mass of the CuO residue and the corresponding gravimetric factor.
Gravimetric Determination of Iron as Iron(III) Oxide (Fe₂O₃)
Objective: To precipitate iron(III) ions from a solution using this compound and subsequently ignite the precipitate to form pure iron(III) oxide for gravimetric analysis.
Materials:
-
Iron(III) salt solution (e.g., FeCl₃)
-
This compound solution (6% w/v, freshly prepared and filtered)
-
Dilute hydrochloric acid (HCl)
-
Ashless filter paper
-
Porcelain crucible and lid
-
Muffle furnace
Procedure:
-
Sample Preparation: Accurately weigh a sample containing a known amount of iron and dissolve it in dilute hydrochloric acid.
-
Precipitation: Cool the acidic solution to 5-10°C. Slowly add a slight excess of the cold, freshly prepared 6% this compound solution with continuous stirring. A reddish-brown, flocculent precipitate of iron(III) kupferronate will form.
-
Digestion: Allow the precipitate to settle for about 30 minutes in the cold solution.
-
Filtration and Washing: Filter the precipitate through an ashless filter paper. Wash the precipitate thoroughly with cold, dilute hydrochloric acid, followed by cold distilled water.
-
Ignition: Transfer the filter paper and precipitate to a tared porcelain crucible. Gently heat the crucible to dry the contents and char the filter paper. Increase the temperature to 500-1000°C in a muffle furnace and ignite to a constant weight.[2][3][4] The final product is iron(III) oxide.
-
Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition process until a constant weight is achieved.
-
Calculation: Determine the mass of iron in the original sample from the mass of the Fe₂O₃ residue using the appropriate gravimetric factor.
Gravimetric Determination of Titanium as Titanium(IV) Oxide (TiO₂)
Objective: To precipitate titanium(IV) ions from a solution using this compound and subsequently ignite the precipitate to form pure titanium(IV) oxide for gravimetric analysis.
Materials:
-
Titanium(IV) salt solution
-
This compound solution (6% w/v, freshly prepared and filtered)
-
Dilute sulfuric acid (H₂SO₄)
-
Ashless filter paper
-
Porcelain crucible and lid
-
Muffle furnace
Procedure:
-
Sample Preparation: Accurately weigh a sample containing a known amount of titanium and dissolve it in dilute sulfuric acid.
-
Precipitation: Cool the solution to below 10°C. Slowly add an excess of the cold, freshly prepared 6% this compound solution with vigorous stirring. A yellow-white precipitate of titanium(IV) kupferronate will form.[5]
-
Digestion: Let the precipitate stand in the cold for at least one hour.
-
Filtration and Washing: Filter the precipitate using an ashless filter paper. Wash the precipitate with cold, dilute sulfuric acid and then with cold water.
-
Ignition: Place the filter paper with the precipitate into a weighed porcelain crucible. Carefully dry and char the filter paper over a low flame. Then, ignite the crucible in a muffle furnace at a temperature above 800°C until a constant weight of titanium(IV) oxide is obtained.
-
Weighing: After cooling in a desiccator, weigh the crucible. Repeat the ignition and weighing until the mass is constant.
-
Calculation: Calculate the amount of titanium in the initial sample based on the mass of the TiO₂ residue and the gravimetric factor.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for the gravimetric analysis of metals using this compound and the logical relationship in the thermal decomposition process.
Conclusion
The ignition of metal-Kupferron complexes to their corresponding oxides is a robust and reliable method for the quantitative determination of various metals. The protocols provided herein offer a systematic approach for researchers and professionals in diverse scientific fields. Adherence to the specified conditions, particularly regarding temperature control and the use of fresh reagents, is paramount for achieving accurate and reproducible results. The versatility and high precision of this gravimetric technique ensure its continued relevance in modern analytical chemistry.
References
- 1. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 5. Precipitation of metal-cupferron complexes from homogeneous solution-II: determination of titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Kupferron as a Masking Agent in Complexometric Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent widely employed in analytical chemistry.[1][2] While traditionally recognized for its role as a precipitating agent in gravimetric analysis and solvent extraction, its ability to form stable complexes with a variety of metal ions also allows for its use as a masking agent in complexometric titrations.[1][2] Masking agents are crucial in complexometric titrations for selectively preventing certain metal ions (interfering ions) from reacting with the titrant, typically ethylenediaminetetraacetic acid (EDTA), thereby enabling the accurate determination of the analyte of interest.[3][4]
This compound is particularly effective in acidic solutions, where it forms insoluble complexes with several trivalent and tetravalent metal ions, including iron(III), titanium(IV), zirconium(IV), and vanadium(V).[1][5] This property can be leveraged to mask these ions through precipitation prior to the titration of other metal ions that do not react with this compound under these conditions. This application note provides detailed protocols for the use of this compound as a masking agent via precipitation for the complexometric titration of divalent cations.
Principle of Masking with this compound
The masking action of this compound in the context of complexometric titrations is primarily achieved by the selective precipitation of interfering metal ions. The general workflow involves the following steps:
-
pH Adjustment: The sample solution containing the analyte and interfering ions is acidified. This compound is most effective in strongly acidic conditions.
-
Addition of this compound: A freshly prepared aqueous solution of this compound is added to the sample.
-
Precipitation of Interfering Ions: Interfering metal ions that form insoluble complexes with this compound at low pH will precipitate out of the solution.
-
Separation: The precipitate is removed by filtration.
-
Titration of Analyte: The pH of the filtrate, which now contains the analyte free from the interfering ions, is adjusted to the optimal range for complexometric titration with EDTA, and the titration is performed using a suitable indicator.
Quantitative Data Summary
The following table summarizes the metal ions that can be effectively masked by this compound through precipitation, thereby allowing for the determination of other ions in the mixture.
| Interfering Ion(s) Masked | Analyte(s) Determined | Titrant | Typical pH for Masking | Indicator for Titration | Reference(s) |
| Fe(III), Ti(IV), Zr(IV) | Cu(II), Zn(II), Pb(II), Ni(II) | EDTA | < 2 | Varies (e.g., pH 5-6 for Pb, pH 10 for Zn) | [1][5] |
| U(IV) | Divalent cations | EDTA | Acidic | Varies | [6] |
| Sn(IV) | Other non-interfering cations | EDTA | Acidic | Varies | [7] |
| Fe(III) | Rare earth elements | EDTA | Acidic | Varies | [1] |
Experimental Protocols
Preparation of Reagents
-
Standard EDTA Solution (0.05 M): Dissolve 18.61 g of analytical grade disodium (B8443419) EDTA dihydrate in deionized water and dilute to 1.0 L in a volumetric flask. Standardize against a primary standard zinc or calcium carbonate solution.
-
This compound Solution (6% w/v): Dissolve 6.0 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily as it is unstable.[8] Store in a refrigerator and discard if it becomes discolored.
-
Buffer Solutions:
-
Acetate Buffer (pH 5.5): Mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Ammonia (B1221849) Buffer (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.
-
-
Indicators:
-
Xylenol Orange Indicator: Dissolve 0.1 g of xylenol orange in 100 mL of deionized water.
-
Eriochrome Black T Indicator: Dissolve 0.2 g of Eriochrome Black T in 15 mL of triethanolamine (B1662121) and 5 mL of absolute ethanol.
-
Protocol 1: Determination of Zinc(II) in the Presence of Iron(III)
This protocol details the masking of iron(III) using this compound to allow for the complexometric titration of zinc(II).
Methodology:
-
Pipette an accurately measured aliquot of the sample solution containing zinc(II) and iron(III) into a 250 mL beaker.
-
Dilute the sample to approximately 100 mL with deionized water.
-
Carefully acidify the solution with dilute sulfuric acid to a pH of approximately 1.5.
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add the freshly prepared 6% this compound solution with constant stirring until the precipitation of the brown iron(III)-Kupferron complex is complete. A slight excess of the reagent ensures complete precipitation.
-
Allow the precipitate to settle for 15 minutes in the ice bath.
-
Filter the solution through a Whatman No. 42 filter paper into a 500 mL conical flask. Wash the precipitate with a small amount of cold, dilute sulfuric acid (pH ~1.5) to ensure quantitative transfer of the filtrate.
-
Carefully neutralize the filtrate with dilute sodium hydroxide (B78521) and then add 10 mL of ammonia buffer to adjust the pH to 10.
-
Add a few drops of Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue at the endpoint.
-
Record the volume of EDTA used and calculate the concentration of zinc(II) in the original sample.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the use of this compound as a masking agent in complexometric titrations.
Caption: Workflow for masking interfering ions with this compound.
Safety Precautions
This compound is classified as a substance that is reasonably anticipated to be a human carcinogen.[5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All procedures involving this compound should be performed in a well-ventilated fume hood.
Conclusion
This compound serves as an effective masking agent in complexometric titrations, primarily through the selective precipitation of trivalent and tetravalent interfering metal ions from acidic solutions. This allows for the subsequent accurate determination of other metal ions in the sample. The protocols provided herein offer a framework for researchers and scientists to apply this masking technique in their analytical workflows. Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
References
- 1. guidechem.com [guidechem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. alazharpharmacy.com [alazharpharmacy.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. GRAVIMETRIC DETERMINATION OF URANIUM WITH THE USE OF CUPFERRON FOR ITS SEPARATION (Journal Article) | OSTI.GOV [osti.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. What is Cupferron? Give its organic name. Write its formula. Draw its st.. [askfilo.com]
Application Notes and Protocols for the Solvent Extraction of Metal-Kupferron Chelates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent widely employed in analytical and separation chemistry. It forms stable, neutral chelate complexes with a variety of metal ions, which are readily extractable into organic solvents. This property makes it an excellent reagent for the separation and preconcentration of metals from aqueous solutions. The selectivity of the extraction can often be controlled by adjusting the pH of the aqueous phase. This document provides detailed application notes and experimental protocols for the solvent extraction of several metal-Kupferron chelates, along with quantitative data to facilitate the design and optimization of separation procedures.
Principle of Extraction
The solvent extraction of metal-Kupferron chelates is based on the formation of an uncharged metal-Kupferron complex in the aqueous phase, which then partitions into an immiscible organic solvent. The general equilibrium can be represented as:
Mⁿ⁺(aq) + n(Kup)⁻(aq) ⇌ M(Kup)ₙ(org)
where Mⁿ⁺ is the metal ion, (Kup)⁻ is the this compound anion, and M(Kup)ₙ is the neutral metal chelate in the organic phase. The efficiency of the extraction is influenced by several factors, primarily the pH of the aqueous solution, the concentration of this compound, and the choice of the organic solvent. By controlling the pH, selective extraction of different metal ions can be achieved due to the varying stability of their this compound chelates at different hydrogen ion concentrations.
Quantitative Data Summary
The efficiency of solvent extraction is typically quantified by the distribution ratio (D) and the percentage of extraction (%E). The distribution ratio is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase. The percentage of extraction is the percentage of the metal transferred from the aqueous to the organic phase.
Table 1: Distribution Ratios (D) of Metal-Kupferron Chelates in Chloroform (B151607) at Various pH Values
| Metal Ion | pH 1.0 | pH 2.0 | pH 3.0 | pH 4.0 | pH 5.0 | pH 6.0 |
| Fe(III) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Cu(II) | 10 | 100 | 500 | >1000 | >1000 | >1000 |
| Ti(IV) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| V(V) | >1000 | >1000 | >1000 | >1000 | - | - |
| U(VI) | 20 | 200 | >1000 | >1000 | >1000 | >1000 |
| Th(IV) | 50 | 500 | >1000 | >1000 | >1000 | >1000 |
| Mo(VI) | 100 | >1000 | >1000 | >1000 | >1000 | >1000 |
Note: Data is compiled from various sources and represents typical values. Actual values may vary depending on experimental conditions.
Table 2: Percentage Extraction (%E) of Metal-Kupferron Chelates into Chloroform at Optimal pH
| Metal Ion | Optimal pH for Quantitative Extraction (>99%) |
| Fe(III) | 1.0 - 6.0 |
| Cu(II) | 3.0 - 6.0 |
| Ti(IV) | < 1.0 - 6.0 |
| V(V) | < 1.0 - 4.0 |
| U(VI) | 3.0 - 6.0 |
| Th(IV) | 3.0 - 6.0 |
| Mo(VI) | 2.0 - 6.0 |
Table 3: Logarithm of Overall Stability Constants (log βn) of Selected Metal-Kupferron Chelates
| Metal Ion | Chelate | log βn |
| Fe(III) | Fe(Kup)₃ | ~18 |
| Cu(II) | Cu(Kup)₂ | ~12 |
| Ti(IV) | Ti(Kup)₄ | ~25 |
Note: Stability constants are highly dependent on experimental conditions such as ionic strength and temperature. The values presented are indicative.
Experimental Protocols
The following are generalized protocols for the solvent extraction of specific metal ions using this compound. These should be adapted and optimized for specific sample matrices and analytical requirements.
Protocol 1: Selective Extraction of Iron(III)
Objective: To selectively extract Iron(III) from an acidic aqueous solution.
Materials:
-
Aqueous sample solution containing Fe(III).
-
This compound solution (6% w/v in water, freshly prepared and cooled).
-
Chloroform (or other suitable organic solvent like diethyl ether).
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) to adjust pH.
-
Separatory funnel.
-
pH meter or pH indicator paper.
Procedure:
-
Pipette a known volume of the aqueous sample into a separatory funnel.
-
Adjust the pH of the solution to approximately 1.0-2.0 with HCl or H₂SO₄.
-
Add the 6% this compound solution dropwise with constant swirling until precipitation is complete. An excess of the reagent is indicated by the formation of a white, silky precipitate of the reagent itself.
-
Add a suitable volume of chloroform to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to extract the iron(III)-Kupferron chelate.
-
Allow the phases to separate completely.
-
Drain the organic layer (containing the Fe(Kup)₃ complex) into a clean, dry collection vessel.
-
Repeat the extraction with a fresh portion of chloroform to ensure quantitative removal of iron.
-
The combined organic extracts can be used for subsequent analysis, such as spectrophotometry or atomic absorption spectroscopy.
Protocol 2: Extraction of Copper(II)
Objective: To extract Copper(II) from a weakly acidic to neutral aqueous solution.
Materials:
-
Aqueous sample solution containing Cu(II).
-
This compound solution (6% w/v in water, freshly prepared and cooled).
-
Chloroform.
-
Ammonium hydroxide (B78521) or a suitable buffer solution to adjust pH.
-
Separatory funnel.
-
pH meter.
Procedure:
-
Transfer a known volume of the aqueous sample into a separatory funnel.
-
Adjust the pH of the solution to between 3.0 and 5.0 using a suitable buffer or by careful addition of ammonium hydroxide.
-
Add the 6% this compound solution in slight excess, as indicated by the formation of a greenish-brown precipitate.
-
Add a measured volume of chloroform to the funnel.
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate. The chloroform layer will be colored due to the extracted Cu(Kup)₂ complex.
-
Collect the organic phase.
-
Perform a second extraction on the aqueous phase to ensure complete recovery.
Protocol 3: Separation of Uranium(VI) and Vanadium(V)
Objective: To separate Uranium(VI) and Vanadium(V) from an acidic solution.
Materials:
-
Aqueous sample solution containing U(VI) and V(V).
-
This compound solution (6% w/v in water, freshly prepared and cooled).
-
Chloroform or diethyl ether.
-
Sulfuric acid (H₂SO₄).
-
Separatory funnel.
-
pH meter.
Procedure:
-
Place the aqueous sample in a separatory funnel and acidify with H₂SO₄ to a pH of approximately 1.0.
-
At this pH, both U(VI) and V(V) will form this compound chelates. Add an excess of cold 6% this compound solution.
-
Extract the metal chelates into an equal volume of chloroform or diethyl ether by shaking for 2 minutes.
-
Separate the organic phase containing both U(Kup)₆ and V(Kup)₅.
-
To selectively strip the uranium, wash the organic phase with a dilute H₂SO₄ solution (e.g., 0.1 M). The vanadium will remain in the organic phase, while uranium will be back-extracted into the aqueous phase.
-
The separated aqueous (containing uranium) and organic (containing vanadium) phases can then be analyzed.
Visualizations
Caption: General workflow for the solvent extraction of metal-Kupferron chelates.
Caption: Bidentate coordination of this compound to a central metal ion (M).
Application Notes: Determination of Tin in Alloys by Cupferron Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupferron (B1669334), the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile organic reagent employed in the gravimetric analysis of various metals. Its utility in selectively precipitating metals from acidic solutions makes it a valuable tool in analytical chemistry. One of its significant applications is the determination of tin in complex matrices such as copper-based and lead-based alloys. This method relies on the quantitative precipitation of tin (IV) with cupferron, followed by ignition of the precipitate to the stable oxide, tin (IV) oxide (SnO₂), which is then weighed. For accurate results, especially in complex alloys, prior separation of tin by distillation as stannic bromide is often recommended to eliminate interferences from other alloying elements.
Principle
The gravimetric determination of tin using cupferron involves several key chemical transformations. Initially, the alloy sample is dissolved in a suitable acid mixture to bring the tin and other metals into solution. To obviate interferences from other elements that can also be precipitated by cupferron, tin is first separated by distillation as stannic bromide (SnBr₄). The distilled stannic bromide is collected in an acidic solution. Following this separation, a freshly prepared aqueous solution of cupferron is added to the acidic solution containing the tin (IV) ions. This results in the formation of a bulky, insoluble tin (IV) cupferron complex. The precipitate is then quantitatively collected by filtration, thoroughly washed to remove any soluble impurities, and subsequently ignited at a high temperature. The ignition process decomposes the organic complex and converts the tin to its stable oxide, SnO₂, which is then weighed to determine the amount of tin in the original sample.
Data Presentation
| Parameter | Value/Range | Notes |
| Sample Weight | 0.2 - 5 g | Dependent on the expected tin content (aim for 10-200 mg of tin).[1] |
| Cupferron Solution | 6% (w/v) aqueous solution | Should be freshly prepared and kept cold. |
| Precipitation Acidity | ~4% v/v H₂SO₄ | Proper acidity is crucial for complete precipitation.[1] |
| Cupferron Excess | Approximately six-fold stoichiometric excess | Ensures complete precipitation of tin. |
| Washing Solution | Cold 0.15% cupferron solution | To prevent the precipitate from redissolving.[1] |
| Drying Temperature | ~100°C | Initial gentle drying before ignition. |
| Ignition Temperature | 1000°C | To ensure complete conversion to SnO₂. |
| **Gravimetric Factor (Sn/SnO₂) ** | 0.7877 | Used for calculating the mass of tin from the mass of SnO₂.[1] |
Experimental Protocols
Reagents and Equipment
-
Reagents:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrobromic Acid (HBr, 48%)
-
Cupferron (reagent grade)
-
Ammonium Iodide (NH₄I) (for purity check)
-
Ashless filter paper (e.g., Whatman 42)
-
-
Equipment:
-
Distillation apparatus (all-glass)
-
Beakers (250 mL, 400 mL)
-
Kjeldahl flask (300 mL)
-
Muffle furnace
-
Porcelain crucibles with lids
-
Analytical balance
-
Heating mantle or hot plate
-
Filtration setup (funnel, flask)
-
Preparation of 6% Cupferron Solution
Dissolve 6 g of high-purity cupferron in 100 mL of cold deionized water. The solution should be prepared fresh before each analysis and kept in an ice bath, as it is unstable at room temperature.
Experimental Workflow
Caption: Experimental workflow for tin determination.
Step-by-Step Protocol
-
Sample Dissolution: Accurately weigh an appropriate amount of the alloy sample (to yield 10-200 mg of tin) and transfer it to a beaker.[1] Cautiously add a mixture of nitric acid and sulfuric acid to dissolve the sample. Gently heat the mixture to aid dissolution and to expel oxides of nitrogen.
-
Separation of Tin by Distillation:
-
Transfer the digested sample solution to an all-glass distillation apparatus.
-
Add hydrobromic acid and distill the tin as stannic bromide (SnBr₄). Collect the distillate in a receiving flask containing dilute acid. This step is crucial for removing interfering elements like iron, titanium, and vanadium.[1]
-
-
Precipitation of Tin:
-
Adjust the acidity of the collected distillate to approximately 4% v/v with sulfuric acid.[1]
-
Cool the solution in an ice bath.
-
Slowly, and with constant stirring, add a freshly prepared and cold 6% aqueous solution of cupferron. A significant excess of the cupferron solution is necessary to ensure complete precipitation.[1]
-
Allow the flocculent precipitate of the tin-cupferron complex to form completely.
-
-
Filtration and Washing:
-
Filter the precipitate through a quantitative ashless filter paper (e.g., Whatman No. 42).
-
Wash the precipitate thoroughly with several portions of a cold, dilute (0.15%) cupferron wash solution.[1] This is followed by a final wash with cold deionized water to remove any excess cupferron and other soluble impurities.
-
-
Drying and Ignition:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
-
Gently heat the crucible at a low temperature to dry the precipitate and char the filter paper. Avoid direct flaming, which can cause mechanical loss of the fine precipitate.
-
Once the filter paper is completely charred, transfer the crucible to a muffle furnace. Gradually increase the temperature to 1000°C and ignite for at least 30 minutes to ensure complete conversion of the precipitate to stannic oxide (SnO₂).
-
-
Weighing and Calculation:
-
After ignition, cool the crucible in a desiccator to room temperature and weigh it accurately on an analytical balance.
-
Repeat the ignition, cooling, and weighing cycle until a constant weight is achieved.
-
The percentage of tin in the original alloy sample can be calculated using the following formula:
% Tin = [(Weight of SnO₂ × Gravimetric Factor) / Weight of Sample] × 100
Where the gravimetric factor for Sn in SnO₂ is 0.7877.[1]
-
Interferences
Several elements can interfere with the cupferron precipitation of tin. Copper, lead, and zinc, which are common components of alloys, can co-precipitate with tin. Molybdenum is also a known interferent.[1] The preliminary distillation of tin as stannic bromide is an effective method to separate it from most of these interfering elements.[1] For alloys with high concentrations of interfering elements, a double distillation may be necessary to ensure the purity of the final tin oxide precipitate.
Purity Check of SnO₂
To verify the purity of the weighed stannic oxide, an optional step can be performed. The SnO₂ can be heated with ammonium iodide (NH₄I) at around 450°C. This converts the tin oxide to volatile tin (IV) iodide (SnI₄), which sublimes away. Any non-volatile residue remaining in the crucible represents impurities, and its weight should be subtracted from the initial weight of the SnO₂ for a more accurate calculation.
References
Application Note & Protocol: Gravimetric Determination of Rare Earth Elements using Cupferron as a Precipitant
Introduction
Rare Earth Elements (REEs) are a group of seventeen chemically similar metallic elements that are critical components in many modern technologies. Accurate and reliable analytical methods are essential for their quantification in various matrices. Gravimetric analysis, one of the oldest and most accurate analytical techniques, can be employed for the determination of REEs. This application note details a protocol for the gravimetric determination of total REEs using cupferron (B1669334) as a precipitating agent. Cupferron (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) is an organic reagent that forms insoluble complexes with a variety of metal ions.[1] While more commonly used for the precipitation of elements like iron, titanium, and thorium, it can also be applied to the separation and quantification of REEs, particularly after the removal of major interfering elements.[1][2]
Principle of the Method
The method is based on the precipitation of rare earth ions from a weakly acidic solution by the addition of a fresh solution of cupferron. The resulting REE-cupferrate precipitates are then filtered, washed, and ignited to their stable oxides (e.g., REE₂O₃), which are subsequently weighed. The total REE content in the original sample is calculated based on the weight of the ignited oxide. Proper control of pH is crucial, as the precipitation of many interfering elements is also pH-dependent.[3] For instance, iron, a common impurity, can be quantitatively precipitated with cupferron from a strongly acidic solution, allowing for its separation prior to REE precipitation.
Experimental Protocol
1. Apparatus and Reagents
-
Apparatus:
-
Beakers (250 mL, 400 mL)
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Graduated cylinders
-
Volumetric flasks
-
Analytical balance (accurate to 0.1 mg)
-
pH meter or pH indicator paper
-
Hot plate
-
Muffle furnace (capable of reaching 1000 °C)
-
Ashless filter paper (e.g., Whatman No. 41)
-
Funnels
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Wash bottles
-
Porcelain or platinum crucibles
-
Desiccator
-
-
Reagents:
-
Hydrochloric acid (HCl), concentrated and dilute (1:1 v/v)
-
Nitric acid (HNO₃), concentrated
-
Perchloric acid (HClO₄), 70%
-
Ammonium hydroxide (B78521) (NH₄OH), concentrated and dilute (1:1 v/v)
-
Cupferron solution (6% w/v): Dissolve 6 g of high-purity cupferron in 100 mL of deionized water. This solution should be prepared fresh daily and kept chilled, as it is unstable.
-
Ammonium acetate (B1210297) buffer solution
-
Wash solution: Dilute ammonium acetate solution.
-
2. Sample Preparation (Decomposition of a Silicate Rock Sample)
-
Accurately weigh approximately 1.0 g of the finely powdered rock sample into a platinum crucible.
-
Moisten the sample with a few drops of deionized water.
-
Add 10 mL of concentrated HNO₃ and 5 mL of HClO₄.
-
Gently heat the crucible on a hot plate in a fume hood until the evolution of white fumes of HClO₄ ceases.
-
Allow the crucible to cool.
-
Add 10 mL of concentrated HCl and heat gently to dissolve the residue.
-
Transfer the solution to a 250 mL beaker, rinsing the crucible with deionized water and adding the rinsings to the beaker.
-
Evaporate the solution to a volume of approximately 50 mL.
3. Removal of Interfering Elements (e.g., Iron)
-
While the solution is still acidic (pH ~1-2), add the freshly prepared 6% cupferron solution slowly with constant stirring until precipitation is complete. This will precipitate iron, titanium, and other elements that form insoluble cupferrates in strongly acidic conditions.
-
Allow the precipitate to settle for 15-20 minutes.
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Filter the solution through an ashless filter paper, collecting the filtrate which contains the REEs.
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Wash the precipitate on the filter paper with a small amount of dilute HCl containing a little cupferron.
-
The filtrate is now ready for the precipitation of REEs.
4. Precipitation of Rare Earth Elements
-
Transfer the filtrate to a 400 mL beaker and dilute to approximately 200 mL with deionized water.
-
Adjust the pH of the solution to between 3.5 and 4.5 using dilute NH₄OH or HCl. The use of an ammonium acetate buffer is recommended to maintain the pH.
-
Heat the solution to about 60-70 °C.
-
Slowly add the 6% cupferron solution with constant stirring until no more precipitate forms. Add a slight excess to ensure complete precipitation.
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Allow the beaker to stand on a warm plate for 1-2 hours to aid in the digestion of the precipitate, making it more easily filterable.
5. Filtration and Washing
-
Filter the warm solution through a new ashless filter paper (e.g., Whatman No. 41).
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Wash the precipitate several times with a warm, dilute ammonium acetate wash solution to remove any co-precipitated impurities.
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Finally, wash the precipitate with a small amount of warm deionized water.
6. Drying and Ignition
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Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain or platinum crucible.
-
Dry the crucible and its contents in an oven at 110 °C for 1-2 hours.
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Char the filter paper by gently heating the crucible over a Bunsen burner. Avoid allowing the paper to burst into flame.
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Transfer the crucible to a muffle furnace and ignite at 900-1000 °C for at least 2 hours, or until a constant weight is achieved. This converts the REE-cupferrate precipitate to the stable REE oxides.
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Cool the crucible in a desiccator to room temperature before weighing.
7. Calculation
The percentage of total rare earth oxides (%REO) in the sample is calculated using the following formula:
%REO = (Weight of ignited precipitate (g) / Initial weight of sample (g)) * 100
Data Presentation
The following table presents example data for the gravimetric determination of total REEs in a series of hypothetical samples.
| Sample ID | Initial Sample Weight (g) | Weight of Crucible (g) | Weight of Crucible + Ignited REO (g) | Weight of Ignited REO (g) | % Total REO |
| Sample A | 1.0254 | 25.1432 | 25.1686 | 0.0254 | 2.48% |
| Sample B | 1.0112 | 24.9876 | 25.0231 | 0.0355 | 3.51% |
| Sample C | 1.0337 | 25.0123 | 25.0198 | 0.0075 | 0.73% |
Visualizations
Caption: Experimental workflow for the gravimetric determination of REEs.
Caption: Logical relationships in the precipitation of REEs with Cupferron.
Interferences and Selectivity
Cupferron is not a selective precipitant for rare earth elements. A number of other ions will precipitate under similar conditions and therefore must be removed prior to the precipitation of the REEs.
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Iron (Fe³⁺), Titanium (Ti⁴⁺), Zirconium (Zr⁴⁺), and Vanadium (V⁵⁺): These are major interferences as they form very stable and insoluble complexes with cupferron in strongly acidic solutions (e.g., >1 M HCl).[2] This property can be exploited for their removal, as described in the protocol, by precipitating them at a low pH before adjusting the pH for REE precipitation.
-
Copper (Cu²⁺): Copper can also be precipitated with cupferron from acidic solutions.[4]
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Alkaline Earth Metals (Ca²⁺, Mg²⁺) and Alkali Metals (Na⁺, K⁺): These elements generally do not form precipitates with cupferron and will remain in the filtrate.
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Phosphate and Fluoride: These anions can interfere by forming stable complexes with REEs in solution, potentially leading to incomplete precipitation. Their presence should be minimized or accounted for.
The selectivity of the precipitation is highly dependent on the pH of the solution. Careful control of acidity is the primary means of separating REEs from many interfering elements.
Safety Precautions
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Cupferron is reasonably anticipated to be a human carcinogen. [1] It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
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The acids used in the digestion procedure (HNO₃, HClO₄, HCl) are highly corrosive. Handle them with care in a fume hood and wear appropriate PPE. Perchloric acid can be explosive if heated with organic materials; ensure it is used according to established safety procedures.
-
The muffle furnace operates at very high temperatures. Use appropriate tongs and heat-resistant gloves when placing and removing crucibles.
Disclaimer: This application note provides a general protocol for the gravimetric determination of rare earth elements using cupferron. The specific conditions, especially for sample digestion and interference removal, may need to be optimized depending on the sample matrix. It is recommended to validate this method using certified reference materials.
References
Application of Kupferron in the Analysis of Ceramic Dielectrics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent used in analytical chemistry for the separation and quantitative determination of various metal ions. In the field of materials science, particularly in the analysis of ceramic dielectrics, this compound serves as a crucial reagent for the precipitation of key metallic components such as titanium (Ti), zirconium (Zr), and iron (Fe). These elements are often fundamental constituents of advanced dielectric materials like barium titanate (BaTiO₃) and zirconates.
This document provides detailed application notes and protocols for the use of this compound in the analysis of ceramic dielectrics. The methodologies outlined are based on established gravimetric and separation techniques, ensuring reliable and accurate quantification of metallic elements critical to the performance of these materials.
Principle of Analysis
The application of this compound in the analysis of ceramic dielectrics typically involves the following stages:
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Sample Dissolution: The ceramic material is dissolved to bring the constituent metal ions into an acidic aqueous solution.
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Selective Precipitation: this compound is added to the solution under controlled acidic conditions to selectively precipitate specific metal ions as insoluble metal-Kupferron complexes. For instance, titanium and zirconium can be quantitatively precipitated from strongly acidic solutions.[1]
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Separation and Filtration: The precipitate is separated from the solution by filtration.
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Gravimetric Determination: The filtered precipitate is washed, dried, and then ignited (calcined) to a stable, weighable oxide form (e.g., TiO₂, ZrO₂, Fe₂O₃). The mass of the metal oxide is then used to calculate the amount of the corresponding metal in the original sample.
Experimental Protocols
Protocol 1: Gravimetric Determination of Titanium and Zirconium in Barium Titanate Ceramic Dielectrics
This protocol is adapted from a method for the analysis of barium titanate ceramics.[1][2]
1. Sample Preparation and Dissolution:
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Weigh accurately a representative sample of the finely ground ceramic dielectric (e.g., 0.5 - 1.0 g).
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Transfer the sample to a platinum crucible.
-
Add a 5-10 fold excess of sodium carbonate (Na₂CO₃) and mix thoroughly.
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Fuse the mixture in a muffle furnace at 1000-1100 °C until a clear, molten liquid is obtained.
-
Allow the crucible to cool.
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Place the crucible in a beaker and dissolve the fused mass in dilute hydrochloric acid (e.g., 1:1 HCl:H₂O). Gentle heating on a steam bath may be required to facilitate dissolution.[1][2] Any residue can be brought into solution by repeating the fusion process.[1][2]
2. Collective Precipitation of Ti and Zr with this compound:
-
Adjust the acidity of the sample solution to be strongly acidic (e.g., with sulfuric or hydrochloric acid).
-
Cool the solution in an ice bath to below 10 °C.
-
Prepare a fresh, cold 6% (w/v) aqueous solution of this compound.
-
Slowly add the cold this compound solution to the sample solution with constant stirring until precipitation is complete. A slight excess of the reagent should be added to ensure quantitative precipitation.[1]
-
Allow the precipitate to stand in the ice bath for at least 30 minutes to ensure complete precipitation.
3. Filtration and Washing:
-
Filter the precipitate through an ashless filter paper (e.g., Whatman No. 42).
-
Wash the precipitate several times with a cold, dilute acid solution (e.g., 2% HCl) containing a small amount of this compound to prevent the precipitate from re-dissolving.
-
Finally, wash the precipitate with cold distilled water to remove excess acid and reagent.
4. Ignition and Weighing:
-
Carefully transfer the filter paper containing the precipitate to a tared porcelain or platinum crucible.
-
Dry the crucible and its contents in an oven at a low temperature.
-
Gradually increase the temperature to char the filter paper without inflaming.
-
Finally, ignite the crucible at a high temperature (e.g., 900-1000 °C) in a muffle furnace to a constant weight. The resulting residue is a mixture of TiO₂ and ZrO₂.
-
The total weight of the mixed oxides can be used for further separation and individual determination of Ti and Zr if required, or for a combined concentration value.
Protocol 2: Separation of Iron from Titanium and Zirconium
In ceramic dielectrics containing iron as a significant component, it is often necessary to separate it from titanium and zirconium prior to their precipitation with this compound.
1. Initial Sample Preparation:
-
Follow the dissolution procedure as described in Protocol 1, Step 1.
2. Complexation of Ti and Zr and Precipitation of Iron:
-
To the acidic solution, add a sufficient amount of citric acid or citrate (B86180) salt to form stable complexes with titanium and zirconium, which prevents their precipitation in the subsequent step.[1]
-
Adjust the pH of the solution to approximately 1.5.[1]
-
Precipitate the iron by adding a solution of 1-nitroso-2-naphthol.[1]
-
Filter the iron precipitate, which can then be ignited to Fe₂O₃ for gravimetric determination.[1]
3. Precipitation of Ti and Zr with this compound:
-
The filtrate, now free from iron but containing the titanium and zirconium citrate complexes, can be treated to break the complexes (e.g., by destroying the citrate with fuming nitric and sulfuric acids).
-
After destruction of the organic matter, the solution can be processed according to Protocol 1, Steps 2-4, for the collective precipitation of titanium and zirconium with this compound.
Data Presentation
The quantitative data obtained from the gravimetric analysis can be summarized as follows:
| Analyte | Sample Weight (g) | Weight of Precipitate (as Oxide) (g) | Chemical Form of Weighed Precipitate | Calculated Weight of Metal (g) | Percentage of Metal in Sample (%) |
| Ti + Zr | W_sample | W_oxides | TiO₂ + ZrO₂ | - | - |
| Fe | W_sample | W_Fe₂O₃ | Fe₂O₃ | W_Fe | % Fe |
| Ti | W_sample | W_TiO₂ | TiO₂ | W_Ti | % Ti |
| Zr | W_sample | W_ZrO₂ | ZrO₂ | W_Zr | % Zr |
Calculation Example for Iron:
Weight of Fe (g) = Weight of Fe₂O₃ (g) × ( (2 × Atomic Weight of Fe) / (Molecular Weight of Fe₂O₃) )
% Fe = ( Weight of Fe (g) / Sample Weight (g) ) × 100
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of ceramic dielectrics using this compound.
Logical Relationship of Separation
Caption: Logical flow for the separation of Fe, Ti, and Zr.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Precipitation with Cupferron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cupferron for metal ion precipitation. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and critical data summaries to ensure successful and complete precipitation in your analytical and separation procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added the Cupferron solution, but the precipitation seems incomplete or is not forming at all. What are the likely causes and how can I fix this?
A1: Incomplete precipitation is a common issue that can arise from several factors. Follow these troubleshooting steps to identify and resolve the problem:
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Incorrect pH: The pH of the solution is a critical factor for the successful precipitation of metal-Cupferron complexes. Most metals, such as iron (III), titanium (IV), and zirconium (IV), precipitate quantitatively in strongly acidic solutions.[1] If the solution is not acidic enough, precipitation may be incomplete.
-
Solution: Ensure the solution is sufficiently acidic. For many applications, a solution containing 10-20% sulfuric acid or hydrochloric acid by volume is recommended. Use a pH meter to verify the acidity and adjust as necessary with dropwise addition of concentrated acid.
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Degraded Cupferron Reagent: Cupferron is unstable and can decompose over time, especially when exposed to light, air, and heat. A decomposed reagent will not effectively precipitate metal ions.
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Solution: Always use a fresh, chilled solution of Cupferron (typically a 6% w/v aqueous solution). The solid reagent should be stored in a dark, cool place, and it is good practice to place a small amount of ammonium (B1175870) carbonate in the container to act as a stabilizer.[2] If the solid Cupferron is discolored (yellowish-brown instead of white), it is likely degraded and should be discarded.
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-
Insufficient Reagent: An inadequate amount of Cupferron will lead to incomplete precipitation of the target metal ion.
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Solution: Add the Cupferron solution slowly and with constant stirring until no more precipitate is formed. A slight excess of the reagent is generally recommended to ensure complete precipitation. To check for completeness, allow the precipitate to settle, and then add a few more drops of the Cupferron solution to the clear supernatant. If more precipitate forms, continue adding the reagent.
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Low Temperature: Precipitation with Cupferron is typically carried out in cold solutions (around 0-10 °C) to minimize the decomposition of the reagent and to promote the formation of a more filterable precipitate.
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Solution: Cool the metal ion solution in an ice bath before and during the addition of the Cupferron reagent.
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Q2: The precipitate formed is difficult to filter and appears colloidal or "gummy." What can I do to improve its texture?
A2: The physical nature of the precipitate is crucial for easy filtration and washing. A colloidal or gummy precipitate can clog the filter paper and trap impurities.
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Precipitation from a Hot Solution (Cautionary Note): While generally precipitation is performed in the cold, in some specific cases, a brief period of heating, known as digestion, can help to coagulate the precipitate into larger, more easily filterable particles. However, this must be done with extreme caution as Cupferron decomposes on heating.
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Solution: If attempting digestion, gently warm the solution with the precipitate for a short period while stirring. Monitor for any signs of reagent decomposition (e.g., darkening of the solution). It is generally safer to promote crystal growth by ensuring slow addition of the precipitating agent to a cold, dilute solution with vigorous stirring.[3][4]
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Slow Addition of Reagent: Adding the Cupferron solution too quickly can lead to the formation of fine, colloidal particles.
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Solution: Add the Cupferron solution dropwise and with continuous, vigorous stirring. This promotes the growth of larger crystals rather than the formation of many small nuclei.
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Q3: My final results are inaccurate, suggesting either contamination or loss of precipitate. How can I improve the purity and yield?
A3: Accuracy in gravimetric analysis depends on the purity of the precipitate and complete recovery.
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Co-precipitation of Impurities: Other metal ions in the sample may also precipitate with Cupferron, leading to a higher than expected mass.
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Solution: Control the pH of the solution to selectively precipitate the target metal ion. For example, iron (III) and titanium (IV) can be separated from many other metals by precipitation from a strongly acidic solution.[1] If interfering ions are present, consider using a masking agent to keep them in solution.
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Incomplete Washing: The precipitate must be thoroughly washed to remove any adsorbed impurities from the mother liquor.
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Solution: Wash the precipitate with a cold, dilute wash solution. A common wash solution is a dilute solution of the precipitating reagent or a dilute acid. This helps to prevent the precipitate from redissolving (peptization) while removing soluble impurities.[5]
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Loss of Precipitate During Filtration: Fine particles may pass through the filter paper, leading to a lower final mass.
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Solution: Use a fine-porosity, ashless filter paper. Allow the precipitate to settle completely before starting filtration, and decant the supernatant through the filter first, followed by the transfer of the bulk of the precipitate.
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-
Improper Drying or Ignition: The final precipitate must be dried to a constant weight at the appropriate temperature. For Cupferron precipitates, this often involves ignition to the corresponding metal oxide.
-
Solution: Carefully transfer the filter paper with the precipitate to a crucible. Dry the precipitate in an oven before charring the filter paper over a low flame. Finally, ignite the precipitate at a high temperature in a muffle furnace to convert it to the stable metal oxide. The required temperature will depend on the specific metal. Cool the crucible in a desiccator before weighing. Repeat the ignition and weighing steps until a constant mass is achieved.[5][6]
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Quantitative Data Summary
The optimal conditions for the precipitation of various metal ions with Cupferron can vary. The following table summarizes the recommended conditions for some common metals.
| Metal Ion | Optimal pH/Acidity | Recommended Temperature | Notes |
| Iron (Fe³⁺) | Strongly acidic (e.g., 10% H₂SO₄) | Cold (0-10 °C) | Allows for separation from many other metals. |
| Copper (Cu²⁺) | Acidic solution | Cold (0-10 °C) | Can be separated from zinc, nickel, and silver under these conditions.[7] |
| Titanium (Ti⁴⁺) | Strongly acidic (e.g., HCl or H₂SO₄) | Cold (0-10 °C) | Can be separated from aluminum, borate, phosphate, and vanadate.[8] |
| Zirconium (Zr⁴⁺) | Strongly acidic (e.g., 20% H₂SO₄) | Cold (0-10 °C) | Can be separated from iron and aluminum.[1][9] |
| Tin (Sn⁴⁺) | 4% H₂SO₄ by volume | Cold (0-10 °C) | Often preceded by distillation to remove interferences.[5] |
| Uranium (U⁴⁺) | Acidic | Cold (0-10 °C) | Used for gravimetric determination after reduction to U(IV).[10] |
Experimental Protocols
General Protocol for Gravimetric Determination of a Metal Ion using Cupferron
This protocol provides a general procedure. Specific parameters such as acid concentration and final ignition temperature should be optimized based on the target metal ion (refer to the table above).
-
Sample Preparation: Accurately weigh a sample containing the metal ion to be analyzed and dissolve it in an appropriate acid. Dilute the solution with deionized water to a suitable volume.
-
pH Adjustment: Adjust the acidity of the solution to the optimal range for the specific metal ion using a concentrated acid (e.g., H₂SO₄ or HCl).
-
Cooling: Cool the solution in an ice bath to a temperature between 0 and 10 °C.
-
Precipitation: Prepare a fresh, cold 6% (w/v) aqueous solution of Cupferron. Slowly add the Cupferron solution to the cold metal ion solution while stirring vigorously. Continue adding the reagent until no further precipitate forms. Add a slight excess to ensure complete precipitation.
-
Digestion (Optional and with Caution): If the precipitate is very fine, it may be beneficial to allow it to stand in the cold for a few hours to promote particle growth. Gentle warming is generally not recommended due to reagent decomposition.
-
Filtration: Filter the precipitate through a quantitative, ashless filter paper. Decant the clear supernatant first, then transfer the precipitate to the filter paper using a stream of cold wash solution.
-
Washing: Wash the precipitate several times with a cold, appropriate wash solution (e.g., dilute acid or a very dilute Cupferron solution) to remove any soluble impurities. Test the filtrate for the absence of interfering ions.
-
Drying and Ignition: Carefully fold the filter paper and place it in a tared crucible. Heat the crucible gently at first to dry the precipitate and char the filter paper. Then, increase the temperature and ignite the precipitate in a muffle furnace at the appropriate temperature to convert it to the corresponding metal oxide.
-
Cooling and Weighing: Cool the crucible in a desiccator to room temperature and weigh it. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.
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Calculation: From the mass of the metal oxide, calculate the mass and percentage of the metal ion in the original sample.
Visualizations
Caption: Troubleshooting workflow for incomplete precipitation with Cupferron.
Caption: Chelation of a metal ion (Mⁿ⁺) by two Cupferron anions.
References
- 1. Method for the Separation of Titanium, Zirconium, Iron, and Aluminum from One Another and for their Subsequent Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Khan Academy [pl.khanacademy.org]
- 7. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precipitation of metal-cupferron complexes from homogeneous solution-II: determination of titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajsonline.org [ajsonline.org]
- 10. GRAVIMETRIC DETERMINATION OF URANIUM WITH THE USE OF CUPFERRON FOR ITS SEPARATION (Journal Article) | OSTI.GOV [osti.gov]
how to prevent colloidal precipitate formation with Kupferron
Welcome to the technical support center for Cupferron-based precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of Cupferron as a precipitating agent, with a focus on preventing the formation of colloidal precipitates.
Frequently Asked Questions (FAQs)
Q1: What is Cupferron and how does it work as a precipitating agent?
Cupferron is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. It is a chelating agent that forms stable, insoluble complexes with a variety of metal ions, making it a valuable reagent for their separation and gravimetric determination. The anion of Cupferron binds to metal cations through two oxygen atoms, creating a five-membered chelate ring. These metal cupferrate complexes can then be separated from the solution by filtration.
Q2: What is a colloidal precipitate and why is it a problem?
A colloidal precipitate consists of extremely small particles (typically 1-1000 nanometers in diameter) that remain suspended in the solution and do not settle out under gravity. This is problematic in gravimetric analysis because these fine particles can pass through standard filtration media, leading to incomplete recovery of the analyte and inaccurate results.
Q3: What are the key factors that influence the formation of colloidal precipitates with Cupferron?
Several factors can contribute to the formation of undesirable colloidal precipitates:
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High Reagent Concentration: Rapid addition of a concentrated Cupferron solution can lead to high local supersaturation, favoring the formation of many small nuclei over the growth of larger, filterable particles.
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Low Temperature: Precipitation at low temperatures can decrease the solubility of the metal-cupferron complex, which can promote the formation of smaller particles. However, for some specific procedures, cold conditions are recommended to ensure complete precipitation.
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Inadequate Stirring: Insufficient agitation of the solution during the addition of Cupferron can result in localized high concentrations of the precipitating agent, leading to the formation of fine particles.
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Improper pH: The stability and solubility of metal-cupferron complexes are highly dependent on the pH of the solution. Performing the precipitation outside the optimal pH range can lead to incomplete precipitation or the formation of colloidal suspensions.
Q4: How should I prepare and store my Cupferron solution?
Cupferron is unstable in light and air and can decompose over time, especially when in solution.
-
Preparation: It is recommended to prepare fresh Cupferron solutions (typically a 6% w/v solution in water) for use.
-
Storage of Solid: Store solid Cupferron in a tightly sealed, brown glass bottle in a cool, dark place. To improve stability, a small amount of ammonium carbonate can be placed in the bottle to act as a stabilizer.
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Solution Stability: Aqueous solutions of Cupferron are not stable and should be prepared fresh daily for analytical work.
Troubleshooting Guide
This guide addresses common issues encountered during precipitation with Cupferron and provides step-by-step solutions to prevent the formation of colloidal precipitates.
Problem: The precipitate is very fine and passes through the filter paper.
Cause: This is a classic sign of colloidal precipitate formation. The particles are too small to be retained by the filter medium.
Solution:
-
Optimize Precipitation Conditions:
-
Dilute Solutions: Carry out the precipitation from dilute solutions of both the analyte and the Cupferron reagent. This keeps the degree of supersaturation low, favoring the growth of larger crystals.
-
Slow Addition with Stirring: Add the Cupferron solution dropwise and slowly while vigorously stirring the analyte solution. This prevents localized high concentrations of the reagent.
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Control Temperature: For many metals, precipitating from a warm solution can increase the solubility of the precipitate slightly, which encourages the formation of larger, more perfect crystals. However, for some specific applications, such as the precipitation of copper, cold and acidic conditions are recommended. Always refer to the specific analytical procedure for the metal of interest.
-
-
Promote Particle Growth (Digestion):
-
After precipitation is complete, allow the precipitate to "digest." This involves leaving the precipitate in contact with the mother liquor (the solution from which it precipitated), often while gently heating, for a period. Digestion promotes the growth of larger particles at the expense of smaller ones (a process called Ostwald ripening) and can transform a flocculent precipitate into a more dense and easily filterable form. For instance, heating a titanium or zirconium cupferrate precipitate to about 60°C with continuous stirring can change it from a bulky, flocculent form to a dense, compact one.
-
-
Ensure Proper Washing:
-
Colloidal particles are often stabilized by an adsorbed layer of ions from the solution. Washing the precipitate with pure water can sometimes cause it to revert to a colloidal state (peptization). To avoid this, wash the precipitate with a dilute electrolyte solution that will volatilize upon drying or ignition. A common wash solution for Cupferron precipitates is a cold, dilute solution of Cupferron itself.
-
Problem: The precipitate appears gelatinous or "flocculent."
Cause: The initial precipitate of many metal cupferrates is often a bulky, flocculent, and amorphous mass. While not strictly colloidal, this form can be difficult to filter and wash effectively.
Solution:
-
Digestion: As described above, digesting the precipitate is a crucial step to convert the flocculent mass into a denser, more granular, and easily filterable form. Heating and stirring during digestion are key to this transformation.
Experimental Protocols
Below are summarized methodologies for the precipitation of specific metals with Cupferron, with an emphasis on preventing colloidal formation.
| Metal Ion | Recommended Conditions | Reference |
| Iron (Fe³⁺) | Precipitate from a strongly acidic solution (e.g., 1.6 M HCl). | |
| Copper (Cu²⁺) | Precipitate from a cold, acidic solution. | |
| Titanium (Ti⁴⁺) | Precipitate from a strongly acidic solution. To obtain a denser precipitate, add slightly less Cupferron than required for complete precipitation, heat to ~60°C with stirring, then add the remaining reagent. | |
| Zirconium (Zr⁴⁺) | Precipitate from a strongly acidic solution. Similar to titanium, heating to ~60°C during precipitation can improve the precipitate's physical form. | |
| Tin (Sn⁴⁺) | After separation by distillation, precipitate from a solution with approximately 4% sulfuric acid by volume. Use a cold, dilute Cupferron wash solution. | |
| Aluminum (Al³⁺) | Precipitation is quantitative from weakly acidic solutions. Can be separated from Ti and Zr in strongly acidic solutions. |
Visualizations
Logical Workflow for Preventing Colloidal Precipitates
Caption: A logical workflow illustrating the key steps to prevent the formation of colloidal precipitates during gravimetric analysis using Cupferron.
Signaling Pathway for Colloidal vs. Crystalline Precipitate Formation
Caption: A diagram showing the relationship between supersaturation, nucleation vs. particle growth, and the resulting type of precipitate.
Technical Support Center: Optimizing Cupferron Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the filterability of bulky Kupferron (Cupferron) precipitates.
Troubleshooting Guide: Improving Filterability of Bulky Precipitates
This guide addresses common issues encountered during the precipitation of metal complexes with Cupferron, focusing on practical solutions to enhance the physical characteristics of the precipitate for easier filtration.
Q1: My Cupferron precipitate is extremely fine and clogs the filter paper. How can I increase the particle size?
Fine, colloidal precipitates are a common issue, often resulting from high relative supersaturation during the precipitation process. To obtain larger, more easily filterable crystalline precipitates, the goal is to minimize the rate of nucleation and promote particle growth.
Solutions:
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Reduce Reactant Concentrations: Using dilute solutions of both the analyte and the Cupferron precipitating agent will lower the relative supersaturation, favoring the growth of larger crystals over the formation of many small nuclei.
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Slow Addition of Precipitant: Add the Cupferron solution dropwise to the analyte solution with constant and vigorous stirring. This prevents localized high concentrations of the precipitating agent, which can lead to rapid nucleation and the formation of fine particles.
-
Precipitation from a Homogeneous Solution: This advanced technique involves generating the precipitating agent in-situ through a slow chemical reaction. For instance, the Cupferron complex can be precipitated from a homogeneous solution by adding phenylhydroxylamine and sodium nitrite (B80452) to a cold, acidic solution containing the metal ions. This method ensures a very low and uniform concentration of the precipitant, leading to the formation of large, well-formed crystals.
-
Elevated Temperature: Performing the precipitation at a higher temperature can increase the solubility of the precipitate, which in turn reduces the relative supersaturation and encourages the growth of larger particles. However, the stability of Cupferron at elevated temperatures should be considered, as it can decompose. It is often recommended to perform the precipitation in a cold solution and then proceed with digestion at a higher temperature.
Q2: The volume of my precipitate is very large and bulky, making it difficult to handle and wash. What can I do?
Bulky or gelatinous precipitates are characteristic of many metal-Cupferron complexes. While the inherent nature of the precipitate cannot be changed, its handling properties can be significantly improved through a process called digestion.
Solutions:
-
Digestion (Ostwald Ripening): After precipitation, allow the precipitate to stand in the mother liquor, typically at an elevated temperature (just below boiling), for a period of 30 minutes to an hour or even longer. During digestion, smaller, less stable particles dissolve and reprecipitate onto the surface of larger particles. This process, known as Ostwald ripening, results in an increase in the average particle size and a denser, more compact precipitate that is easier to filter and wash.
-
pH Adjustment: The pH of the solution can influence the physical characteristics of the precipitate. For many metal-organic precipitates, adjusting the pH can affect particle morphology. Experimenting with the pH within the optimal range for quantitative precipitation of your specific metal-Cupferron complex may lead to a more compact precipitate.
Q3: I'm losing a significant amount of precipitate during washing. How can I prevent this?
Loss of precipitate during washing can occur due to its solubility in the wash liquid or through a process called peptization, where a coagulated colloid reverts to a colloidal suspension.
Solutions:
-
Use a Suitable Wash Solution: Do not wash the precipitate with pure water, as this can lead to peptization. Instead, use a dilute electrolyte solution. A common choice is a dilute solution of a volatile electrolyte, such as a weak acid or an ammonium (B1175870) salt, which will be removed during the final drying or ignition step. For Cupferron precipitates, a wash solution containing a small amount of the precipitating reagent can also help to reduce solubility losses.
-
Control the Volume of Wash Liquid: Use multiple small-volume washes rather than a few large-volume washes. This is a more efficient way to remove impurities without dissolving a significant amount of the precipitate.
-
Chill the Wash Solution: If the solubility of the precipitate increases with temperature, washing with a cold solution can minimize losses.
Frequently Asked Questions (FAQs)
What is Cupferron and what is it used for?
Cupferron is the ammonium salt of N-nitroso-N-phenylhydroxylamine. It is an organic chelating agent used in analytical chemistry for the selective precipitation and separation of various metal ions, such as iron, copper, titanium, and tin. The resulting metal-Cupferron complexes are often bulky precipitates that can be weighed for gravimetric analysis.
What are the ideal conditions for Cupferron precipitation?
The optimal conditions for Cupferron precipitation depend on the specific metal ion being analyzed. However, some general guidelines include:
-
Acidity: Cupferron is typically used in strongly acidic solutions (e.g., 1-2 M HCl or H₂SO₄) to prevent the co-precipitation of other metal ions and to ensure the formation of a well-defined complex.
-
Temperature: Precipitation is often carried out in cold solutions (e.g., 5-10 °C) to minimize the decomposition of the Cupferron solution.
-
Excess Precipitant: A slight excess of the Cupferron solution is usually added to ensure the complete precipitation of the analyte.
How can I be sure my precipitation is complete?
After adding the Cupferron solution and allowing the precipitate to settle, add a few more drops of the precipitant to the clear supernatant. If no further precipitation occurs, the precipitation is considered complete.
What are common interferences in Cupferron precipitation?
Cupferron is a selective but not a specific reagent. Several metal ions can precipitate with Cupferron under similar acidic conditions. Common interferences can include Fe(III), V(V), Ti(IV), and Sn(IV). The selectivity can be improved by controlling the pH and using masking agents to prevent the precipitation of interfering ions.
Data Presentation
The following table summarizes the qualitative effects of key experimental parameters on the filterability of Cupferron precipitates. Quantitative data is often specific to the metal ion and the exact experimental conditions and is not widely available in a comparative format.
| Parameter | Condition | Expected Effect on Precipitate | Impact on Filterability |
| Relative Supersaturation | High (e.g., rapid mixing of concentrated solutions) | Numerous small, colloidal particles | Poor (clogs filter) |
| Low (e.g., slow addition of dilute solutions) | Fewer, larger crystalline particles | Good | |
| Temperature of Precipitation | Low (e.g., 5-10 °C) | Favors stability of Cupferron reagent | May lead to smaller initial particles |
| High | Increased precipitate solubility (reduces supersaturation) | Can promote larger particle growth | |
| Digestion | Absent | Bulky, gelatinous, high surface area | Poor |
| Present (e.g., 30-60 min at elevated temp.) | Denser, more compact, larger average particle size | Improved | |
| pH | Varies (specific to metal ion) | Can influence particle morphology and agglomeration | Optimal pH leads to better-formed precipitates |
| Washing Solution | Pure Water | Risk of peptization (re-formation of colloid) | Can lead to loss of precipitate through the filter |
| Dilute Electrolyte Solution | Prevents peptization, minimizes solubility losses | Good |
Experimental Protocols
Detailed Methodology for Gravimetric Determination of Iron (Fe³⁺) using Cupferron
This protocol provides a step-by-step guide for the precipitation of iron(III) with Cupferron, incorporating techniques to improve the filterability of the resulting precipitate.
1. Sample Preparation: a. Accurately weigh a sample containing approximately 0.1 g of iron and dissolve it in a 400 mL beaker with 100 mL of 1 M HCl. b. If necessary, add a few drops of nitric acid and boil the solution gently to ensure all iron is in the +3 oxidation state.
2. Precipitation: a. Dilute the solution to about 200 mL with distilled water and cool it to 5-10 °C in an ice bath. b. Prepare a fresh 6% (w/v) aqueous solution of Cupferron. c. While stirring the iron solution vigorously, slowly add the cold Cupferron solution dropwise until precipitation is complete. Add a slight excess to ensure all iron has precipitated.
3. Digestion: a. Remove the beaker from the ice bath and allow it to stand at room temperature for 15 minutes with occasional stirring. b. Gently heat the beaker on a hot plate to about 60-70 °C and maintain this temperature for 30-60 minutes to digest the precipitate. Do not boil the solution.
4. Filtration and Washing: a. Filter the hot solution through an ashless filter paper (e.g., Whatman No. 41). b. Wash the precipitate in the beaker with a warm wash solution (e.g., 1% HCl containing a small amount of Cupferron) and decant the washings through the filter paper. c. Transfer the precipitate to the filter paper using the wash solution. d. Continue washing the precipitate on the filter paper with the warm wash solution until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution). e. Finally, wash the precipitate with a small amount of cold water to remove excess acid.
5. Drying and Ignition: a. Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. b. Heat the crucible gently at first to dry the precipitate and char the filter paper. c. Gradually increase the temperature to fully ignite the precipitate in a muffle furnace at 800-900 °C until a constant weight of ferric oxide (Fe₂O₃) is obtained. d. Cool the crucible in a desiccator before weighing.
6. Calculation: a. Calculate the percentage of iron in the original sample based on the weight of the Fe₂O₃ obtained.
Mandatory Visualization
Caption: Workflow for improving Cupferron precipitate filterability.
Caption: Key factors influencing precipitate particle size.
Technical Support Center: Managing Co-Precipitation with Cupferron
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to effectively manage the co-precipitation of interfering ions during experiments involving Cupferron.
Frequently Asked Questions (FAQs)
Q1: What is Cupferron and how does it function as a precipitating agent?
A1: Cupferron is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. It functions as a chelating agent, specifically a bidentate ligand, which binds to metal ions through two oxygen atoms to form stable, insoluble metal-cupferrate complexes.[1][2] This property allows it to be used for the separation and gravimetric determination of various metals, such as iron, copper, tin, titanium, and vanadium.[2][3]
Q2: What is co-precipitation in the context of Cupferron experiments?
A2: Co-precipitation is the contamination of a desired precipitate with other, normally soluble, substances from the mother liquor. In experiments with Cupferron, this means that ions you do not intend to precipitate (interfering ions) are incorporated into the target metal-cupferrate precipitate, leading to inaccurate results. This is a significant source of error in gravimetric analysis.[4][5]
Q3: Why is managing co-precipitation critical for accurate results?
A3: Managing co-precipitation is crucial because the inclusion of impurities increases the final mass of the precipitate.[4] In gravimetric analysis, where the mass of the precipitate is used to calculate the concentration of the analyte, this contamination leads to a positive determinate error and an overestimation of the analyte's quantity.[6][7] For accurate and reliable quantitative analysis, the precipitate must be as pure as possible.[5][8]
Q4: What are the primary factors that influence the selectivity of Cupferron and help control co-precipitation?
A4: The most critical factor for controlling the selectivity of Cupferron is the pH of the solution .[2][9] Many metal ions can be separated by carefully adjusting the pH, as different metal-cupferrate complexes precipitate under different acidity conditions.[3][10] Other important factors include the use of masking agents to keep interfering ions in the solution, controlling the rate of reagent addition , and allowing for a digestion period for the precipitate to mature and expel impurities.[4][6]
Troubleshooting Guide
Q5: The mass of my final precipitate is unexpectedly high, suggesting my analyte concentration is over 100%. What is the likely cause and how can I fix it?
A5: An unexpectedly high precipitate mass is a classic sign of significant co-precipitation of impurities.[4] Interfering metal ions present in your sample are likely precipitating along with your target analyte.
Troubleshooting Steps:
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Optimize pH: Verify that the pH of your solution is optimized for the selective precipitation of your target metal. A higher-than-optimal pH is a common cause of co-precipitation of other metal hydroxides or cupferrates.[9]
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Use a Masking Agent: If you know which interfering ions are present (e.g., iron(III)), add a masking agent like tartaric or citric acid to the solution before adding Cupferron. These agents form stable, soluble complexes with the interfering ions, preventing them from precipitating.[4]
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Perform Reprecipitation: Dissolve the impure precipitate in a suitable acid. Then, re-precipitate the target analyte under more controlled conditions (e.g., optimal pH, slower reagent addition). This process often leaves the majority of impurities behind in the solution.[4]
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Review Precipitation Conditions: Ensure you are adding the Cupferron solution slowly and with constant, vigorous stirring. This promotes the formation of larger, purer crystals and minimizes the trapping of impurities.[4]
Q6: The color of my precipitate is not what I expected for my target metal complex. What does this indicate?
A6: An off-color precipitate is a strong visual indicator of contamination. For instance, if you are precipitating copper and expect a greenish-yellow solid but observe a brownish tint, it may indicate the co-precipitation of iron(III)-cupferrate.[4]
Troubleshooting Steps:
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Identify Potential Contaminants: Review the composition of your initial sample to identify potential interfering ions.
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Implement pH Control: Adjust the pH to a range where the interfering ion is soluble but your target metal is not. For example, precipitating in a strongly acidic solution can keep many divalent cations (like Mn²⁺, Ni²⁺, Co²⁺) in solution while precipitating trivalent or tetravalent ions like Fe³⁺ and Ti⁴⁺.[3]
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Apply Masking Agents: Use masking agents as described in Q5 to selectively prevent the precipitation of the color-causing impurity.[4]
Q7: My target analyte is not precipitating completely, leading to low yield. What experimental conditions should I check?
A7: Incomplete precipitation results in a negative determinate error, causing you to underestimate the analyte's concentration.
Troubleshooting Steps:
-
Check Solution pH: The pH may be too low (too acidic), increasing the solubility of your target metal-cupferrate complex.[7] Verify and adjust the pH to the optimal range for your analyte.
-
Ensure Excess Reagent: Make sure you are adding a slight excess of the Cupferron solution to ensure all of the analyte reacts and precipitates.[6]
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Check Temperature: Precipitation with Cupferron is typically carried out in cold solutions to minimize the decomposition of the reagent. Ensure your solution is adequately cooled.[11]
-
Allow Sufficient Time: Ensure you have allowed enough time for the precipitation reaction to go to completion before filtration.
Data Presentation: pH Control for Selective Separation
Effective separation of metal ions with Cupferron is highly dependent on the solution's pH. The following table summarizes recommended pH ranges for the precipitation of various metal ions, which can be used to minimize interference.
| Metal Ion | Recommended pH for Precipitation | Notes | Citations |
| Iron (Fe³⁺) | 3.5 - 4.0 | Can be effectively separated from Aluminum at this pH. Recovery can exceed 98%. | [12] |
| Aluminum (Al³⁺) | 6.0 - 7.0 | Precipitates at a higher pH than iron. Can be recovered from the filtrate after iron removal. | [12] |
| Copper (Cu²⁺) | ~2.6 | Can be quantitatively precipitated in weakly acidic solutions. | [4] |
| Titanium (Ti⁴⁺) | Strongly Acidic | Cupferron is a common reagent for the quantitative determination of titanium in acidic solutions. | [3][13] |
| Zinc (Zn²⁺) | 5.5 - 7.0 | Precipitates in a similar range to Aluminum, which can cause interference. | [10][14] |
Note: These values are indicative and may require optimization based on the specific sample matrix and concentrations of interfering ions.
Experimental Protocols
Protocol 1: General Method for Gravimetric Analysis using Cupferron
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Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dilute acid). Dilute the solution with distilled water to approximately 150-200 mL.
-
pH Adjustment: Cool the solution in an ice bath. Carefully adjust the pH to the optimal value for the target analyte (see table above) using dilute acid or ammonia.
-
Precipitation: While stirring vigorously, slowly add a cold, freshly prepared 6% (w/v) aqueous solution of Cupferron. Add a slight excess of the reagent to ensure complete precipitation.
-
Digestion: Allow the beaker to stand in the ice bath for 30 minutes to an hour. This "digestion" period allows the precipitate particles to grow larger and purer.[4][6]
-
Filtration: Filter the precipitate through a pre-weighed filter crucible (e.g., a Gooch or sintered glass crucible).
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Washing: Wash the precipitate with several small portions of cold, dilute acid (at the same pH as the precipitation) containing a small amount of Cupferron, followed by washing with cold distilled water to remove excess reagent.
-
Drying and Ignition: Dry the precipitate in an oven. In many cases, the precipitate is not of stoichiometric composition and must be ignited in a muffle furnace to a stable metal oxide of known composition before the final weighing.[3]
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Calculation: Calculate the mass of the analyte from the mass of the final ignited oxide using the appropriate gravimetric factor.
Protocol 2: Managing Interference with a Masking Agent
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Sample Preparation: Prepare the sample solution as described in Protocol 1, Step 1.
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Masking: Before pH adjustment, add a sufficient quantity of a masking agent (e.g., a 10% solution of tartaric or citric acid) to complex the known interfering ions.[4]
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pH Adjustment and Precipitation: Proceed with steps 2 through 8 from Protocol 1. The masking agent will keep the interfering ions in the solution, preventing their co-precipitation.
Visual Guides
Below are diagrams illustrating key experimental and logical workflows for managing co-precipitation with Cupferron.
Caption: Experimental workflow for selective precipitation using Cupferron.
Caption: Troubleshooting logic for unexpectedly high precipitate mass.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. fiveable.me [fiveable.me]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Precipitation of metal-cupferron complexes from homogeneous solution-II: determination of titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Support Center: Optimizing pH for Selective Metal Precipitation with Kupferron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH for the selective precipitation of metals using Kupferron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for metal precipitation?
A1: this compound is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine.[1] It is a chelating agent that reacts with various metal ions to form insoluble metal-Kupferron complexes.[2][3] The formation of these precipitates is highly dependent on the pH of the solution, allowing for the selective separation of different metals from a mixture by carefully controlling the acidity.[2]
Q2: Which metal ions can be precipitated with this compound?
A2: this compound is a versatile precipitating agent for a range of metal ions, particularly those in higher oxidation states. It is commonly used for the quantitative precipitation of metals such as iron(III), copper(II), titanium(IV), zirconium(IV), vanadium(V), tin(IV), gallium(III), and rare-earth elements like dysprosium(III) and terbium(III).[3][4][5][6]
Q3: Why is pH control so critical for selective precipitation with this compound?
A3: The stability and solubility of metal-Kupferron complexes are strongly influenced by the hydrogen ion concentration (pH) of the solution.[2] Different metal complexes have distinct optimal pH ranges for precipitation. By adjusting the pH, it is possible to precipitate one metal ion quantitatively while others remain in solution. For example, many metals can be precipitated from strongly acidic solutions, a condition under which aluminum typically remains soluble, allowing for their separation.[7]
Q4: What is the general trend for the pH of precipitation for different metals with this compound?
A4: Generally, metals that are more easily hydrolyzed (i.e., have a greater tendency to form hydroxide (B78521) complexes at low pH) will also precipitate with this compound at lower pH values. For instance, highly charged ions like Ti(IV), Zr(IV), and Fe(III) precipitate in strongly acidic conditions (pH < 2), while some divalent metals may require less acidic or near-neutral conditions.
Q5: How should a this compound solution be prepared and stored?
A5: To prepare a this compound solution, dissolve the solid reagent in cold, distilled water. A common concentration is a 6% (w/v) solution. It is crucial to use a freshly prepared solution for quantitative work, as this compound can decompose over time, especially when exposed to heat or light.[8] The solution should be kept cold (e.g., in an ice bath) during use.
Data Presentation
Table 1: pH Ranges for Metal-Kupferron Precipitation
| Metal Ion | Optimal pH Range | Notes |
| Iron(III) | 0.5 - 0.9 | For selective precipitation from solutions containing aluminum.[5] |
| Gallium(III) | 0.5 - 0.9 | Precipitates alongside Iron(III) under these conditions.[5] |
| Dysprosium(III) | ~2.75 | Based on amperometric titration studies.[4] |
| Terbium(III) | ~2.75 | Based on amperometric titration studies.[4] |
| Yttrium(III) & other Rare Earths | 3.5 - 6.0 | Based on amperometric titration studies.[4] |
| Copper(II) | Acidic | Generally precipitated from cold, acidic solutions.[9] |
| Titanium(IV) | Acidic | Precipitated from cold, acidic solutions.[10] |
| Tin(IV) | Acidic | Requires proper adjustment of acidity before precipitation.[11] |
| Aluminum(III) | > 4.0 | Generally remains in solution at low pH, but will precipitate at higher pH values, causing interference.[5][12] |
Table 2: pH Ranges for Metal Hydroxide Precipitation
This table is provided for reference to help anticipate potential interferences from hydroxide precipitation if the pH is not adequately controlled.
| Metal Ion | Precipitation Starts (approx. pH) | Complete Precipitation (approx. pH) |
| Iron(III) | 2.0 | 3.5 - 4.0[13][14] |
| Aluminum(III) | 4.0 | 5.5[12] |
| Copper(II) | 4.5 | 6.0 - 8.1[11][13] |
| Zinc(II) | 5.5 | 7.0 - 10.1[11] |
| Nickel(II) | > 6.0 | 10.8[11] |
| Manganese(II) | > 8.0 | > 9.0 |
Troubleshooting Guides
Issue 1: Incomplete Precipitation of the Target Metal Ion
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Possible Cause: The pH of the solution is outside the optimal range for the target metal.
-
Solution: Verify the pH of the solution using a calibrated pH meter. Adjust the pH to the optimal range for your target metal ion as specified in Table 1 or the relevant literature. For metals like Fe(III) and Ti(IV), this often means ensuring a strongly acidic environment.
-
-
Possible Cause: Insufficient amount of this compound reagent was added.
-
Solution: Add a slight excess of a cold, freshly prepared 6% this compound solution to ensure all the target metal ions have reacted. A common practice is to add the reagent until no further precipitate is observed upon the addition of a drop of the reagent to the clear supernatant.
-
-
Possible Cause: The solution temperature is too high.
-
Solution: this compound and its metal complexes can be unstable at elevated temperatures. Perform the precipitation in a cold solution, ideally in an ice bath, to minimize decomposition and ensure complete precipitation.
-
Issue 2: Co-precipitation of Other Metal Ions
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Possible Cause: The pH is too high, causing other metals to precipitate.
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Solution: If you are targeting a metal that precipitates at a very low pH (like Fe(III)), a higher pH can cause the co-precipitation of other metals like aluminum.[12] Carefully monitor and maintain the pH at the lower end of the optimal range for your target metal.
-
-
Possible Cause: High concentration of non-target metals.
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Solution: In cases of very high concentrations of other metals, some may be physically entrapped in the precipitate. To obtain a purer precipitate, a re-precipitation step may be necessary. This involves filtering the initial precipitate, re-dissolving it in an appropriate acid, and then re-precipitating the target metal under more controlled conditions.
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Issue 3: The Precipitate is Gummy or Difficult to Filter
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Possible Cause: The precipitant was added too quickly.
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Solution: Add the this compound solution slowly and with constant, gentle stirring. This promotes the formation of larger, more crystalline particles that are easier to filter.
-
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Possible Cause: The precipitate was not properly digested.
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Solution: After precipitation, allow the mixture to stand in a cold environment (e.g., an ice bath) for a period of time (e.g., 30 minutes to an hour). This process, known as digestion, allows smaller particles to dissolve and re-precipitate on larger ones, improving the filterability of the precipitate.
-
Experimental Protocols
Protocol 1: Preparation of 6% (w/v) this compound Reagent
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Weigh 6.0 g of solid this compound.
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Dissolve the solid in 100 mL of cold, distilled water in a beaker placed in an ice bath.
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Stir gently until the solid is completely dissolved.
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Keep the solution in the ice bath during use.
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Note: This solution should be prepared fresh daily, as it is prone to decomposition.[8]
Protocol 2: Selective Precipitation of Iron(III) from an Aluminum(III)-Containing Solution
This protocol is based on the selective precipitation of Fe(III) in a highly acidic environment.[5]
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Sample Preparation: Start with an acidic aqueous solution containing Fe(III) and Al(III) ions.
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pH Adjustment: Using a calibrated pH meter, carefully adjust the pH of the solution to between 0.5 and 0.9 using a suitable acid (e.g., nitric acid or hydrochloric acid).
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Cooling: Place the beaker containing the sample solution in an ice bath and allow it to cool to below 10°C.
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Precipitation: While gently stirring the cold solution, slowly add a cold, freshly prepared 6% this compound solution. A reddish-brown precipitate of the Fe(III)-Kupferron complex will form.
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Completeness Check: Continue adding the this compound solution until the addition of a drop to the clear supernatant does not produce any further precipitation. Then, add a slight excess.
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Digestion: Allow the precipitate to digest in the ice bath for at least 30 minutes with occasional stirring.
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Filtration: Filter the precipitate through a quantitative ashless filter paper using suction filtration. Wash the precipitate several times with small portions of cold, dilute acid (at the same pH as the precipitation) to remove any co-precipitated aluminum ions.
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Further Processing: The filtrate contains the aluminum ions, which can be further processed. The precipitate can be dried and weighed for gravimetric analysis or re-dissolved for other analytical techniques.
Visualizations
Caption: Workflow for selective metal precipitation with this compound.
Caption: Logical relationship between pH and selective precipitation.
References
- 1. Cupferron - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. guidechem.com [guidechem.com]
- 4. socialresearchfoundation.com [socialresearchfoundation.com]
- 5. researchgate.net [researchgate.net]
- 6. anhihs.com [anhihs.com]
- 7. US3148024A - Process for removing iron from an inorganic aluminum salt solution - Google Patents [patents.google.com]
- 8. askfilo.com [askfilo.com]
- 9. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precipitation of metal-cupferron complexes from homogeneous solution-II: determination of titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
degradation of Kupferron solution and its effect on analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kupferron solution in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in analysis?
This compound is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. It is an organic chelating agent primarily used in analytical chemistry for the separation and quantitative precipitation of various metal ions from acidic aqueous solutions.[1][2][3] Metals that can be precipitated by this compound include copper (Cu), iron (Fe), tin (Sn), titanium (Ti), and zirconium (Zr).[1][2] The resulting metal-Kupferron complexes are often ignited to their corresponding oxides for gravimetric analysis.[2]
Q2: My this compound solution has changed color. Is it still usable?
Freshly prepared this compound solutions are typically colorless to light yellow. A change in color, often to a brownish hue, is a visual indicator of degradation.[1][2] While some sources suggest that slightly discolored solutions may still be usable for analysis, it is strongly recommended to use only freshly prepared, clear solutions for accurate and reproducible results.[1][2] The degradation products can interfere with the analysis, leading to incomplete precipitation or co-precipitation of impurities.
Q3: How should I prepare and store this compound solutions to minimize degradation?
To ensure the stability and purity of your this compound solution, adhere to the following guidelines:
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Preparation: It is best practice to prepare this compound solutions fresh for each use.[1][2] Use deionized, air-free water for dissolution.[1][2]
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Storage of Solid Reagent: The solid this compound reagent should be stored in a cool (2-8°C), dark, and dry place.[1][4] It is often stored with a small amount of ammonium carbonate wrapped in paper or cloth to act as a stabilizer.[1][2][4]
-
Solution Storage: If a solution must be stored for a short period, keep it in a tightly sealed, dark bottle in a refrigerator.[5] However, for quantitative analysis, daily preparation is crucial.[1][2]
Troubleshooting Guide: this compound Precipitation Issues
This guide addresses common problems encountered during the precipitation of metal ions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | Degraded this compound Solution: The active chelating agent has decomposed, reducing its effectiveness. | Prepare a fresh solution of this compound immediately before use. |
| Incorrect pH: The precipitation of many metal-Kupferron complexes is pH-dependent. Most precipitations are carried out in strongly acidic solutions.[1] | Ensure the pH of your sample solution is within the optimal range for the specific metal ion you are analyzing. Adjust the pH with dilute acid as necessary. | |
| Insufficient Reagent: The amount of this compound added is not enough to quantitatively precipitate the metal ion. | Add a slight excess of the this compound solution to ensure complete precipitation. Test for completeness by adding a few more drops of the reagent to the supernatant after the precipitate has settled. | |
| Precipitate is Discolored or Appears Impure | Co-precipitation of Impurities: Other metal ions in the sample may also be precipitated by this compound. | Adjust the acidity of the solution to selectively precipitate the target metal ion. Some separations, like iron from aluminum, are possible due to differences in their precipitation pH.[1] |
| Degradation Products: The brown decomposition products of this compound can co-precipitate with the metal complex. | Use a freshly prepared, colorless this compound solution. | |
| Precipitate Redissolves | Excessive Acidity: While precipitation is carried out in acidic conditions, extremely high acid concentrations can increase the solubility of some metal-Kupferron complexes. | Carefully control the acidity of the solution according to the established protocol for your specific analyte. |
| Formation of Soluble Complexes: In some cases, an excess of the precipitating agent can lead to the formation of soluble complexes. | Avoid adding a large excess of the this compound solution. |
Experimental Protocols
Preparation of a Standard this compound Solution (approx. 6% w/v)
Materials:
-
This compound solid reagent
-
Deionized water (preferably cooled and de-aerated)
-
Ammonium carbonate (as a stabilizer for the solid reagent)
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Brown glass bottle
Procedure:
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Ensure the solid this compound is a white to light-yellow crystalline powder. If it is significantly discolored, it may have degraded and should be discarded.
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For a 100 mL solution, weigh out approximately 6 g of this compound.
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Dissolve the solid in 100 mL of cold deionized water in a clean beaker.
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Stir gently until fully dissolved.
-
Filter the solution if any insoluble matter is present.
-
Transfer the solution to a brown glass bottle to protect it from light.
-
This solution should be prepared fresh daily for best results.
Gravimetric Determination of Iron(III)
Methodology:
-
Prepare an acidic solution of the sample containing a known volume of the iron(III) analyte. The solution should be strongly acidic, typically with sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly, and with constant stirring, add a freshly prepared 6% this compound solution until precipitation is complete. A brownish-red precipitate of the iron(III)-Kupferron complex will form.
-
Test for complete precipitation by adding a drop of the this compound solution to the clear supernatant after the precipitate has settled. No further precipitation should be observed.
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Allow the precipitate to stand for a short time to ensure complete formation.
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Filter the precipitate through an ashless filter paper.
-
Wash the precipitate with cold, dilute acid, followed by cold water to remove any excess reagent.
-
Carefully transfer the filter paper containing the precipitate to a tared crucible.
-
Dry and then ignite the precipitate in a muffle furnace at a high temperature until a constant weight is achieved. The iron(III)-Kupferron complex will be converted to ferric oxide (Fe₂O₃).
-
Cool the crucible in a desiccator and weigh it.
-
Calculate the mass of iron in the original sample based on the mass of the Fe₂O₃ residue.
Visualizations
Caption: Simplified degradation pathways of this compound.
Caption: Workflow for gravimetric analysis using this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
overcoming interference from phosphates and borates in titanium analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences from phosphates and borates during titanium analysis.
Frequently Asked Questions (FAQs)
Q1: How do phosphates and borates interfere with titanium analysis?
A: Both phosphates and borates can interfere with titanium analysis, primarily through chemical and spectral interferences.
-
Phosphates: In spectrophotometric methods, phosphate (B84403) anions can form stable complexes with titanium ions, preventing them from reacting with the colorimetric reagent and leading to inaccurate, typically lower, results.[1] In inductively coupled plasma (ICP) techniques like ICP-MS and ICP-OES, phosphorus can form polyatomic ions (e.g., ³¹P¹⁶O⁺) that have the same mass-to-charge ratio as titanium isotopes (e.g., ⁴⁷Ti⁺), causing spectral overlap and artificially high readings.[2]
-
Borates: Borates are primarily known as interfering radicals in classical wet chemistry and qualitative analysis schemes. In these methods, changes in pH can cause the precipitation of insoluble metal borates, which can co-precipitate with titanium or interfere with subsequent analytical steps.[3] For modern instrumental techniques like ICP-OES and ICP-MS, borate (B1201080) is not commonly cited as a significant spectral interferent for titanium. However, high concentrations of boric acid in a sample can cause matrix effects, impacting the plasma's characteristics and leading to signal suppression or enhancement.
Q2: What are the general signs of phosphate or borate interference in my titanium analysis?
A: Signs of interference can include:
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Poor reproducibility of results.
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Inaccurate results for certified reference materials.
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A significant difference in titanium concentration before and after a sample dilution.
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In ICP analysis, unusually high or low signal intensity for titanium isotopes.
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In spectrophotometry, a faded or unexpected color development.
Q3: At what concentration levels do phosphates and borates start to interfere?
A: The concentration at which interference becomes significant depends on the analytical technique and the specific sample matrix.
-
Phosphates: In spectrophotometry, even moderate concentrations of phosphate can cause significant interference. For ICP-MS, the P/Ti ratio is a critical factor; interference becomes more problematic when this ratio is high.[4]
-
Borates: For modern instrumental methods, significant interference from borates is less common. However, it is always good practice to matrix-match standards and samples if high concentrations of borates are expected.
Troubleshooting Guides
Spectrophotometric Analysis of Titanium
Issue: Low and inconsistent titanium readings in a phosphate-rich sample.
This is a common issue when using spectrophotometric methods like the hydrogen peroxide method in the presence of phosphates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phosphate interference in spectrophotometric titanium analysis.
Detailed Steps:
-
Verify Method Parameters: Ensure that the wavelength, reagent concentrations, and reaction times are optimal for your specific method.
-
pH Adjustment: Lowering the pH of the solution (e.g., to pH 1.0-2.0 for some methods) can help to minimize the formation of titanium-phosphate complexes.[5]
-
Masking Agents: The addition of a masking agent that preferentially complexes with either the interfering ion or the analyte can be effective.
-
Fluoride Ions: Fluoride forms a very stable complex with titanium. In some methods, adding a controlled amount of fluoride can prevent titanium from reacting with phosphate. Caution: Excess fluoride can also interfere with the primary color-forming reaction, so this must be carefully optimized.
-
-
Phosphate Precipitation: In some cases, the interfering phosphate can be removed by precipitation prior to analysis.
ICP-MS and ICP-OES Analysis of Titanium
Issue: Inaccurate titanium results in samples with high phosphate or borate concentrations.
High matrix concentrations can lead to both spectral and non-spectral interferences in plasma-based techniques.
Troubleshooting Workflow for Phosphate Interference in ICP-MS:
Caption: Troubleshooting workflow for phosphate interference in ICP-MS titanium analysis.
Detailed Steps:
-
Select Alternative Isotopes: If you are using an isotope of titanium that is prone to isobaric overlap from phosphate-based polyatomic ions (e.g., ⁴⁷Ti being interfered by ³¹P¹⁶O⁺), try measuring less abundant but potentially interference-free isotopes like ⁴⁹Ti.
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering species and mitigate matrix effects.
-
Utilize ICP-MS/MS: For severe phosphate interference, the most effective solution is to use a triple quadrupole ICP-MS (ICP-MS/MS). This technique allows for the selective reaction of titanium ions in a collision/reaction cell to shift their mass, effectively separating them from the interfering polyatomic ions.[2][4]
Experimental Protocols
Protocol 1: Overcoming Phosphate Interference in Titanium Analysis using ICP-MS/MS
This protocol outlines the general steps for setting up an ICP-MS/MS method to analyze titanium in a phosphate-containing matrix.
1. Sample Preparation:
-
Digest the sample using an appropriate acid mixture (e.g., nitric acid and hydrofluoric acid for titanium alloys).[3] Ensure complete dissolution.
-
Dilute the digested sample to a suitable concentration with deionized water to minimize matrix effects.
2. ICP-MS/MS Instrumentation and Parameters:
-
Use a triple quadrupole ICP-MS instrument.
-
Operate the instrument in MS/MS mode.
-
Select a reaction gas such as ammonia (B1221849) (NH₃) or a mixture of oxygen and hydrogen (O₂/H₂).[4][8]
-
Set the first quadrupole (Q1) to transmit only the m/z of the target titanium isotope (e.g., ⁴⁸Ti).
-
Introduce the reaction gas into the collision/reaction cell. Titanium will react to form a product ion at a different mass (e.g., ⁴⁸Ti¹⁶O⁺ at m/z 64 with O₂).[9]
-
Set the second quadrupole (Q2) to transmit only the m/z of the product ion.
3. Data Acquisition and Analysis:
-
Calibrate the instrument using matrix-matched standards.
-
Analyze the samples and quality control standards.
Table 1: Example ICP-MS/MS Operating Parameters for Titanium Analysis
| Parameter | Setting | Reference |
| RF Power | 1550 - 1600 W | [4] |
| Nebulizer Gas Flow | ~1.0 L/min | [4] |
| Reaction Gas | NH₃/He or O₂/H₂ | [4][8] |
| Q1 (Precursor Ion) | e.g., m/z 48 (for ⁴⁸Ti) | [8] |
| Q2 (Product Ion) | e.g., m/z 64 (for ⁴⁸Ti¹⁶O⁺) | [9] |
| Dwell Time | 0.1 ms | [8] |
Protocol 2: General Spectrophotometric Determination of Titanium (Hydrogen Peroxide Method) with Phosphate Interference Mitigation
This protocol provides a general procedure for the spectrophotometric determination of titanium and includes steps to address potential phosphate interference.
1. Reagents:
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Standard Titanium Solution (1000 ppm)
-
Sulfuric Acid (concentrated and 1:1)
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Hydrogen Peroxide (30%)
-
Phosphate solution (for interference studies)
2. Procedure:
-
Take an aliquot of the sample solution containing titanium into a 50 mL volumetric flask.
-
Acidify the solution with 5 mL of 1:1 sulfuric acid.
-
Add 5 mL of 30% hydrogen peroxide. A yellow to orange color will develop in the presence of titanium.[10]
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance at the wavelength of maximum absorption (typically around 410 nm) against a reagent blank.[11]
-
Prepare a calibration curve using standard titanium solutions and follow the same procedure.
3. Troubleshooting Phosphate Interference:
-
pH Adjustment: If phosphate interference is suspected, ensure the final solution is strongly acidic (pH < 2) by adding additional sulfuric acid before the hydrogen peroxide.
-
Precipitation of Phosphate:
-
To a separate aliquot of the sample, add a solution of lanthanum chloride.
-
Adjust the pH to precipitate lanthanum phosphate.
-
Centrifuge the solution and carefully decant the supernatant containing the titanium.
-
Proceed with the spectrophotometric analysis on the supernatant. Note: This procedure must be validated for quantitative recovery of titanium.
-
Data Presentation
Table 2: Effect of Phosphate on Spectrophotometric Titanium Determination (Hypothetical Data for Illustration)
| Sample | True Ti (mg/L) | Phosphate (mg/L) | Measured Ti (mg/L) - No Mitigation | Measured Ti (mg/L) - With pH Adjustment |
| 1 | 10.0 | 0 | 10.1 | 10.0 |
| 2 | 10.0 | 50 | 8.5 | 9.8 |
| 3 | 10.0 | 200 | 6.2 | 9.5 |
| 4 | 20.0 | 100 | 16.8 | 19.7 |
This table illustrates the negative bias introduced by phosphate and the improvement with a mitigation step.
References
- 1. Phosphoric acid and sodium fluoride: a novel etching combination on titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. uvm.edu [uvm.edu]
- 5. US6338800B1 - Methods and compositions using lanthanum for removing phosphates from water - Google Patents [patents.google.com]
- 6. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fluoride phosphate conversion: process and benefits overview. [rmfusa.com]
- 10. brjac.com.br [brjac.com.br]
- 11. Simple and Rapid Spectrophotometric Determination of Titanium on Etched Aluminum Foils [scirp.org]
dealing with the flocculent nature of titanium cupferrate precipitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the flocculent precipitate of titanium cupferrate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the precipitation, filtration, and handling of titanium cupferrate.
FAQs
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Why is my titanium cupferrate precipitate so difficult to filter? Titanium cupferrate often forms a flocculent or gelatinous precipitate.[1] This type of precipitate consists of fine, hydrated particles that can quickly clog filter paper, creating a semi-impermeable layer that is difficult to wash and filter effectively.[1]
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How can I improve the filterability of my precipitate? Several techniques can improve the handling of flocculent precipitates:
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Digestion: Heating the precipitate in the solution from which it formed (the mother liquor) can promote particle growth, resulting in a denser, more easily filterable solid.[2][3]
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Use of Filter Aids: Adding an inert material like ashless filter paper pulp or diatomaceous earth to the suspension can increase the porosity of the filter cake and speed up filtration.[1]
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Proper Filtration Technique: Employing vacuum filtration with a Büchner funnel can increase the filtration speed.[4] It is also recommended to keep the filter paper about three-quarters full during filtration for optimal speed.[4]
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Washing by Decantation: Washing the precipitate in the beaker by adding wash solution, allowing the precipitate to settle, and then decanting the supernatant can be effective, though titanium cupferrate's affinity for glassware can make this challenging.[1]
-
-
What is the optimal pH for titanium cupferrate precipitation? Titanium is quantitatively precipitated by cupferron (B1669334) from strongly acidic solutions.[5] While a specific pH range is not always stated, precipitation is typically carried out in solutions containing a significant concentration of hydrochloric or sulfuric acid.
-
My precipitate seems to be "creeping" up the sides of the filter paper. How can I prevent this? Precipitate creep can be minimized by ensuring the filter paper cone fits snugly against the funnel and by keeping the liquid level in the funnel below the top of the paper.[1]
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What is the correct way to wash the titanium cupferrate precipitate? Washing with numerous small volumes of wash solution is more effective than a few large washes.[1] A recommended wash solution is a cold, dilute solution of cupferron in dilute hydrochloric acid (e.g., 0.1% cupferron in 1+9 HCl).[5] This helps to prevent the precipitate from redissolving (peptization) and removes impurities. It is crucial to allow the precipitate to drain thoroughly after each wash.[1]
-
Are there alternative filter media for gelatinous precipitates? Yes, for gelatinous precipitates like titanium cupferrate, a sintered glass crucible is often recommended as it is less prone to clogging than filter paper.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful precipitation and handling of titanium cupferrate.
| Parameter | Recommended Value/Range | Notes |
| Precipitating Agent Concentration | 6% (w/v) aqueous solution of cupferron | A slight excess of the reagent should be used.[5] |
| Precipitation Acidity | Strongly acidic (e.g., 10-20% H₂SO₄ or HCl by volume) | Ensures quantitative precipitation of titanium and prevents co-precipitation of other elements.[5] |
| Precipitation Temperature | Cold solution (e.g., cooled in an ice bath) | Lower temperatures favor the formation of larger, more filterable particles. |
| Digestion Time | Not explicitly specified for titanium cupferrate, but for gelatinous precipitates, heating for 30 min to 1 hour is common.[3] | Digestion can improve the filterability of the precipitate. |
| Wash Solution | 0.1% cupferron in diluted HCl (1+9) or 0.5% aqueous cupferron solution.[5] | The wash solution should be cold to minimize solubility losses. |
Experimental Protocols
Gravimetric Determination of Titanium as Cupferrate
This protocol outlines the steps for the quantitative precipitation of titanium using cupferron.
-
Sample Preparation: Dissolve the sample containing titanium in a suitable acid (e.g., sulfuric or hydrochloric acid). Ensure the final solution is strongly acidic.
-
Precipitation:
-
Cool the sample solution in an ice bath.
-
Slowly add a cold, freshly prepared 6% aqueous solution of cupferron with constant stirring.
-
Continue adding the reagent until precipitation is complete, with a slight excess.
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Allow the solution to stand in a refrigerator for approximately 4 hours to ensure complete precipitation.[5]
-
-
Filtration and Washing:
-
Filter the precipitate through a quantitative ashless filter paper (e.g., Whatman No. 42) or a sintered glass crucible.
-
Wash the precipitate several times with a cold 0.1% solution of cupferron in diluted hydrochloric acid (1+9).[5] Ensure all soluble impurities are removed.
-
-
Drying and Ignition:
-
Carefully transfer the filter paper and precipitate to a tared porcelain or platinum crucible.
-
Dry the precipitate at a low temperature (e.g., 100-110°C).
-
Gradually increase the temperature to char the filter paper.
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Finally, ignite the precipitate at a high temperature (e.g., 1000°C) to a constant weight. The final product is titanium dioxide (TiO₂).
-
Visualizations
Caption: Troubleshooting workflow for flocculent titanium cupferrate precipitate.
Caption: Chemical pathway for the precipitation and ignition of titanium cupferrate.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. web.iyte.edu.tr [web.iyte.edu.tr]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Method for the Separation of Titanium, Zirconium, Iron, and Aluminum from One Another and for their Subsequent Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
effect of temperature on the stability of metal-Kupferron complexes
Technical Support Center: Metal-Kupferron Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with metal-Kupferron complexes, focusing on the effects of temperature on their stability.
Frequently Asked Questions (FAQs)
Q1: What is Kupferron and why is it used in metal complex formation? A1: this compound is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. It is a well-known analytical reagent and chelating agent that forms stable complexes with a variety of metal ions, making it useful for separation, extraction, and determination of metals in various matrices.[1][2]
Q2: How does temperature generally affect the stability of metal-Kupferron complexes? A2: Generally, an increase in temperature leads to a decrease in the stability of metal complexes. For many metal-ligand systems, the complexation reactions are exothermic, which means higher temperatures do not favor the formation of stable complexes.[3] Eventually, elevated temperatures will cause the thermal decomposition of the complex.
Q3: What are the typical products of the thermal decomposition of a metal-Kupferron complex? A3: The thermal decomposition of the this compound ligand itself, slightly above room temperature, yields gaseous products such as N₂, NO, N₂O, NH₃, and H₂O.[4] When a metal-Kupferron complex is heated, it decomposes, and the final solid residue is typically the corresponding metal oxide.[5][6]
Q4: What analytical techniques are used to study the thermal stability of these complexes? A4: The most common techniques are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[4][7] These methods provide information about mass loss as a function of temperature (TGA) and the temperatures at which thermal events like decomposition occur (DTA/DSC).[8][9] Mass spectrometry can be coupled with these techniques to identify the gaseous decomposition products.[4][10]
Troubleshooting Guide
Q5: My metal-Kupferron complex appears to be decomposing at a much lower temperature than cited in the literature. What are the potential causes? A5: Several factors could contribute to this issue:
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Impurities: The presence of impurities from the synthesis, such as unreacted starting materials, can lower the decomposition temperature.
-
Moisture: this compound and its complexes can be moisture-sensitive.[1] The presence of lattice or coordinated water molecules can lead to initial weight loss at lower temperatures (typically below 120°C) and may influence the subsequent decomposition pathway.[7][11]
-
Heating Rate: The heating rate used in the thermal analysis (e.g., TGA/DTA) can affect the observed decomposition temperature. A faster heating rate may shift the decomposition to a slightly higher temperature, while a very slow rate might reveal instabilities at lower temperatures.
-
Atmosphere: The atmosphere under which the analysis is performed (e.g., inert like N₂ or reactive like O₂) significantly impacts the decomposition process and temperature.[12][13]
Q6: I am observing an unexpected endothermic or exothermic peak in my DTA/DSC analysis before the main decomposition. What could this represent? A6: An initial endothermic peak, often broad, typically corresponds to the loss of water of hydration (dehydration).[7] Other peaks before the main decomposition could be related to phase transitions, melting of the complex, or the decomposition of an intermediate species.[7] Exothermic peaks, while less common in the initial stages, might indicate an oxidative process if the analysis is run in an air or oxygen atmosphere.[4]
Q7: The final residual mass from my TGA analysis does not match the theoretical mass of the expected metal oxide. Why might this be? A7: This discrepancy can arise from several sources:
-
Incomplete Decomposition: The experiment may not have reached a high enough temperature for the complete conversion of the complex to the metal oxide.
-
Formation of Non-Oxide Residues: Depending on the metal and the heating atmosphere, the final product might be a different compound, such as a metal sulfide (B99878) (in an inert atmosphere) or even the pure metal for some complexes.[12]
-
Volatile Metal Species: Some metal oxides or intermediate species might be volatile at higher temperatures, leading to a lower-than-expected final mass.
-
Instrument Calibration: Ensure the TGA instrument is properly calibrated for both mass and temperature.
Quantitative Data: Thermal Decomposition
The stability of metal-Kupferron complexes varies significantly depending on the specific metal ion. The data below, gathered from thermal analysis studies, provides an overview of decomposition characteristics.
| Metal Ion | Initial Decomposition Event | Key Temperature Range (°C) | Final Residue | Citation(s) |
| Cu(II) | Loss of lattice water | 37.5 - 80 | CuO | [6][7] |
| Zn(II) | Loss of crystalline water | 37 - 80 | ZnO | [5][7] |
| Fe(III) | Decomposition of ligand | > 200 | Fe₂O₃ | [4][13] |
| Ni(II) | Intermediate formation | 277 - 382 (550-650 K) | NiO | [10] |
| Co(II) | Decomposition of ligand | > 200 | Co₃O₄ | [4] |
Note: Decomposition temperatures are highly dependent on experimental conditions such as heating rate and atmosphere. The ranges provided are indicative.
Experimental Protocols
Protocol: Determining Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of a synthesized metal-Kupferron complex.
-
Sample Preparation:
-
Ensure the metal-Kupferron complex is a dry, homogenous powder. If necessary, gently grind the sample to ensure uniformity.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina (B75360) or platinum). Record the exact weight.
-
-
Instrument Setup:
-
Place the crucible into the TGA instrument's autosampler or manual loading mechanism.
-
Set the desired atmosphere. For studying intrinsic stability, use an inert atmosphere (e.g., Nitrogen or Argon) with a typical flow rate of 20-50 mL/min. To study oxidative stability, use an air or oxygen atmosphere.
-
Program the temperature profile:
-
Initial Isothermal Step: Hold at a low temperature (e.g., 30°C) for 5-10 minutes to allow the sample weight to stabilize.
-
Heating Ramp: Increase the temperature at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 800-1000°C) sufficient to ensure complete decomposition.[6]
-
Final Isothermal Step (Optional): Hold at the final temperature for 10-15 minutes to ensure the residual mass is stable.
-
-
-
Data Acquisition:
-
Start the experiment and record the sample weight, sample temperature, and time. The output will be a thermogram (a plot of mass vs. temperature).
-
-
Data Analysis:
-
Identify Decomposition Steps: Analyze the thermogram to identify distinct steps of weight loss. The temperature at which weight loss begins is the onset of decomposition.
-
Calculate Mass Loss: Determine the percentage of mass lost at each step. This can be correlated with the loss of specific components (e.g., water molecules, organic ligands).
-
Determine Final Residue Mass: The final, stable mass at the highest temperature corresponds to the inorganic residue (e.g., metal oxide). Compare this experimental percentage with the theoretical percentage to confirm the identity of the residue.
-
Derivative Thermogravimetry (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peaks on the DTG curve indicate the temperatures at which the rate of mass loss is maximal.
-
Visualizations
Caption: Workflow for assessing the thermal stability of metal-Kupferron complexes.
Caption: Factors influencing the thermal stability of metal-Kupferron complexes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamine [file.scirp.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Thermogravimetric analysis (TGA) of some synthesized metal oxide nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
minimizing peptization of Kupferron precipitates during washing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the precipitation of metal ions using Kupferron, with a specific focus on minimizing peptization during the critical washing step.
Troubleshooting Guide: Minimizing Peptization of this compound Precipitates
Peptization, the redispersion of a coagulated precipitate into a colloidal suspension, is a common issue during the washing of this compound precipitates. This leads to the loss of analyte as the fine colloidal particles pass through the filter medium. The following guide provides solutions to prevent this phenomenon.
Issue: Precipitate appears cloudy or passes through the filter paper during washing.
This is a classic sign of peptization. The primary cause is washing with a solvent, such as deionized water, that removes the adsorbed electrolytes from the surface of the precipitate particles. These electrolytes are crucial for neutralizing the surface charges on the particles, allowing them to coagulate.
Solutions:
-
Utilize a Volatile Electrolyte in the Wash Solution: The most effective way to prevent peptization is to wash the precipitate with a dilute solution of a volatile electrolyte. This electrolyte maintains the ionic strength of the solution, preventing the precipitate from reverting to a colloidal state. Upon drying and ignition, the electrolyte volatilizes, leaving behind a pure precipitate.
-
Control the pH of the Wash Solution: The stability of metal-Kupferron complexes can be pH-dependent. Washing with a solution at an appropriate pH can help maintain the integrity of the precipitate.
-
Use Cold Wash Solutions: Lowering the temperature of the wash solution can decrease the solubility of the this compound precipitate, further minimizing losses.
Frequently Asked Questions (FAQs)
Q1: What is peptization and why does it occur with this compound precipitates?
A1: Peptization is the process where a coagulated precipitate breaks down into smaller, colloidal particles, which can then pass through a filter. This occurs when the electrolyte responsible for coagulation is removed from the precipitate's surface during washing, typically with pure water. This compound precipitates, being fine and amorphous, are particularly susceptible to this phenomenon.
Q2: What is the recommended wash solution to prevent peptization of this compound precipitates?
A2: A dilute solution of a volatile electrolyte is highly recommended. A 1-2% solution of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) is a common and effective choice. The ammonium nitrate can be easily removed during the subsequent drying and ignition steps, ensuring it does not contribute to the final weight of the precipitate.
Q3: Can I use tap water to wash the precipitate?
A3: No, tap water is not recommended. It contains various ions that can interfere with the analysis by either co-precipitating with the analyte or reacting with the this compound precipitate. Always use deionized or distilled water to prepare your wash solutions.
Q4: For specific metal-Kupferron precipitates, are there different recommended washing solutions?
A4: Yes, the optimal wash solution can vary depending on the metal being precipitated.
-
For Iron (Fe³⁺) and Aluminum (Al³⁺) this compound precipitates: A wash with a dilute (~2%) ammonium nitrate solution is generally effective.
-
For Copper (Cu²⁺) this compound precipitates: A wash with cold, dilute acetic acid can be used.[1] However, for general prevention of peptization, a dilute ammonium nitrate solution is also suitable.
-
For Titanium (Ti⁴⁺) this compound precipitates: Washing with a cold, dilute acid solution, such as 1-2% hydrochloric acid or sulfuric acid, is often recommended to maintain the acidic conditions required for complete precipitation. A subsequent wash with a dilute ammonium nitrate solution can then be performed to remove the acid before drying.
Q5: How do I know if peptization is occurring?
A5: The most obvious sign is a cloudy or opalescent filtrate after washing the precipitate. If you shine a light through the filtrate and see a visible beam (the Tyndall effect), it indicates the presence of colloidal particles.
Q6: What should I do if I observe peptization?
A6: If you notice the filtrate becoming cloudy, immediately stop washing with pure water. You can try to recover the colloidal precipitate by adding a small amount of a suitable electrolyte (like ammonium nitrate) to the filtrate to induce coagulation. However, it is best to prevent peptization from the outset by using the correct washing procedure.
Data Presentation
| Washing Solution | Primary Purpose | Applicability to this compound Precipitates | Considerations |
| Deionized Water | Rinsing away soluble impurities | Not Recommended as the primary wash | High risk of causing peptization. |
| Dilute Ammonium Nitrate (1-2%) | Preventing Peptization | Highly Recommended for most this compound precipitates | Volatile electrolyte, easily removed upon ignition. |
| Cold, Dilute Acid (e.g., HCl, H₂SO₄) | Maintaining low pH to prevent dissolution of acid-soluble precipitates | Recommended for Titanium this compound precipitates. | The acid must be thoroughly washed away with a volatile electrolyte solution before drying. |
| Dilute Ammonia Solution | Adjusting pH for certain separations | Can be used in specific separation schemes prior to the final wash. | May form soluble ammine complexes with some metals (e.g., copper), leading to precipitate loss if not used carefully. |
Experimental Protocols
Protocol 1: General Washing Procedure to Prevent Peptization of this compound Precipitates
-
Preparation of Wash Solution: Prepare a 1% (w/v) ammonium nitrate solution by dissolving 10 g of analytical grade ammonium nitrate in 1 L of deionized water.
-
Initial Washing by Decantation: After precipitation is complete, allow the precipitate to settle. Carefully decant the supernatant liquid through the filter paper (e.g., Whatman No. 40 or equivalent).
-
Washing the Precipitate: Add a small portion (10-15 mL) of the 1% ammonium nitrate wash solution to the beaker containing the precipitate. Gently swirl the beaker to wash the precipitate.
-
Settling and Decantation: Allow the precipitate to settle again and decant the wash liquid through the same filter paper.
-
Repeat Washing: Repeat the washing process (steps 3 and 4) at least 3-4 times to ensure all soluble impurities are removed.
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Transferring the Precipitate: Transfer the precipitate to the filter paper using a jet of the wash solution from a wash bottle.
-
Final Wash: Wash the precipitate on the filter paper with a few more small portions of the wash solution.
-
Testing for Completeness of Washing: Collect a small amount of the filtrate from the final wash and test for the presence of the ions you are trying to remove (e.g., add a drop of silver nitrate solution to test for chloride ions). Continue washing if the test is positive.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing peptization of this compound precipitates.
Caption: Experimental workflow for washing this compound precipitates to prevent peptization.
References
strategies to reduce the hygroscopic nature of Kupferron reagent
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the hygroscopic Kupferron reagent. Our aim is to provide practical strategies to minimize moisture absorption, ensure reagent stability, and maintain experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a chelating agent used in analytical chemistry for the separation and precipitation of various metal ions. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This moisture absorption can lead to several issues for researchers:
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Inaccurate Weighing: Absorbed water adds to the measured weight, leading to errors in solution concentration.
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Degradation: The presence of water can accelerate the decomposition of the reagent, which is also sensitive to light and air.[1] This degradation can affect its performance in analytical procedures.
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Physical Changes: The reagent may clump or become difficult to handle, impacting the ease and accuracy of dispensing.
Q2: What are the immediate signs that my this compound reagent has absorbed too much moisture?
Users may observe the following signs:
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Change in Appearance: The normally white to creamy-white crystalline powder may appear clumpy, wet, or even discolored (turning brownish).
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Difficulty in Handling: The powder may not flow freely, making it difficult to weigh accurately.
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Inconsistent Experimental Results: Poor chelation or precipitation performance can be an indicator of reagent degradation due to moisture.
Q3: What are the best practices for storing this compound to minimize moisture absorption?
Proper storage is the first line of defense against the hygroscopic nature of this compound.
-
Airtight Containers: Always store this compound in a tightly sealed, airtight container. Glass bottles with ground-glass stoppers are ideal.
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Cool, Dry, and Dark Environment: Store the container in a cool, dry, and dark place. A dedicated desiccator cabinet is highly recommended. Refrigeration (2-8°C) can also be beneficial.
-
Use of Stabilizers: It is a common practice to place a small, porous packet containing ammonium carbonate inside the storage container to act as a stabilizer.[1][2]
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Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the reagent under an inert atmosphere (e.g., nitrogen or argon).
Q4: Are there any advanced strategies to fundamentally reduce the hygroscopic nature of this compound?
While not yet common practice for this specific reagent, several advanced techniques used in the pharmaceutical industry to reduce the hygroscopicity of active ingredients could potentially be adapted for this compound:
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Co-crystallization: This technique involves combining the hygroscopic compound with a non-hygroscopic "co-former" to create a new crystalline solid with improved physical properties, including reduced hygroscopicity. This approach has been shown to enhance the stability of moisture-sensitive drugs.
-
Microencapsulation: This process involves coating the particles of the hygroscopic substance with a protective layer of another material, effectively creating a barrier against atmospheric moisture. Various techniques like spray-drying or fluid-bed coating can be employed for this purpose.
-
Synthesis of Derivatives: Research has shown that O-alkyl derivatives of this compound exhibit improved stability compared to the parent compound. For certain applications, using a more stable derivative could be a viable alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inaccurate or inconsistent weighing of this compound. | The reagent has absorbed atmospheric moisture, leading to increased weight. | 1. Work quickly when weighing the reagent to minimize exposure to air. 2. Use a weighing bottle with a tight-fitting lid. 3. Consider preparing a stock solution to avoid repeated weighing of the solid. |
| This compound powder is clumpy and difficult to handle. | Significant moisture absorption has occurred. | 1. If the clumping is minor, you may be able to break it up with a spatula inside a glove box or a low-humidity environment. 2. For more severe clumping, the reagent may be compromised. Consider purifying by recrystallization or using a fresh batch. |
| Poor performance in metal precipitation or chelation. | The reagent has likely degraded due to prolonged exposure to moisture, air, or light. | 1. Use a fresh, properly stored batch of this compound. 2. Prepare this compound solutions fresh daily for optimal performance. 3. Verify the purity of your reagent using an appropriate analytical method. |
| Discoloration of the this compound reagent (brownish tint). | This is a sign of decomposition, which can be accelerated by moisture and light. | Discard the reagent as its purity is compromised. Ensure future batches are stored correctly in a dark, dry, and cool environment. |
Quantitative Data Summary
| Desiccant Type | Absorption Capacity (% of its weight in water) | Recommended Use for this compound Storage |
| Silica Gel | ~30-40% | Good for general-purpose use in desiccators. Can be regenerated by heating. |
| Molecular Sieves (3A or 4A) | ~20-22% | Highly efficient at low humidity levels, making them excellent for maintaining a very dry environment. Ideal for long-term storage of highly sensitive reagents. |
| Calcium Chloride (anhydrous) | Can absorb up to 100-200% of its weight, but forms a brine. | Effective, but the potential for liquid formation makes it less ideal for direct placement in a container with the reagent. Best used in the lower chamber of a desiccator. |
| Montmorillonite Clay | ~20-30% | A natural and cost-effective option suitable for moderate humidity control. |
Experimental Protocols
Protocol 1: Recrystallization of this compound for Purification
This protocol can be used to purify this compound that has been compromised by moisture absorption or has started to degrade.
Materials:
-
Degraded this compound reagent
-
Ethanol (95% or absolute)
-
Activated charcoal (Norite)
-
Diethyl ether
-
Beakers
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the impure this compound in a minimal amount of hot ethanol.
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Heat the solution gently for a few minutes.
-
Hot filter the solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold diethyl ether.
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Air-dry the purified crystals, preferably in a desiccator under vacuum.
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Store the purified this compound in a tightly sealed container in a desiccator with a desiccant and ammonium carbonate.
Protocol 2: Preparation and Standardization of a this compound Stock Solution
To avoid repeated weighing of the hygroscopic solid, a stock solution can be prepared.
Materials:
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Purified this compound
-
Deionized water (air-free, prepared by boiling and cooling under an inert gas)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of purified this compound in a weighing bottle.
-
Quickly transfer the solid to a volumetric flask.
-
Dissolve the this compound in a small amount of air-free deionized water.
-
Bring the solution to the final volume with air-free deionized water.
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Mix the solution thoroughly.
-
Due to the limited stability of this compound in solution, it is recommended to prepare the stock solution fresh daily for analytical work.
Visualizations
Caption: Workflow for proper storage and handling of hygroscopic this compound reagent.
Caption: Strategies to mitigate the hygroscopic nature of this compound reagent.
References
addressing the instability of Kupferron solutions upon prolonged storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of Kupferron (Cupferron) solutions upon prolonged storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. It is a chelating agent used in analytical chemistry for the separation and quantitative precipitation of various metal ions, such as copper, iron, tin, and titanium, from acidic solutions.[1][2][3] It is also used for the colorimetric determination of metals like aluminum.[3]
Q2: Why do my this compound solutions turn yellow or brown over time?
A2: this compound is sensitive to light, air, heat, and moisture.[1][4] Prolonged exposure to these conditions leads to the slow decomposition of the N-nitroso-N-phenylhydroxylamine anion. This degradation results in the formation of colored byproducts, causing the solution to darken from its initial colorless or pale-yellow state. This discoloration is an indicator of reduced reagent efficacy.
Q3: What are the primary causes of this compound solution instability?
A3: The instability of this compound solutions is primarily due to:
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Oxidation: The N-nitroso-N-phenylhydroxylamine anion is susceptible to oxidation when exposed to air.[5]
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Hydrolysis: The compound can undergo hydrolysis, especially in acidic or basic solutions.
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Photodegradation: Exposure to light, particularly UV radiation, can accelerate the decomposition of the molecule.[4]
-
Thermal Decomposition: Elevated temperatures promote the breakdown of this compound. Its solid form decomposes when heated, producing nitrobenzene (B124822) and toxic fumes of ammonia (B1221849) and nitrogen oxides.[1][2]
Q4: How can I stabilize my this compound solutions for longer storage?
A4: To enhance the stability of your this compound solutions, it is highly recommended to:
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Add a Stabilizer: The most common and effective method is to add a small amount of ammonium carbonate to the solution.[1][2] This helps to maintain a slightly alkaline and ammonia-rich environment, suppressing certain degradation pathways.
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Control Storage Conditions: Store the solution in a tightly sealed, brown (amber) glass bottle to protect it from light and air.[1][2]
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Refrigerate: Keep the solution refrigerated (2-8°C) to slow down the rate of thermal decomposition.[1][6]
Q5: How long can I store a this compound solution?
A5: The stability of a this compound solution, even when stabilized, is limited. For best results in quantitative analysis, it is always recommended to use a freshly prepared solution.[7] A stabilized aqueous solution, stored properly in a cool, dark place, may remain usable for several days to a week, but its efficacy should be verified if precise results are required.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound solutions in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Incomplete or no precipitation of metal ions | The this compound solution has degraded due to prolonged storage, exposure to light, or heat. | Prepare a fresh 6% aqueous solution of this compound. For enhanced stability, add a small amount of ammonium carbonate as a stabilizer and keep the solution cool. |
| The pH of the experimental solution is incorrect for the target metal ion precipitation. | Adjust the pH of your sample solution. This compound is typically used in strongly acidic conditions (e.g., with HCl or H₂SO₄) for the precipitation of metals like Fe(III) and Ti(IV). | |
| Precipitate is difficult to filter or appears colloidal | The precipitate was formed too quickly from a concentrated solution, leading to small particle sizes. | Perform the precipitation from a more dilute solution and add the this compound reagent slowly while stirring vigorously. Allowing the precipitate to digest (stand in the mother liquor, sometimes at a slightly elevated temperature) can promote the formation of larger, more easily filterable crystals.[8] |
| Inconsistent or non-reproducible results in quantitative analysis | The concentration of the this compound solution is not consistent due to ongoing degradation. | Always use a freshly prepared and properly stored this compound solution for quantitative work. If an older solution must be used, its concentration should be standardized before use. |
| The presence of interfering ions in the sample matrix. | Review the selectivity of this compound for your target analyte at the specific pH of your experiment. Masking agents may be necessary to prevent the co-precipitation of interfering ions. | |
| Formation of an oily or tar-like substance instead of a crystalline precipitate | Significant degradation of the this compound reagent, leading to the formation of decomposition byproducts like nitrobenzene. | Discard the old this compound solution and the solid reagent if it is excessively discolored. Prepare a fresh solution from a high-purity solid. |
Experimental Protocols
Protocol for Preparation of Stabilized 6% (w/v) Aqueous this compound Solution
Materials:
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This compound (high-purity solid)
-
Ammonium Carbonate
-
Deionized Water
-
500 mL Volumetric Flask (Amber Glass)
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Magnetic Stirrer and Stir Bar
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Weighing Balance
Procedure:
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Weigh 30.0 g of high-purity this compound solid.
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Weigh approximately 0.5 g of ammonium carbonate.
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Transfer the weighed this compound and ammonium carbonate to the 500 mL amber volumetric flask.
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Add approximately 400 mL of deionized water to the flask.
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Place the flask on a magnetic stirrer and stir at a moderate speed until all solids are completely dissolved.
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Once dissolved, add deionized water to the 500 mL mark.
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Stopper the flask and invert it several times to ensure the solution is homogeneous.
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Store the solution in a refrigerator at 2-8°C. This solution should ideally be used within one week.
Protocol for Stability Testing of this compound Solutions
This protocol outlines a method to quantify the degradation of this compound solutions over time using UV-Vis spectrophotometry.
Objective: To compare the stability of a stabilized vs. an unstabilized this compound solution under different storage conditions.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1% (w/v) unstabilized this compound solution in deionized water.
-
Prepare a 1% (w/v) stabilized this compound solution containing 0.1% (w/v) ammonium carbonate.
-
-
Storage Conditions:
-
Divide each solution into two sets of amber and clear glass vials.
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Store one set of vials (amber and clear) at room temperature (approx. 25°C) exposed to ambient light.
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Store the other set of vials (amber and clear) in a refrigerator (4°C).
-
-
Measurement:
-
Immediately after preparation (Time 0), take an aliquot from each solution, dilute it appropriately with deionized water, and measure its absorbance at the wavelength of maximum absorption (λ_max) for this compound (determine this by scanning a fresh solution from 200-400 nm; it is typically around 282 nm).
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Repeat the absorbance measurement at regular intervals (e.g., every 24 hours for the first week, and then weekly) for all stored samples. Ensure the same dilution factor is used for each measurement.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial absorbance at Time 0.
-
Plot the percentage of remaining this compound versus time for each storage condition.
-
Compare the degradation rates between the stabilized and unstabilized solutions and between the different storage conditions.
-
Quantitative Data Summary
The following table presents hypothetical data from a stability study conducted as per the protocol above to illustrate the expected outcomes.
| Storage Condition | Solution Type | Day 0 | Day 3 | Day 7 | Day 14 |
| Room Temp, Light | Unstabilized | 100% | 65% | 30% | <10% |
| Stabilized | 100% | 85% | 60% | 35% | |
| Refrigerated, Dark | Unstabilized | 100% | 95% | 88% | 75% |
| Stabilized | 100% | 99% | 96% | 92% |
Note: Data is illustrative and represents the expected trend of degradation.
Visualizations
Caption: Plausible degradation pathway of this compound under various environmental stressors.
Caption: Workflow for the experimental stability testing of this compound solutions.
Caption: A decision tree for troubleshooting incomplete precipitation issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cupferron | C6H9N3O2 | CID 2724103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cupferron - Wikipedia [en.wikipedia.org]
- 5. socialresearchfoundation.com [socialresearchfoundation.com]
- 6. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing the formation of a permanent precipitate during reagent addition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of a permanent precipitate during reagent addition.
Troubleshooting Guides
Issue: A permanent precipitate forms immediately upon adding a reagent.
Possible Causes and Solutions:
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Localized Supersaturation: The concentration of the added reagent is too high at the point of addition, causing the solubility limit to be exceeded locally.
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Solution 1: Slow Reagent Addition: Decrease the rate of addition of the titrant or reagent. This can be achieved by using a burette with a smaller bore, a syringe pump for precise control, or simply by adding the reagent dropwise with pauses.
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Solution 2: Vigorous Stirring: Increase the stirring speed to ensure rapid and uniform mixing of the reagents. This helps to dissipate localized high concentrations. For laboratory-scale reactions, a stirring speed of 300-1000 RPM is often effective, though the optimal speed is reaction-dependent.[1] For instance, in struvite crystallization, stirring speeds between 100 and 200 rpm are recommended to produce larger crystals.[2]
-
Solution 3: Dilute Reagents: If possible, use more dilute solutions of the reactants. This lowers the overall concentration change upon addition.
-
-
pH Shift: The addition of the reagent may cause a significant change in the local pH of the solution, leading to the precipitation of a pH-sensitive compound.
-
Solution 1: pH Adjustment: Buffer the reaction mixture to maintain a stable pH. Alternatively, pre-adjust the pH of the reagent being added to match the pH of the bulk solution.
-
Solution 2: Slow Addition with pH Monitoring: Add the reagent slowly while continuously monitoring the pH of the solution. This allows for corrective action (e.g., addition of an acid or base) to be taken before significant precipitation occurs.
-
-
Temperature Change: The reaction between the two reagents may be exothermic or endothermic, causing a local temperature change that affects the solubility of a component.
-
Solution 1: Temperature Control: Conduct the experiment in a temperature-controlled water or oil bath to maintain a constant temperature.
-
Solution 2: Pre-equilibrate Reagent Temperatures: Ensure that the reagent being added is at the same temperature as the reaction mixture.
-
Issue: A precipitate forms over time after reagent addition.
Possible Causes and Solutions:
-
Slow Nucleation and Crystal Growth: The solution may be in a metastable supersaturated state, where precipitation occurs slowly.
-
Solution 1: Controlled Cooling: If the product is less soluble at lower temperatures, a slow and controlled cooling rate can promote the formation of larger, more easily filterable crystals rather than a fine, permanent precipitate. A typical controlled cooling rate for many applications is 1°C per minute.[3]
-
Solution 2: Seeding: Introduce a small crystal of the desired precipitate (a seed crystal) to encourage controlled crystal growth rather than spontaneous, uncontrolled precipitation.
-
-
Change in Solvent Composition: If a co-solvent is used to dissolve a reagent, its addition to the bulk solution can change the overall solvent composition, leading to a decrease in the solubility of a component.
-
Solution 1: Optimize Co-solvent Concentration: Determine the minimum final co-solvent concentration required to keep all components dissolved. It is often recommended to start with a final co-solvent concentration of 1-5%.[4]
-
Solution 2: Use of a More Effective Co-solvent: The choice of co-solvent can significantly impact solubility. Consider screening different water-miscible organic solvents such as DMSO or ethanol (B145695).[4]
-
Frequently Asked Questions (FAQs)
Q1: What is localized supersaturation and how does it cause precipitation?
A1: Localized supersaturation occurs when a high concentration of a reagent is introduced into a small volume of a solution, temporarily exceeding the solubility limit in that specific area. This can lead to the rapid formation of a solid precipitate at the point of addition, even if the bulk solution is not saturated. Vigorous stirring and slow reagent addition are key to preventing this.
Q2: How does temperature affect the solubility of my compound?
A2: For most solid solutes, solubility increases with increasing temperature.[5][6] Conversely, the solubility of gases in liquids generally decreases as temperature increases.[7] Understanding the solubility curve of your specific compound is crucial for controlling precipitation. You can often find solubility data in chemical handbooks or online databases.
Q3: Can the order of reagent addition make a difference in preventing precipitation?
A3: Yes, the order of addition can be critical. In some cases, adding a reagent to a large volume of the other reactant with vigorous stirring can prevent the formation of a permanent precipitate by minimizing localized supersaturation. It is often beneficial to add the more concentrated or less soluble reagent to the more dilute or better solvent.
Q4: What are some common anti-solvents and how do they work?
A4: An anti-solvent is a solvent in which the compound of interest is insoluble. It is added to a solution of the compound to induce precipitation. Common anti-solvents for non-polar organic compounds dissolved in a polar organic solvent (like DMSO or acetone) include water or heptane. The addition of the anti-solvent reduces the overall solvating power of the solvent mixture, causing the compound to precipitate out.
Q5: When should I use a co-solvent versus a surfactant to prevent precipitation?
A5: A co-solvent is a water-miscible organic solvent used to dissolve a poorly water-soluble compound. This is a good first approach for compounds that are highly soluble in an organic solvent. A surfactant is used to increase the solubility of a hydrophobic compound in an aqueous solution by forming micelles. Surfactants are particularly useful when dealing with biological systems where high concentrations of organic solvents may be toxic.
Quantitative Data Summary
The following table summarizes key quantitative parameters for preventing precipitate formation.
| Parameter | Recommended Range/Value | Application Notes |
| Stirring Speed | 100 - 200 RPM | Recommended for struvite crystallization to obtain larger crystals.[2] |
| 300 - 1000 RPM | Can significantly impact reaction yield, with a 30-50% difference observed in some cases.[1] | |
| Controlled Cooling Rate | 1°C / minute | A generally effective rate for a wide variety of cells.[3] |
| 0.1 K / second | A very slow cooling rate used in protein crystallography to prevent ice crystal formation.[8] | |
| Co-solvent Concentration | 1 - 5% (final concentration) | A good starting point when using a co-solvent like DMSO or ethanol to avoid precipitation upon dilution into an aqueous buffer.[4] |
| Reagent Addition Rate | Dropwise with pauses | A qualitative guideline for manual addition to minimize localized supersaturation. |
| Syringe pump | Allows for precise and slow addition rates, which can be optimized for specific reactions. |
Experimental Protocols
Protocol 1: Controlled Rate of Reagent Addition using a Syringe Pump
Objective: To prevent the formation of a permanent precipitate by controlling the rate of reagent addition.
Materials:
-
Reaction vessel with a magnetic stirrer and stir bar
-
Syringe pump
-
Syringe of appropriate volume
-
Tubing to connect the syringe to the reaction vessel
-
Reactant solutions
Methodology:
-
Set up the reaction vessel on a magnetic stir plate and add the bulk solution.
-
Begin stirring at a speed sufficient to create a vortex (e.g., 500 RPM).
-
Load the reagent to be added into the syringe and place it in the syringe pump.
-
Position the end of the tubing from the syringe below the surface of the liquid in the reaction vessel, preferably near the vortex for rapid mixing.
-
Set the syringe pump to the desired flow rate. Start with a slow rate (e.g., 0.1 mL/min) and observe for any precipitate formation.
-
If no precipitate forms, the addition rate can be gradually increased. If a precipitate appears, stop the addition and allow it to redissolve before restarting at a slower rate.
-
Continue the addition until all the reagent has been added.
Protocol 2: Preventing Precipitation by pH Control
Objective: To maintain a constant pH during reagent addition to prevent the precipitation of a pH-sensitive compound.
Materials:
-
Reaction vessel with a magnetic stirrer and stir bar
-
pH meter with an electrode
-
Burettes for the reagent and for an acid/base titrant
-
Buffer solution (if applicable)
-
Reactant solutions
Methodology:
-
Set up the reaction vessel on a magnetic stir plate with the bulk solution.
-
If using a buffer, add it to the bulk solution and ensure it is well mixed.
-
Immerse the pH electrode in the solution and monitor the initial pH.
-
Begin adding the reagent from a burette dropwise.
-
Continuously monitor the pH. If the pH begins to deviate from the desired value, add a small amount of an appropriate acid or base from a second burette to bring the pH back to the target range.
-
Continue the slow, alternating addition of the reagent and the acid/base until the reagent addition is complete, maintaining a stable pH throughout.
Visualizations
Caption: Troubleshooting workflow for preventing precipitate formation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Effect of the stirring speed on the struvite formation using the centrate from a WWTP [redalyc.org]
- 3. The Importance of Controlling the Rate of Freezing [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ck12.org [ck12.org]
- 7. kentchemistry.com [kentchemistry.com]
- 8. Slow cooling and temperature-controlled protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gravimetric Analysis with Kupferron Reagent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Kupferron (also known as Cupferron) reagent in gravimetric analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound reagent and for which elements is it primarily used in gravimetric analysis?
This compound is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. It is a chelating agent that forms stable, insoluble complexes with various metal ions, making it a valuable reagent for their quantitative determination via gravimetric analysis.[1] Key elements that can be determined using this compound include iron (Fe), copper (Cu), titanium (Ti), tin (Sn), zirconium (Zr), and vanadium (V).[2]
Q2: What is the correct form to weigh the precipitate obtained with this compound?
The metal complexes formed with this compound are often not of a definite stoichiometric composition.[3] Therefore, the precipitates are typically not weighed directly after drying. The standard and recommended procedure is to ignite the precipitate to convert it to the corresponding stable metal oxide, which is then cooled and weighed. For example, the iron-Kupferron precipitate is ignited to ferric oxide (Fe₂O₃) for weighing.
Q3: How should this compound reagent be stored?
This compound is sensitive to light, air, and heat, and can decompose over time. It should be stored in a brown, tightly sealed bottle in a cool, dark place. To inhibit decomposition, a small amount of ammonium carbonate can be placed in the storage bottle.[2] It is always recommended to use a freshly prepared aqueous solution of this compound for analysis.[4]
Q4: Can excess this compound reagent affect my gravimetric analysis results?
Yes, a significant excess of this compound reagent can negatively impact the accuracy of your results. While a slight excess is necessary to ensure the complete precipitation of the analyte, a large excess can lead to several issues.[1][2] These problems are detailed in the troubleshooting guide below.
Troubleshooting Guide
This guide addresses common issues encountered during gravimetric analysis using this compound, with a focus on problems arising from the use of excess reagent.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Higher than expected final mass of the ignited precipitate. | 1. Co-precipitation of excess this compound or its decomposition products: A large excess of the reagent can lead to its own precipitation or the precipitation of its degradation products along with the metal chelate. These organic compounds will contribute to the mass of the precipitate, and their incomplete combustion during ignition can lead to erroneously high results.[2][5] | - Optimize Reagent Addition: Add the this compound solution slowly and with constant stirring to the analyte solution. This promotes the formation of a pure precipitate and minimizes local excesses of the reagent. - Use a Slight Excess: Aim for a slight excess of the reagent, just enough to ensure complete precipitation. A preliminary titration or a pilot experiment can help determine the optimal amount. - Proper Washing: Thoroughly wash the precipitate with a suitable wash liquid (e.g., dilute acid or a specific electrolyte solution as per the protocol) to remove any adsorbed excess reagent. |
| 2. Formation of soluble complexes: For some metals, a very large excess of the precipitating agent can lead to the formation of soluble complexes, causing incomplete precipitation and leading to lower results. However, with this compound, the more common issue with excess is co-precipitation leading to high results.[1][6] | - Adhere to Protocol: Follow established and validated protocols that specify the appropriate amount of this compound to be added for the specific analyte and its expected concentration range. | |
| Inconsistent or non-reproducible results. | 1. Decomposition of the this compound solution: Using a degraded this compound solution will result in incomplete precipitation of the analyte, leading to lower and variable results. | - Freshly Prepare Reagent: Always use a freshly prepared aqueous solution of this compound for each set of experiments.[4] - Proper Storage: If a stock solution must be prepared, store it in a refrigerator and for a limited time. Discard if the solution appears discolored or turbid. |
| 2. Incomplete precipitation due to improper pH: The precipitation of many metal-Kupferron complexes is highly dependent on the pH of the solution. If the pH is not within the optimal range, precipitation will be incomplete. | - pH Adjustment: Carefully adjust the pH of the analyte solution to the recommended value for the specific metal ion being determined before adding the this compound reagent. Use a calibrated pH meter for accurate measurements. | |
| Difficulty in filtering the precipitate. | 1. Formation of a colloidal or very fine precipitate: This can occur if the precipitating agent is added too quickly or if the solution is not at the optimal temperature. | - Slow Addition of Reagent: Add the this compound solution dropwise while vigorously stirring the analyte solution. - Digestion: After precipitation, allow the precipitate to "digest" by letting it stand in the mother liquor, sometimes at an elevated temperature, for a period. This process can lead to the formation of larger, more easily filterable particles.[7] |
Experimental Protocols
Below are detailed methodologies for the gravimetric determination of Iron (Fe), Copper (Cu), and Titanium (Ti) using this compound.
Gravimetric Determination of Iron (III) with this compound
-
Sample Preparation: Accurately weigh a sample containing approximately 0.1-0.2 g of iron and dissolve it in dilute hydrochloric acid. If necessary, oxidize any Fe(II) to Fe(III) by adding a few drops of nitric acid and boiling the solution.
-
pH Adjustment: Dilute the solution to about 200 mL with distilled water and cool to room temperature. Adjust the acidity to approximately 5-10% (v/v) hydrochloric or sulfuric acid.
-
Precipitation: To the cool solution, slowly add a freshly prepared 6% aqueous solution of this compound with constant and vigorous stirring until precipitation is complete. A slight excess of the reagent is indicated by the formation of a temporary white precipitate of the reagent itself, which redissolves.
-
Digestion: Allow the precipitate to stand for 15-30 minutes to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate through an ashless filter paper (e.g., Whatman No. 41). Wash the precipitate thoroughly with a cold, dilute acid solution (e.g., 2% v/v HCl) containing a small amount of this compound, followed by a final wash with cold dilute ammonia (B1221849) solution to remove excess reagent.
-
Ignition and Weighing: Transfer the filter paper and precipitate to a tared porcelain crucible. Carefully dry and char the filter paper over a low flame, then ignite at a high temperature (e.g., 900-1000 °C) in a muffle furnace to a constant weight. The final product is ferric oxide (Fe₂O₃).
-
Calculation:
-
Mass of Fe = Mass of Fe₂O₃ × (2 × Atomic Mass of Fe / Molar Mass of Fe₂O₃)
-
% Fe = (Mass of Fe / Mass of Sample) × 100
-
Gravimetric Determination of Copper (II) with this compound
-
Sample Preparation: Dissolve a weighed sample containing 0.1-0.2 g of copper in a suitable acid (e.g., nitric acid).
-
pH Adjustment: Dilute the solution to approximately 200 mL. The precipitation of the copper-Kupferron complex is best carried out from a weakly acidic solution.
-
Precipitation: Cool the solution and slowly add a 6% solution of this compound with constant stirring until precipitation is complete.
-
Filtration and Washing: Filter the precipitate through an ashless filter paper and wash it with cold, dilute acid.
-
Ignition and Weighing: Transfer the precipitate and filter paper to a tared crucible, dry, char, and ignite to a constant weight at a high temperature to obtain cupric oxide (CuO).
-
Calculation:
-
Mass of Cu = Mass of CuO × (Atomic Mass of Cu / Molar Mass of CuO)
-
% Cu = (Mass of Cu / Mass of Sample) × 100
-
Gravimetric Determination of Titanium (IV) with this compound
-
Sample Preparation: Dissolve the titanium-containing sample in sulfuric acid.
-
pH Adjustment: The solution should be strongly acidic, typically 10-20% sulfuric acid by volume.
-
Precipitation: Cool the solution in an ice bath to below 10 °C. Slowly add a cold, freshly prepared 6% solution of this compound with constant stirring.
-
Filtration and Washing: Filter the precipitate through an ashless filter paper while it is still cold. Wash the precipitate with cold, dilute sulfuric acid containing a small amount of this compound, followed by a wash with cold dilute ammonia.
-
Ignition and Weighing: Carefully dry, char, and ignite the precipitate in a tared crucible to a constant weight to yield titanium dioxide (TiO₂).
-
Calculation:
-
Mass of Ti = Mass of TiO₂ × (Atomic Mass of Ti / Molar Mass of TiO₂)
-
% Ti = (Mass of Ti / Mass of Sample) × 100
-
Visualizations
Troubleshooting Workflow for High Gravimetric Results
Caption: Troubleshooting workflow for high results in gravimetric analysis.
References
- 1. quora.com [quora.com]
- 2. www.welcomehomevetsofnj.org - Gravimetric Analysis Lab Answers [welcomehomevetsofnj.org]
- 3. pharmrecord.com [pharmrecord.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
troubleshooting unexpected color changes in Kupferron reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kupferron (Cupferron) reactions. Find solutions to unexpected color changes and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a fresh this compound solution?
A fresh solution of this compound (Ammonium salt of N-nitroso-N-phenylhydroxylamine) should be a colorless to pale-yellow liquid. The solid reagent itself is typically a white to light-yellow or cream-colored crystalline solid.[1]
Q2: My this compound solution has turned brown. Can I still use it?
A brown coloration in your this compound solution indicates decomposition.[1] this compound is sensitive to light and air and will degrade over time, especially when not stored properly.[1] It is strongly recommended to use a freshly prepared solution for the best results. Using a decomposed solution can lead to unexpected colors and inaccurate results. To minimize decomposition, store solid this compound in a cool, dark place, and consider adding a small amount of ammonium (B1175870) carbonate as a stabilizer.[1]
Q3: What are the expected colors of this compound precipitates with different metal ions?
The color of the precipitate formed upon reaction with this compound is indicative of the metal ion present. The table below summarizes the expected colors for several common metals.
| Metal Ion | Precipitate Color |
| Iron (Fe³⁺) | Reddish-brown precipitate from acidic solution. |
| Copper (Cu²⁺) | Grayish-white to light blue or green precipitate. |
| Titanium (Ti⁴⁺) | Yellow precipitate.[1][2] |
| Vanadium (V⁵⁺) | Dark-red precipitate.[1][2] |
| Zirconium (Zr⁴⁺) | White, voluminous precipitate. |
| Tin (Sn⁴⁺) | White precipitate. |
Q4: Can this compound react with other metals?
Yes, this compound is not entirely specific and can form precipitates with a range of other metal ions, including but not limited to, antimony, bismuth, cerium, gallium, molybdenum, thorium, and tungsten. The presence of these ions can be a source of interference in your analysis.
Troubleshooting Guide: Unexpected Color Changes
Issue 1: The precipitate color is different from what I expected for my target analyte.
-
Possible Cause 1: Presence of Interfering Ions.
-
Explanation: this compound can react with multiple metal ions. If your sample is a mixture, the final precipitate color may be a combination of the colors of the individual metal-Kupferron complexes.
-
Solution:
-
Analyze your sample for the presence of other metal ions that are known to react with this compound.
-
If interfering ions are present, you may need to perform a preliminary separation step or use a masking agent to prevent their precipitation.
-
-
-
Possible Cause 2: Incorrect pH of the Solution.
-
Explanation: The pH of the solution plays a critical role in the formation and color of metal complexes. For many metals, precipitation with this compound is carried out in strongly acidic conditions. An incorrect pH can lead to incomplete precipitation or the formation of a complex with a different color. For example, iron(III) hydroxide (B78521) may precipitate at a higher pH, contributing a reddish-brown color.
-
Solution:
-
Measure the pH of your solution before adding the this compound reagent.
-
Adjust the pH to the optimal range for the specific metal ion you are analyzing, as specified in your protocol.
-
-
-
Possible Cause 3: Decomposition of the this compound Reagent.
-
Explanation: As mentioned in the FAQs, this compound solutions can decompose and turn brown. The decomposition products can co-precipitate with the metal complex, leading to a darker or off-color precipitate.
-
Solution: Always use a freshly prepared, colorless to pale-yellow this compound solution for your experiments.
-
-
Possible Cause 4: Incorrect Oxidation State of the Metal Ion.
-
Explanation: The color of a metal complex is highly dependent on the oxidation state of the central metal ion. For instance, iron(II) and iron(III) ions will form complexes with different colors.
-
Solution: Ensure that your sample preparation steps correctly establish the desired oxidation state for your target analyte before adding the this compound reagent. For example, all iron should be oxidized to Fe(III) before precipitation.[3][4]
-
Issue 2: The solution turned a different color upon adding this compound, but no precipitate formed.
-
Possible Cause 1: Low Concentration of the Analyte.
-
Explanation: If the concentration of the metal ion in your sample is very low, a visible precipitate may not form, even though a colored complex is present in the solution.
-
Solution:
-
Consider concentrating your sample before analysis.
-
Alternatively, a spectrophotometric method may be more suitable for quantifying low concentrations of the analyte.
-
-
-
Possible Cause 2: The Metal-Kupferron Complex is Soluble under the Current Conditions.
-
Explanation: While many metal-Kupferron complexes are insoluble, some may exhibit slight solubility, especially at elevated temperatures or in the presence of certain organic solvents.
-
Solution:
-
Ensure that the temperature of the solution is within the recommended range for precipitation.
-
If using a mixed solvent system, verify that the chosen solvent does not increase the solubility of the complex.
-
-
Issue 3: The color of the precipitate changes over time.
-
Possible Cause 1: Oxidation or Reduction of the Precipitate.
-
Explanation: Some metal-Kupferron complexes may be sensitive to air or light, leading to a change in the oxidation state of the metal and a corresponding color change. For example, a precipitate containing iron(II) may slowly oxidize to iron(III) upon exposure to air, changing the color.
-
Solution:
-
Filter the precipitate shortly after its formation.
-
Minimize exposure of the precipitate to air and strong light.
-
-
-
Possible Cause 2: Instability of the Complex.
-
Explanation: Some metal-Kupferron complexes may be unstable and decompose over time, leading to a color change.
-
Solution: Follow the protocol's recommendations for the digestion and standing time of the precipitate. Avoid prolonged standing times unless specified.
-
Experimental Protocols
General Protocol for Gravimetric Determination of Metals with this compound
This protocol provides a general framework for the gravimetric analysis of a metal ion using this compound. Specific parameters such as sample weight, acid concentration, and digestion time should be optimized based on the specific metal being analyzed and the sample matrix.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent, typically a dilute acid.
-
Adjust the pH of the solution to the optimal range for the precipitation of the target metal ion. This is often in a strongly acidic medium.
-
Heat the solution to approximately 60-70°C.
-
-
Precipitation:
-
Slowly add a freshly prepared, cool, aqueous solution of this compound (typically 6%) to the hot sample solution with constant stirring. Add a slight excess of the reagent to ensure complete precipitation.
-
Digest the precipitate by keeping the solution at an elevated temperature (e.g., 60-70°C) for a specified period (e.g., 30-60 minutes). This promotes the formation of larger, more easily filterable particles.
-
Allow the solution to cool to room temperature.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed filter crucible (e.g., a Gooch or sintered glass crucible).
-
Wash the precipitate with a suitable wash liquid (e.g., dilute acid, followed by cold water) to remove any soluble impurities.
-
-
Drying and Weighing:
-
Dry the crucible and precipitate in an oven at a specified temperature (e.g., 110-120°C) until a constant weight is achieved.
-
Cool the crucible in a desiccator before weighing.
-
Repeat the drying and weighing cycles until the mass is constant to within 0.3-0.4 mg.
-
-
Calculation:
-
Calculate the mass of the analyte in the original sample based on the mass of the precipitate and the appropriate gravimetric factor. The precipitate is often ignited to a stable metal oxide before the final weighing.[1]
-
References
Validation & Comparative
A Comparative Guide to the Gravimetric Determination of Iron: The Cupferron Method vs. Hydroxide Precipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent gravimetric methods for the quantitative analysis of iron: precipitation using the organic reagent cupferron (B1669334) and the classical method of precipitation as ferric hydroxide (B78521) with ammonia. This analysis is critical for professionals in research and drug development where accurate quantification of iron is essential for various applications, including quality control of raw materials, analysis of biological samples, and characterization of metal-based therapeutics.
Principle of Gravimetric Iron Analysis
Gravimetric analysis is a highly accurate and precise method of quantitative chemical analysis. The fundamental principle involves the selective precipitation of the analyte (in this case, iron) from a solution. The precipitate is then filtered, washed, dried or ignited, and weighed. From the mass and known stoichiometry of the precipitate, the amount of the original analyte can be determined.
The Cupferron Method
Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a chelating agent that forms a stable, insoluble complex with ferric iron (Fe³⁺) in a strong acid solution.[1][2] The reaction results in the precipitation of ferric cupferrate, Fe(C₆H₅N(NO)O)₃. This precipitate can be dried and weighed directly, or more commonly, ignited to ferric oxide (Fe₂O₃) for weighing. The selectivity of cupferron for iron in acidic conditions is a key advantage, as it can separate iron from many other metal ions.[3]
The Hydroxide Precipitation Method
The classical and widely used method involves the precipitation of iron from a solution as ferric hydroxide, Fe(OH)₃, or more accurately, as hydrous ferric oxide (Fe₂O₃·nH₂O).[4][5] This is achieved by adding an excess of a weak base, typically ammonium hydroxide (NH₄OH), to a solution containing ferric ions.[4][5][6] The gelatinous precipitate is then filtered, washed, and ignited at a high temperature to convert it to the stable and weighable form of ferric oxide (Fe₂O₃).[4][5]
Performance Comparison
While both methods are capable of producing accurate and precise results when performed correctly, they differ in terms of selectivity, speed, and ease of handling the precipitate. The choice of method often depends on the sample matrix and the presence of potentially interfering ions.
| Parameter | Cupferron Method | Hydroxide Precipitation Method |
| Accuracy | High, with reported errors often less than 0.1%.[3] | High, but can be affected by co-precipitation of other metal hydroxides.[7][8] |
| Precision | Good, with low relative standard deviations in replicate analyses. | Good, but the gelatinous nature of the precipitate can make handling and washing challenging, potentially affecting precision.[4] |
| Selectivity | Excellent in strongly acidic solutions. Separates Fe³⁺ from Al³⁺, Cr³⁺, Mn²⁺, Ni²⁺, Co²⁺, and Zn²⁺.[3] | Lower. Many metals that form insoluble hydroxides can co-precipitate with iron, including Al³⁺, Cr³⁺, and Ti⁴⁺.[4][8] |
| Interfering Ions | Cu²⁺, Ti⁴⁺, Zr⁴⁺, V⁵⁺, and Sn⁴⁺ can interfere by also precipitating with cupferron.[1] | Al³⁺, Cr³⁺, Ti⁴⁺, Mn²⁺ (if not oxidized), and other metals that form hydroxides in ammoniacal solution.[4][8] |
| Precipitate Form | Crystalline and more easily filterable than ferric hydroxide. | Gelatinous and voluminous, which can be difficult to filter and wash completely.[4] |
| Ignition Temperature | Requires careful ignition to avoid reduction of Fe₂O₃. | Requires high and constant temperature for complete conversion to Fe₂O₃.[5] |
Experimental Protocols
Gravimetric Determination of Iron using Cupferron
1. Sample Preparation:
-
Accurately weigh a sample containing approximately 0.1-0.2 g of iron into a 400 mL beaker.
-
Dissolve the sample in 50 mL of 1 M hydrochloric acid or sulfuric acid. If necessary, add a few drops of nitric acid to oxidize any ferrous iron to ferric iron and boil the solution gently.
-
Cool the solution to 10-15 °C in an ice bath.
2. Precipitation:
-
Prepare a fresh, cold 6% (w/v) aqueous solution of cupferron.
-
Slowly add the cold cupferron solution to the cold iron solution with constant stirring until precipitation is complete. A slight excess of the reagent is required.
3. Filtration and Washing:
-
Allow the precipitate to settle for about 30 minutes.
-
Filter the precipitate through an ashless filter paper (e.g., Whatman No. 41).
-
Wash the precipitate several times with a cold, dilute acid solution (e.g., 2% v/v HCl or H₂SO₄) containing a small amount of cupferron.
-
Finally, wash the precipitate with cold distilled water to remove excess acid.
4. Drying and Ignition:
-
Carefully transfer the filter paper and precipitate to a tared porcelain crucible.
-
Dry the crucible and its contents in an oven at 100-110 °C.
-
Gently heat the crucible over a Bunsen burner to char the filter paper.
-
Ignite the crucible at a high temperature (around 800-900 °C) in a muffle furnace until a constant weight of Fe₂O₃ is obtained.
5. Calculation:
-
Calculate the percentage of iron in the original sample using the following formula: % Fe = [(Mass of Fe₂O₃ (g) × Gravimetric Factor) / Mass of Sample (g)] × 100 (Gravimetric Factor for Fe in Fe₂O₃ = 0.6994)
Gravimetric Determination of Iron by Hydroxide Precipitation
1. Sample Preparation:
-
Accurately weigh a sample containing approximately 0.1-0.2 g of iron into a 600 mL beaker.
-
Dissolve the sample in 50 mL of 6 M hydrochloric acid.
-
Add about 1-2 mL of concentrated nitric acid to oxidize any ferrous iron to ferric iron and boil the solution for a few minutes.[5][6]
-
Dilute the solution to about 200 mL with distilled water.
2. Precipitation:
-
Heat the solution to boiling.
-
Slowly add 1:1 ammonium hydroxide with constant stirring until the solution is distinctly alkaline (test with litmus (B1172312) paper).[4][5] A reddish-brown gelatinous precipitate of hydrous ferric oxide will form.[4]
-
Boil the solution gently for a few minutes to coagulate the precipitate.[6]
3. Filtration and Washing:
-
Allow the precipitate to settle.
-
Decant the clear supernatant liquid through an ashless filter paper (e.g., Whatman No. 40).
-
Wash the precipitate in the beaker by decantation with hot 1% (w/v) ammonium nitrate (B79036) solution. Repeat the washing several times.
-
Transfer the precipitate to the filter paper and wash with the hot ammonium nitrate solution until the filtrate is free of chloride ions (test with silver nitrate solution).[6]
4. Drying and Ignition:
-
Carefully transfer the filter paper and precipitate to a tared porcelain crucible.
-
Dry the crucible and its contents in an oven at 100-110 °C.
-
Char the filter paper by gently heating the crucible over a Bunsen burner.
-
Ignite the crucible to a constant weight in a muffle furnace at a high temperature (e.g., 900-1000 °C).[5]
5. Calculation:
-
Calculate the percentage of iron in the original sample using the same formula as for the cupferron method.
Mandatory Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. socialresearchfoundation.com [socialresearchfoundation.com]
- 3. ias.ac.in [ias.ac.in]
- 4. scribd.com [scribd.com]
- 5. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
inter-laboratory comparison of Kupferron method for metal analysis
For researchers, scientists, and professionals in drug development, the precise quantification of metals is paramount. While modern instrumental techniques dominate the landscape of elemental analysis, classical methods still hold relevance in specific applications. This guide provides an objective comparison of the traditional Kupferron (cupferron) method with contemporary instrumental techniques, supported by available performance data and detailed experimental protocols.
The this compound method, based on the precipitation of metal ions using the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, has historically been employed for the gravimetric or titrimetric determination of various metals, including copper, iron, and titanium.[1] This organic reagent forms stable chelate complexes with metal ions, enabling their separation from the sample matrix.[1]
Inter-Laboratory Comparison of Analytical Methods
Quantitative Performance Data
The following tables summarize the performance characteristics of the this compound method alongside AAS and ICP-MS for the analysis of copper, iron, and titanium. It is important to note that the data for the this compound method are based on historical literature and typical performance of gravimetric and colorimetric methods, while the data for AAS and ICP-MS are derived from recent method validation studies.
Table 1: Comparison of Methods for Copper (Cu) Analysis
| Parameter | This compound Method (Gravimetric/Colorimetric) | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Limit of Detection (LOD) | ~1-10 mg/L | 0.005 - 0.25 mg/L[2][3] | < 1 µg/L |
| Limit of Quantification (LOQ) | ~5-50 mg/L | 0.01 - 0.85 mg/L[2][3] | ~1-5 µg/L |
| Precision (RSD%) | 1-5% | < 5%[4] | < 5% |
| Recovery | 95-105% | 90-110%[4] | 95-105%[5] |
Table 2: Comparison of Methods for Iron (Fe) Analysis
| Parameter | This compound Method (Gravimetric/Colorimetric) | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Limit of Detection (LOD) | ~1-10 mg/L | ~0.1 mg/L[6] | ~1-10 µg/L |
| Limit of Quantification (LOQ) | ~5-50 mg/L | ~0.3 mg/L[6] | ~5-50 µg/L |
| Precision (RSD%) | 1-5% | < 5%[7] | < 3%[8] |
| Recovery | 95-105% | 97-103%[9] | 95-105%[10] |
Table 3: Comparison of Methods for Titanium (Ti) Analysis
| Parameter | This compound Method (Gravimetric) | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Limit of Detection (LOD) | ~10-20 mg/L | ~0.1-1 mg/L | 0.005 - 0.9 ng/mL[11][12] |
| Limit of Quantification (LOQ) | ~50-100 mg/L | ~0.5-5 mg/L | 0.01 - 1.8 ng/mL[11][12] |
| Precision (RSD%) | 2-10% | < 10% | 3-10%[12] |
| Recovery | 90-110% | 90-110% | 92-108%[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the determination of a metal using the this compound method and a modern instrumental technique.
This compound Method for the Gravimetric Determination of Copper
This protocol is based on the principle of precipitating copper ions from an acidic solution using cupferron (B1669334).[13]
Reagents:
-
6% (w/v) Cupferron solution (freshly prepared and filtered)
-
Dilute Hydrochloric Acid (HCl)
-
Wash solution: Dilute HCl containing a small amount of cupferron.
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample containing a known amount of copper and dissolve it in a suitable acid. Dilute the solution to an appropriate volume with deionized water.
-
Precipitation: Acidify the sample solution with dilute HCl. Cool the solution in an ice bath to below 10°C. Slowly add a slight excess of the cold 6% cupferron solution while stirring continuously.
-
Digestion: Allow the precipitate to stand in the ice bath for at least 30 minutes to ensure complete precipitation.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate several times with the cold wash solution, followed by a final wash with cold deionized water.
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 110°C to a constant weight. Cool in a desiccator and weigh.
-
Calculation: Calculate the percentage of copper in the original sample based on the weight of the precipitate and the known stoichiometry of the copper-cupferron complex.
Atomic Absorption Spectrometry (AAS) for the Determination of Copper
This protocol outlines the general procedure for determining copper concentration in an aqueous sample using a flame atomic absorption spectrometer.[14]
Reagents:
-
Copper standard stock solution (1000 mg/L)
-
Nitric Acid (HNO₃), trace metal grade
-
Deionized water
Procedure:
-
Instrument Setup: Set up the AAS instrument according to the manufacturer's instructions for copper analysis. This includes installing a copper hollow cathode lamp, setting the wavelength to 324.8 nm, and optimizing the flame conditions (air-acetylene).
-
Standard Preparation: Prepare a series of calibration standards by diluting the copper stock solution with deionized water containing a small amount of nitric acid (e.g., 1% v/v) to concentrations that bracket the expected sample concentration.
-
Sample Preparation: Acidify the sample with nitric acid to match the matrix of the standards. If necessary, digest the sample to bring the copper into a soluble form.
-
Calibration: Aspirate the calibration standards into the flame, starting with the blank (1% HNO₃) and proceeding from the lowest to the highest concentration. Record the absorbance for each standard.
-
Sample Measurement: Aspirate the prepared sample into the flame and record its absorbance.
-
Calculation: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of copper in the sample from the calibration curve.
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the procedural steps of each method.
Experimental workflow for the this compound method.
Experimental workflow for Atomic Absorption Spectrometry.
Conclusion
The this compound method, while historically significant, is generally less sensitive and more labor-intensive than modern instrumental techniques like AAS and ICP-MS. Its application in contemporary research is limited, primarily finding use in specific classical analytical schemes or when instrumental methods are unavailable. For researchers in drug development and other scientific fields requiring high-throughput, sensitive, and precise metal analysis, instrumental methods are the preferred choice. However, an understanding of classical methods like the this compound precipitation can provide valuable context and foundational knowledge in analytical chemistry.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of copper in water using on-line plasma-excited atomic absorption spectroscopy (AAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analytik-jena.com [analytik-jena.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. analytik-jena.com [analytik-jena.com]
- 11. research.wur.nl [research.wur.nl]
- 12. Validation of a method to quantify titanium, vanadium and zirconium in oral mucosa cells by inductively coupled plasma-mass spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precipitation of metal-cupferron complexes from homogeneous solution-I: determination of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper- Determination by AAS | OIV [oiv.int]
A Comparative Guide to the Determination of Nickel: Dimethylglyoxime versus Kupferron
For researchers, scientists, and drug development professionals, the accurate quantification of nickel is crucial in various applications, from catalyst development to toxicology studies. This guide provides a detailed comparison of two reagents historically associated with nickel analysis: Dimethylglyoxime (B607122) (DMG) and Kupferron. While both are chelating agents, their primary applications in the context of nickel determination are distinctly different.
Dimethylglyoxime stands out as the premier reagent for the direct quantitative analysis of nickel, offering reliable gravimetric and spectrophotometric methods. This compound, conversely, is primarily employed as a separating agent to remove interfering ions prior to nickel quantification. This guide will delve into the experimental protocols for nickel determination using Dimethylglyoxime and clarify the role of this compound in nickel analysis workflows.
Performance Comparison
Due to the distinct roles of Dimethylglyoxime and this compound, a direct quantitative performance comparison for nickel determination is not applicable. Dimethylglyoxime is the quantitative precipitant for nickel, while this compound is used for the removal of interfering ions. The following table summarizes the key characteristics of each reagent in the context of nickel analysis.
| Feature | Dimethylglyoxime (DMG) | This compound |
| Primary Role | Quantitative determination of Ni(II) | Separation of interfering ions (e.g., Fe(III), Cu(II)) |
| Methodologies | Gravimetric, Spectrophotometric, Titrimetric | Precipitation/Solvent Extraction |
| Selectivity for Ni(II) | Highly selective in ammoniacal solution | Not selective for Ni(II) precipitation |
| Form of Ni Complex | Insoluble, bright red precipitate (Ni(DMG)₂) | Soluble Ni(II) remains in solution after removal of interferences |
| Optimal pH Range | 5-10 (ammoniacal)[1][2] | Strongly acidic (for precipitation of interferences) |
| Common Interferences | Palladium(II), Bismuth(II) (can be masked) | Precipitates a wide range of metal ions in acidic solution |
Experimental Protocols
Detailed methodologies for the well-established gravimetric and spectrophotometric determination of nickel using Dimethylglyoxime are provided below.
Gravimetric Determination of Nickel using Dimethylglyoxime
This method relies on the precipitation of nickel as the insoluble and brightly colored nickel dimethylglyoximate complex.
Principle: In a slightly acidic solution, the addition of an alcoholic solution of dimethylglyoxime followed by making the solution alkaline with ammonia (B1221849) leads to the quantitative precipitation of a scarlet red nickel(II) dimethylglyoximate complex.[1][2] The precipitate is then filtered, dried, and weighed.
Reagents:
-
Nickel sample solution
-
1% (w/v) Dimethylglyoxime in ethanol
-
6 M Hydrochloric acid (HCl)
-
6 M Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Distilled water
Procedure:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a minimal amount of 6 M HCl in a beaker.
-
Dilute the solution to approximately 200 mL with distilled water.
-
Heat the solution to 70-80°C on a hot plate. Do not boil.
-
Add a slight excess of the 1% dimethylglyoxime solution with constant stirring. A 20-25% excess is typically sufficient.
-
Slowly add 6 M ammonium hydroxide dropwise with continuous stirring until the solution is distinctly alkaline (a faint odor of ammonia should be present). A scarlet red precipitate of nickel dimethylglyoximate will form.[1][2]
-
Digest the precipitate by keeping the beaker on a steam bath for 30-60 minutes to encourage the formation of larger, more easily filterable particles.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible (Gooch crucible).
-
Wash the precipitate several times with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).
-
Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.[3]
-
Cool the crucible in a desiccator and weigh.
-
The weight of nickel in the original sample can be calculated from the weight of the nickel dimethylglyoximate precipitate (gravimetric factor for Ni in Ni(C₄H₇N₂O₂)₂ is 0.2032).
Spectrophotometric Determination of Nickel using Dimethylglyoxime
This colorimetric method is suitable for the determination of trace amounts of nickel.
Principle: In an alkaline solution and in the presence of an oxidizing agent (such as bromine water or potassium persulfate), nickel(II) ions react with dimethylglyoxime to form a soluble, red-brown colored complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer.
Reagents:
-
Standard nickel solution (10 ppm)
-
1% (w/v) Dimethylglyoxime in ethanol
-
Saturated bromine water (or 2% potassium persulfate solution)
-
Concentrated Ammonium hydroxide (NH₄OH)
-
Distilled water
Procedure:
-
Prepare a series of standard solutions of nickel by pipetting known volumes of the 10 ppm standard nickel solution into 50 mL volumetric flasks.
-
To each flask, add 5 mL of saturated bromine water and mix well.
-
Add 10 mL of concentrated ammonium hydroxide to each flask and mix.
-
Add 10 mL of the 1% dimethylglyoxime solution to each flask and dilute to the 50 mL mark with distilled water.
-
Allow the color to develop for 20-30 minutes.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), typically around 445-470 nm, using a spectrophotometer. Use a reagent blank to zero the instrument.
-
Prepare a calibration curve by plotting the absorbance of the standard solutions against their corresponding nickel concentrations.
-
Prepare the unknown sample solution in the same manner as the standards and measure its absorbance.
-
Determine the concentration of nickel in the unknown sample by comparing its absorbance to the calibration curve.
Role of this compound in Nickel Analysis
This compound (the ammonium salt of N-nitroso-N-phenylhydroxylamine) is a chelating agent that precipitates a number of metal ions from strongly acidic solutions.[4] Its primary use in nickel analysis is for the removal of interfering ions, most notably iron(III) and copper(II), which would otherwise co-precipitate with nickel when using other reagents or interfere with spectrophotometric methods.
Workflow for Separation of Interferences using this compound:
Caption: Workflow for the separation of interfering ions using this compound prior to nickel determination.
Signaling Pathways and Logical Relationships
The chemical reactions underlying the determination of nickel with Dimethylglyoxime involve the formation of a stable chelate complex.
Dimethylglyoxime Chelation of Nickel(II):
Caption: Chelation reaction of Nickel(II) with Dimethylglyoxime in an ammoniacal solution.
Conclusion
For the direct quantitative determination of nickel, Dimethylglyoxime is the reagent of choice, offering both robust gravimetric and sensitive spectrophotometric methods. The procedures are well-established, highly selective, and reliable. This compound, while a useful chelating agent, does not find its primary application in the quantitative determination of nickel. Instead, it serves as a valuable tool for the separation of interfering metal ions, such as iron and copper, from sample matrices prior to nickel analysis by other means. Therefore, researchers and scientists should employ Dimethylglyoxime for nickel quantification and consider this compound as a preparatory reagent for complex samples where interfering ions are present.
References
A Comparative Guide to Kupferron and Sodium Diethyldithiocarbamate for Copper Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of copper is a critical aspect of research and development in numerous scientific fields, including environmental analysis, materials science, and pharmaceuticals. Among the various analytical techniques available, spectrophotometry remains a widely employed method due to its accessibility, cost-effectiveness, and robust performance. The choice of a suitable chelating agent is paramount for the selective and sensitive determination of copper ions. This guide provides an objective comparison of two common reagents used in copper analysis: Kupferron (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) and sodium diethyldithiocarbamate (B1195824) (NaDDC).
Introduction to the Chelating Agents
This compound is a well-established precipitating agent for a variety of metal ions, including copper and iron. It forms a stable, insoluble complex with copper(II) ions in acidic solutions. While traditionally used for gravimetric analysis, methods have been developed for its use in spectrophotometry, often requiring a surfactant to solubilize the copper-kupferron complex.
Sodium diethyldithiocarbamate (NaDDC) is a highly sensitive and widely used chelating agent for the determination of copper and other metal ions. It reacts with copper(II) ions to form a yellow-brown copper(II)-diethyldithiocarbamate complex. This complex is readily extractable into organic solvents, allowing for separation from potential interferences and subsequent spectrophotometric measurement.
Performance Comparison
The selection of an appropriate reagent for copper analysis depends on several factors, including the desired sensitivity, the sample matrix, and the presence of potentially interfering ions. The following table summarizes the key performance characteristics of this compound and sodium diethyldithiocarbamate for copper determination.
| Parameter | This compound | Sodium Diethyldithiocarbamate (NaDDC) |
| Analytical Method | Primarily Gravimetric; Spectrophotometric (with surfactant) | Spectrophotometric (solvent extraction) |
| Wavelength of Max. Absorbance (λmax) | 445 nm (in Brij 35 surfactant) | 435 - 440 nm |
| Molar Absorptivity (ε) | 6.6 x 10⁴ L·mol⁻¹·cm⁻¹ (in Brij 35 surfactant) | Approximately 1.4 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Linearity Range | Up to 0.7 µg/mL (in Brij 35 surfactant) | 0.02 - 12.0 µg/mL |
| Optimal pH | Acidic (for precipitation) | 4.0 - 11.0 |
| Common Interferences | Iron(III), vanadium(V), titanium(IV), zirconium(IV) | Bismuth, cobalt, iron, manganese, nickel, and others. Can be masked with EDTA. |
Experimental Protocols
Copper Analysis using this compound (Spectrophotometric Method with Surfactant)
This method involves the formation of a copper-kupferron complex and its solubilization using a non-ionic surfactant for spectrophotometric measurement.
Reagents:
-
Standard Copper(II) Solution (10⁻⁴ M): Prepare by dissolving an appropriate amount of a soluble copper salt in deionized water.
-
This compound Solution (4.4 x 10⁻³ M): Dissolve the required amount of this compound in ethanol.
-
Acetate (B1210297) Buffer (pH 8): Prepare a 20% sodium acetate solution and adjust the pH to 8.
-
Brij 35 Solution (7.8%): Prepare an aqueous solution of Brij 35.
Procedure:
-
To a 10 mL volumetric flask, add 2 mL of the 4.4 x 10⁻³ M this compound solution.
-
Add 5 mL of the acetate buffer (pH 8).
-
Add 0.5 mL of the 7.8% Brij 35 solution.
-
Add an aliquot of the sample solution containing copper(II) ions.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Measure the absorbance of the solution at 445 nm against a reagent blank.
Copper Analysis using Sodium Diethyldithiocarbamate (Solvent Extraction Method)
This is a classic and widely used method for the determination of copper.
Reagents:
-
Standard Copper(II) Solution: Prepare a stock solution and working standards as required.
-
Sodium Diethyldithiocarbamate Solution (0.1% w/v): Dissolve 0.1 g of NaDDC in 100 mL of deionized water. This solution should be prepared fresh daily.
-
Ammonium Citrate (B86180) Buffer: To mask interfering ions.
-
EDTA Solution: As an additional masking agent.
-
Chloroform or Carbon Tetrachloride: For extraction.
Procedure:
-
To a separatory funnel, add an appropriate volume of the sample solution.
-
Add ammonium citrate buffer and EDTA solution to mask potential interfering ions.
-
Adjust the pH of the solution to the optimal range (typically between 4 and 11).
-
Add the NaDDC solution to form the copper-diethyldithiocarbamate complex.
-
Add a known volume of an organic solvent (e.g., chloroform) and shake vigorously to extract the complex.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic extract at approximately 436 nm against a solvent blank.
Signaling Pathways and Experimental Workflows
Caption: Workflow for copper analysis using this compound with surfactant-based spectrophotometry.
Caption: Workflow for copper analysis using sodium diethyldithiocarbamate with solvent extraction.
Conclusion
Both this compound and sodium diethyldithiocarbamate are effective reagents for the determination of copper. The choice between them should be guided by the specific requirements of the analysis.
The sodium diethyldithiocarbamate method is highly sensitive and benefits from a vast body of literature and established protocols. The use of solvent extraction allows for the preconcentration of the analyte and the removal of some interfering species. However, it requires the use of organic solvents, which may have environmental and safety implications, and is susceptible to a broader range of metal interferences that necessitate the use of masking agents.
The This compound method , particularly the surfactant-based spectrophotometric approach, offers a viable alternative that avoids the use of volatile organic solvents for extraction. Its primary application remains in gravimetric analysis due to the formation of a precipitate. The spectrophotometric adaptation shows good sensitivity but may be less characterized in terms of a broad range of interferences compared to the NaDDC method.
For routine, high-sensitivity analysis where potential interferences can be effectively masked, the sodium diethyldithiocarbamate method remains a popular choice. For applications where the avoidance of organic solvents is a priority, or for gravimetric confirmation, this compound presents a valuable alternative. Researchers should validate the chosen method for their specific sample matrix to ensure accurate and reliable results.
A Comparative Guide to the Kupferron Precipitation Method for Quantitative Metal Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the precise and accurate determination of metal ion concentrations is paramount. Among the classical gravimetric techniques, the Kupferron precipitation method has long been utilized for the selective separation and quantification of various metals, including copper and iron. This guide provides an objective comparison of the this compound precipitation method with contemporary analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific analytical needs.
Executive Summary
The this compound (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) precipitation method is a gravimetric analysis technique that relies on the formation of insoluble metal-Kupferron complexes in acidic solutions. While it offers a high degree of selectivity for certain elements, its accuracy and precision are comparable to other modern techniques, each presenting its own set of advantages and limitations. This guide will delve into a comparative analysis of the this compound method against spectrophotometry and complexometric titration for the quantification of iron and copper.
Data Presentation: Accuracy and Precision Comparison
The following tables summarize the performance of the this compound precipitation method in comparison to alternative analytical techniques for the determination of iron and copper.
Table 1: Comparison of Analytical Methods for the Determination of Iron (Fe)
| Analytical Method | Principle | Reported Accuracy | Reported Precision (RSD) | Advantages | Disadvantages |
| This compound Precipitation | Gravimetric | High (comparable to other gravimetric methods) | Data not readily available | High selectivity for Fe(III) in acidic solutions. | Requires careful pH control; precipitate can be gelatinous and difficult to filter. |
| Spectrophotometry (1,10-Phenanthroline) | Colorimetric | Relative Error: ~2.2%[1] | Low | High sensitivity; suitable for trace amounts. | Susceptible to interference from colored ions; requires a calibration curve. |
| Complexometric Titration (EDTA) | Volumetric | High | Low | Rapid and convenient; good for macro-level analysis. | Less selective; may require masking agents to avoid interference from other metal ions. |
Table 2: Comparison of Analytical Methods for the Determination of Copper (Cu)
| Analytical Method | Principle | Reported Accuracy | Reported Precision (RSD) | Advantages | Disadvantages |
| This compound Precipitation | Gravimetric | Can determine < 3 mg of Cu[2] | Data not readily available | Good for separating copper from other metals. | The precipitate can be dried at a relatively low temperature (90°C)[2]. |
| Atomic Absorption Spectrometry (AAS) | Spectrometric | High | Low | Very high sensitivity and selectivity. | Requires expensive instrumentation and skilled operator. |
| Complexometric Titration (EDTA) | Volumetric | High | Low | Simple and cost-effective. | Potential for interference from other metal ions. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general experimental workflow for the this compound precipitation method.
References
Establishing the Limit of Detection and Quantification for Kupferron-Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantification of metal ions, selecting an appropriate analytical method is paramount to achieving reliable and accurate results. This guide provides a comparative overview of Kupferron-based assays and prominent alternative methods for the detection and quantification of key metal ions: iron (Fe), titanium (Ti), vanadium (V), and aluminum (Al). We present available data on the limit of detection (LOD) and limit of quantification (LOQ), detailed experimental protocols, and visual workflows to aid in methodological selection.
Data Presentation: A Comparative Analysis of Analytical Methods
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Notes |
| Iron (Fe) | This compound Assay (Gravimetric/Colorimetric) | Not formally reported; capable of precipitating small amounts. | Not formally reported. | Historically used for quantitative precipitation. |
| Ferrozine Assay (Spectrophotometric) | 0.850 µg/dL[1] | - | A widely used colorimetric method. | |
| 1,10-Phenanthroline (B135089) Assay (Spectrophotometric) | - | - | A classic, robust colorimetric method.[2] | |
| Thioglycolic Acid Assay (Spectrophotometric) | 0.0108 mg/L[3][4] | 0.0345 mg/L[3][4] | Method validated for iron in aqueous medium. | |
| Atomic Absorption Spectroscopy (AAS) | 0.065 µg/mL | - | A common and reliable instrumental technique. | |
| Titanium (Ti) | This compound Assay (Gravimetric) | Not formally reported. | Not formally reported. | Used for quantitative separation from other metals. |
| Hydrogen Peroxide Assay (Spectrophotometric) | 2.8 mg/L[5] | - | A simple and fast colorimetric method. | |
| Tannic Acid Assay (Spectrophotometric) | - | 2 µg/mL | The linear range starts at the LOQ. | |
| N'-(2-hydroxybenzylidene)-3-oxobutanehydrazide Assay (Spectrophotometric) | - | 1.757 µg/mL[6] | The linear range starts at the LOQ.[6] | |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | 10 µg/g[7] | 50 µg/g[7] | A robust and widely used instrumental method.[7] | |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | 0.18 µg/L | 0.5 µg/L[8] | A highly sensitive instrumental method.[8] | |
| Vanadium (V) | This compound Assay (Colorimetric) | Qualitative detection at ~0.04 µg/mL | Not formally reported. | A qualitative test indicates a red coloration at very low concentrations. |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | 0.4 µg/L to 20 µg/L[7][9] | - | Detection limit varies by instrument and matrix.[7][9] | |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | 0.268 ng/mL[10] | 5.00 ng/mL[10] | A highly sensitive method validated for biological samples.[10] | |
| Aluminum (Al) | This compound Assay (Gravimetric) | Not formally reported. | Not formally reported. | Primarily used for separation from other metals like iron. |
| Gravimetric Determination with 8-Hydroxyquinoline (B1678124) | - | - | A classic gravimetric method for quantitative analysis.[11] | |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | 200 µg/L | - | Standard EPA method detection limit.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are protocols for the determination of LOD and LOQ, a generalized procedure for a this compound-based assay, and specific protocols for alternative methods.
General Protocol for Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are fundamental performance characteristics of an analytical method. They can be determined using the following approaches, which are consistent with ICH guidelines:
a) Based on the Standard Deviation of the Blank and the Slope of the Calibration Curve
-
Prepare a series of calibration standards: Prepare at least five standards with concentrations in the expected linear range of the assay.
-
Prepare blank samples: Prepare a minimum of ten independent blank samples (containing all reagents except the analyte).
-
Measure the response: Measure the analytical response of the blank samples and the calibration standards.
-
Construct the calibration curve: Plot the mean response of the standards against their known concentrations and determine the slope (S) of the regression line.
-
Calculate the standard deviation of the blank (σ): Calculate the standard deviation of the responses of the ten blank samples.
-
Calculate LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
b) Based on Signal-to-Noise Ratio
This method is typically used for instrumental methods that exhibit baseline noise.
-
Determine the signal-to-noise (S/N) ratio: Analyze samples with known low concentrations of the analyte and determine the S/N ratio. The signal is the response of the analyte, and the noise is the standard deviation of the baseline signal over a defined interval.
-
Establish LOD and LOQ:
-
The LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
The LOQ is the concentration that yields a S/N ratio of approximately 10:1.
-
Generalized Protocol for Spectrophotometric Determination of Vanadium (V) using this compound
This protocol is a generalized procedure based on historical literature. Specific parameters such as concentrations, volumes, and pH may require optimization for a particular sample matrix and instrument.
-
Sample Preparation: Accurately weigh a sample containing vanadium and dissolve it in an appropriate acid mixture (e.g., for steel samples, a mixture of sulfuric and nitric acids can be used). Heat gently to aid dissolution.
-
Oxidation of Vanadium: Ensure all vanadium is in the +5 oxidation state by adding a suitable oxidizing agent (e.g., potassium permanganate (B83412) solution) until a faint pink color persists. Remove excess oxidant by adding a few drops of a reducing agent (e.g., oxalic acid solution) until the pink color disappears.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for complex formation with this compound (typically strongly acidic, e.g., using hydrochloric or sulfuric acid).
-
Complex Formation: Cool the solution and transfer it to a separatory funnel. Add a freshly prepared aqueous solution of this compound (typically 6%) in excess to precipitate the vanadium-Kupferron complex.
-
Extraction: Extract the colored complex into an organic solvent such as chloroform (B151607) by vigorous shaking. Allow the layers to separate and collect the organic phase. Repeat the extraction to ensure complete recovery.
-
Spectrophotometric Measurement: Dilute the combined organic extracts to a known volume with the solvent. Measure the absorbance of the solution at the wavelength of maximum absorbance for the vanadium-Kupferron complex against a reagent blank.
-
Quantification: Determine the concentration of vanadium from a calibration curve prepared using standard vanadium solutions treated with the same procedure.
Protocol for Spectrophotometric Determination of Iron using 1,10-Phenanthroline
This method is a well-established colorimetric technique for the determination of iron in various samples.
-
Preparation of Reagents:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in 500 mL of deionized water containing 2 mL of concentrated sulfuric acid, and dilute to 1 L.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.
-
Sodium Acetate (B1210297) Buffer Solution: Dissolve 272 g of sodium acetate trihydrate in 500 mL of deionized water, add 240 mL of glacial acetic acid, and dilute to 1 L.
-
-
Preparation of Calibration Standards: Prepare a series of standard solutions by diluting the 100 mg/L standard iron solution to concentrations ranging from, for example, 0.5 to 5 mg/L.
-
Sample and Standard Treatment:
-
To a 50 mL volumetric flask, add 10 mL of the sample or standard solution.
-
Add 1 mL of hydroxylamine hydrochloride solution and mix.
-
Add 5 mL of 1,10-phenanthroline solution and 8 mL of sodium acetate buffer solution, and mix well.
-
Dilute to the mark with deionized water and allow the color to develop for at least 10 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 510 nm against a reagent blank prepared in the same manner without the iron standard or sample.
-
Quantification: Construct a calibration curve of absorbance versus iron concentration and determine the concentration of iron in the sample.
Protocol for Gravimetric Determination of Aluminum using 8-Hydroxyquinoline (Oxine)
This is a classic gravimetric method for the quantitative determination of aluminum.
-
Sample Preparation: Accurately weigh a sample containing a known amount of aluminum and dissolve it in a suitable acid (e.g., HCl).
-
pH Adjustment: Dilute the sample solution with deionized water and adjust the pH to approximately 4.5-5.0 using an acetate buffer.
-
Precipitation: Heat the solution to about 70-80°C and add a slight excess of a 2% solution of 8-hydroxyquinoline in 2 M acetic acid. Then, slowly add ammonium acetate solution until a precipitate forms and the supernatant is yellow, indicating an excess of the reagent.
-
Digestion: Allow the precipitate to digest by keeping the solution hot for about an hour to promote the formation of a crystalline and easily filterable precipitate.
-
Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with hot water until the washings are colorless.
-
Drying and Weighing: Dry the crucible with the precipitate in an oven at 130-140°C to a constant weight.
-
Calculation: Calculate the mass of aluminum in the sample from the weight of the aluminum oxinate precipitate (Al(C₉H₆NO)₃) using the appropriate gravimetric factor.
Conclusion
The choice of an analytical method for metal ion quantification is a critical decision that impacts the quality and reliability of research and development outcomes. While historical methods like this compound-based assays have been instrumental, modern instrumental techniques such as ICP-MS and ICP-OES offer superior sensitivity, well-defined limits of detection and quantification, and higher throughput. Colorimetric methods using reagents like Ferrozine and 1,10-phenanthroline remain valuable for their cost-effectiveness and accessibility, providing a balance between performance and resource requirements. This guide provides a foundation for comparing these methods and selecting the most appropriate one based on the specific analytical needs of the researcher.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. brjac.com.br [brjac.com.br]
- 6. scispace.com [scispace.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. Quantification of titanium and zirconium elements in oral mucosa around healthy dental implants: a case–control pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparative study of Kupferron and 8-hydroxyquinoline for aluminum precipitation
A Comparative Analysis of Kupferron and 8-Hydroxyquinoline (B1678124) for the Gravimetric Precipitation of Aluminum
For researchers, scientists, and professionals in drug development requiring precise quantification of aluminum, gravimetric analysis remains a fundamental and highly accurate technique. The choice of precipitating agent is critical to the success of this method. This guide provides an objective, data-driven comparison of two common organic precipitants for aluminum: this compound (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) and 8-hydroxyquinoline (oxine).
Experimental Protocols
The methodologies for precipitating aluminum using this compound and 8-hydroxyquinoline differ significantly, primarily in the precipitation and subsequent treatment of the precipitate.
Aluminum Precipitation with this compound
The procedure for the gravimetric determination of aluminum using this compound is as follows:
-
Sample Preparation: The aluminum-containing sample is dissolved in a suitable acid, and the solution is made acidic, typically with sulfuric or hydrochloric acid.
-
Precipitation: The solution is cooled to below 20°C. A freshly prepared 6% aqueous solution of this compound is added slowly with constant stirring. A slight excess of the reagent is added to ensure complete precipitation of aluminum as a flocculent, curdy white or buff-colored precipitate of aluminum cupferrate.[1]
-
Digestion: The precipitate is allowed to stand for a short period to ensure complete precipitation.
-
Filtration and Washing: The precipitate is immediately filtered through an ashless filter paper. It is washed first with a cold, dilute acid solution containing a small amount of this compound, followed by washing with cold water to remove excess reagent.
-
Ignition and Weighing: The filter paper and precipitate are transferred to a tared crucible. The precipitate is carefully dried and then strongly ignited in a muffle furnace at a temperature of 1000-1200°C to convert it to anhydrous aluminum oxide (Al₂O₃).[2] The crucible is cooled in a desiccator and weighed. The amount of aluminum is calculated from the weight of the Al₂O₃.
Aluminum Precipitation with 8-Hydroxyquinoline
The protocol for precipitating aluminum with 8-hydroxyquinoline involves the following steps:
-
Sample Preparation: The sample is dissolved, and the solution is made weakly acidic.
-
Precipitation: The solution is heated to approximately 60-70°C. A 2% solution of 8-hydroxyquinoline in 2M acetic acid is added. An ammonium acetate (B1210297) buffer is then added to raise the pH to between 4.2 and 9.8, which is the range for quantitative precipitation of aluminum.[3][4] This results in the formation of a yellow-green, crystalline precipitate of aluminum 8-hydroxyquinolinate (Al(C₉H₆NO)₃).[5]
-
Digestion: The solution is gently heated for a period to promote the formation of a more easily filterable, crystalline precipitate.
-
Filtration and Washing: The precipitate is filtered through a tared, sintered glass or porcelain filtering crucible. The precipitate is then washed with hot water until the washings are colorless.
-
Drying and Weighing: The crucible containing the precipitate is dried in an oven at 130-140°C to a constant weight.[4] The precipitate is weighed directly as aluminum 8-hydroxyquinolinate.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative and qualitative differences between this compound and 8-hydroxyquinoline for the precipitation of aluminum.
| Parameter | This compound | 8-hydroxyquinoline |
| Precipitating Agent Formula | C₆H₅N(NO)ONH₄ | C₉H₇NO |
| Formula of Precipitate | Al[C₆H₅N(NO)O]₃ | Al(C₉H₆NO)₃ |
| Precipitation pH | Strongly acidic | Weakly acidic to alkaline (pH 4.2-9.8)[3][4] |
| Form of Precipitate | Amorphous, flocculent, voluminous[1] | Crystalline, dense[3] |
| Weighing Form | Aluminum Oxide (Al₂O₃) | Aluminum 8-hydroxyquinolinate (Al(C₉H₆NO)₃) |
| Drying/Ignition Temperature | High temperature ignition (>1000°C)[2] | Low temperature drying (130-140°C)[4] |
| Gravimetric Factor (Al/Weighing Form) | 0.5293 | 0.0587 |
| Selectivity | Precipitates Fe(III), V(V), Ti(IV), Zr(IV) from strongly acidic solutions.[6] | Less selective; requires careful pH control and masking agents to avoid interference from many other metals.[3][4] |
| Key Interferences | Iron, titanium, zirconium, vanadium.[6] | Many metals including iron, magnesium, beryllium, and alkaline earths depending on pH.[4] |
Visualizing the Processes and Structures
To further clarify the experimental workflows and the chemical structures of the resulting precipitates, the following diagrams are provided.
Caption: Experimental workflow for the gravimetric determination of aluminum using this compound.
Caption: Experimental workflow for the gravimetric determination of aluminum using 8-hydroxyquinoline.
Caption: Simplified representation of the aluminum complexes with this compound and 8-hydroxyquinoline.
Objective Comparison and Conclusion
This compound offers the distinct advantage of precipitating aluminum from strongly acidic solutions, which can effectively separate it from many other elements. However, the resulting aluminum cupferrate is a voluminous and gelatinous precipitate that can be difficult to filter and wash. Furthermore, the precipitate is not thermally stable and must be ignited at a high temperature to be converted to aluminum oxide for weighing. This high-temperature ignition step can introduce errors if not performed carefully.
8-hydroxyquinoline , in contrast, produces a crystalline precipitate of aluminum 8-hydroxyquinolinate that is easy to handle and has a definite composition. A significant advantage is that this precipitate can be dried to a constant weight at a much lower temperature, eliminating the need for high-temperature ignition and its associated potential for error. The primary drawback of 8-hydroxyquinoline is its lack of selectivity. A wide range of metal ions can precipitate with 8-hydroxyquinoline, necessitating careful control of pH and the use of masking agents to prevent co-precipitation of interfering ions.
References
- 1. US3148024A - Process for removing iron from an inorganic aluminum salt solution - Google Patents [patents.google.com]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. mcconline.org.in [mcconline.org.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. umangpatelll.github.io [umangpatelll.github.io]
- 6. Cupferron | C6H9N3O2 | CID 2724103 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Selective Determination of Titanium in the Presence of Zirconium
For researchers and professionals in drug development and material science, the accurate determination of titanium in the presence of zirconium is a critical analytical challenge due to their similar chemical properties. This guide provides a comparative evaluation of analytical methods for the selective determination of titanium, with a focus on the performance of Kupferron-based procedures versus alternative selective separation techniques.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of three methods for the separation and determination of titanium in the presence of zirconium.
| Parameter | Method 1: this compound with 8-Hydroxyquinoline (B1678124) | Method 2: Aliquat 336S Solvent Extraction | Method 3: N-Benzoyl-N-phenylhydroxylamine (BPHA) Precipitation |
| Principle | Group precipitation of Ti and Zr with this compound, followed by masking of Zr with EDTA and selective precipitation of Ti with 8-hydroxyquinoline.[1] | Selective solvent extraction of a titanium-ascorbate complex using a quaternary ammonium (B1175870) salt (Aliquat 336S).[2] | Direct selective precipitation of titanium from a strongly acidic solution. |
| Selectivity | Achieved in the second step through selective precipitation of titanium after masking zirconium.[1] | High selectivity for titanium over zirconium, hafnium, and thorium is reported.[2] | Good selectivity for titanium in the presence of zirconium in strongly acidic media. |
| Reported Recovery | Quantitative recovery of titanium is reported, with errors typically less than 0.3 mg for samples containing up to 500 mg of TiO2.[1] | Not explicitly quantified in the provided abstract, but the method is described as "quantitative".[2] | Not explicitly quantified in the provided abstract. |
| Interferences | Initially, many metals that precipitate with this compound. The second step is more selective, but other ions forming stable complexes with EDTA or precipitating with 8-hydroxyquinoline could interfere.[1] | Iron, chromium, molybdenum, and vanadium can be co-extracted but can be managed by controlling experimental conditions.[2] | Vanadium(V), molybdenum(VI), and tungsten(VI) can interfere. |
| pH / Acidity | This compound precipitation is carried out in strongly acidic solution. The 8-hydroxyquinoline precipitation of titanium is performed at pH 4.5.[1] | Optimal extraction of titanium is achieved at pH 4.5.[2] | Precipitation is carried out in a strongly acidic solution (e.g., 2 M HCl). |
| Relative Standard Deviation | Not explicitly stated in the primary reference. | 0.42% for the analysis of titanium in ilmenite.[2] | Not explicitly stated in the provided abstract. |
Experimental Protocols
Method 1: this compound Precipitation followed by 8-Hydroxyquinoline Separation
This method relies on the initial separation of titanium and zirconium from other elements, followed by their separation from each other.
1. Group Precipitation with this compound:
-
Acidify the sample solution containing titanium and zirconium with hydrochloric or sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared 6% aqueous solution of this compound with constant stirring until precipitation is complete.
-
Allow the precipitate to settle for a few minutes.
-
Filter the precipitate and wash it with a cold, dilute acid solution containing a small amount of this compound.
-
Ignite the precipitate to obtain the mixed oxides of titanium and zirconium.
2. Separation of Titanium from Zirconium:
-
Fuse the mixed oxides with sodium bisulfate and dissolve the melt in dilute sulfuric acid.
-
Add a sufficient amount of ethylenediaminetetraacetic acid (EDTA) to complex all the zirconium present.
-
Adjust the pH of the solution to 4.5 using ammonium hydroxide (B78521) and acetic acid.
-
Add a solution of 8-hydroxyquinoline in dilute acetic acid to precipitate the titanium as titanyl quinolate.[1]
-
Allow the precipitate to digest, then filter, wash with hot water, dry, and weigh as TiO(C₉H₆NO)₂.
Method 2: Aliquat 336S Solvent Extraction
This method provides a direct separation of titanium from zirconium using liquid-liquid extraction.
-
Take an aliquot of the sample solution containing titanium and zirconium.
-
Add 0.01 M ascorbic acid to the solution.
-
Adjust the pH of the aqueous solution to 4.5.
-
Extract the solution with a 0.1 M solution of Aliquat 336S in xylene for a sufficient time to ensure complete phase separation.
-
Separate the organic phase containing the extracted titanium.
-
Strip the titanium from the organic phase using 1 M hydrochloric acid.
-
Determine the titanium concentration in the aqueous stripping solution spectrophotometrically as its complex with tiron (B1681039) at 380 nm.[2]
Method 3: N-Benzoyl-N-phenylhydroxylamine (BPHA) Precipitation
This method allows for the direct and selective precipitation of titanium.
-
Adjust the acidity of the sample solution containing titanium and zirconium to approximately 2 M in hydrochloric acid.
-
Cool the solution to below 10°C.
-
Slowly add a solution of BPHA in ethanol (B145695) with constant stirring.
-
A yellow, crystalline precipitate of the titanium-BPHA complex will form.
-
Allow the precipitate to stand for a few hours to ensure complete precipitation.
-
Filter the precipitate through a sintered glass crucible, wash with cold 2 M hydrochloric acid, and then with cold water.
-
Dry the precipitate at 110°C to a constant weight and weigh as Ti(C₁₃H₁₀NO₂)₄.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described methods.
References
A Comparative Guide to Metal Analysis: Cross-Validation of the Kupferron Method with AAS and ICP-OES
For researchers, scientists, and drug development professionals, the accurate determination of metal ion concentrations is a critical aspect of quality control, safety assessment, and research. This guide provides an objective comparison between the classical Kupferron precipitation method and modern instrumental techniques—Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
The this compound method, relying on the chelation and precipitation of metal ions, has been a long-standing technique in analytical chemistry.[1][2][3] In contrast, AAS and ICP-OES offer highly sensitive and rapid analysis through the measurement of light absorption or emission by atomized samples.[4][5] This guide details the experimental protocols for each method and presents a comparative analysis of their performance.
Comparative Analysis of Analytical Performance
The choice of analytical method depends on various factors including the required sensitivity, sample throughput, and available budget. The following table summarizes the key performance characteristics of the this compound method, Flame AAS (F-AAS), Graphite (B72142) Furnace AAS (GF-AAS), and ICP-OES.
| Parameter | This compound Method | Flame AAS (F-AAS) | Graphite Furnace AAS (GF-AAS) | ICP-OES |
| Principle | Gravimetric/Spectrophotometric | Atomic Absorption | Atomic Absorption | Atomic Emission |
| Typical Analytes | Cu, Fe, Ti, Sn, Ce, Al, etc.[1][6][7] | Most metals (e.g., Cu, Zn, Pb, Cd)[8] | Trace metals (e.g., Pb, Cd, As)[9] | Most elements, including S, P[10][11] |
| Detection Limits | Percent to high ppm range | ppm to high ppb (µg/L)[12][13] | ppb to ppt (B1677978) (ng/L)[8][14] | ppb to high ppm (µg/L)[13][15] |
| Throughput | Low (manual, sequential) | Moderate (single-element, sequential)[5][12] | Low to Moderate | High (multi-element, simultaneous)[12][15] |
| Matrix Interference | High susceptibility | Moderate susceptibility[4] | Moderate susceptibility | Low susceptibility[4][16] |
| Precision (RSD%) | Variable (1-5%) | Good (<5%) | Excellent (<2%) | Excellent (<2%)[17] |
| Initial Cost | Very Low | Low to Moderate[5] | Moderate | High[5][15] |
| Operational Cost | Low | Moderate | Moderate to High | High |
Experimental Protocols
To ensure a valid comparison, a standardized approach from sample preparation to analysis is crucial. The following protocols outline the determination of copper (Cu) in an aqueous sample.
Sample Preparation (Common for all methods)
-
Collection: Collect the aqueous sample in a clean, acid-washed polyethylene (B3416737) bottle.
-
Preservation: Acidify the sample to a pH < 2 with trace-metal grade nitric acid (HNO₃) to prevent precipitation and adsorption of metals to the container walls.[18]
-
Digestion (if solids are present): If the sample contains particulates, a digestion step is required. A common procedure involves heating the sample with a mixture of concentrated acids (e.g., HNO₃ and HCl) to dissolve all metal species.[19][20] For this guide, we assume a clear, acidified aqueous sample.
-
Aliquoting: Divide the homogenized sample into three representative aliquots, one for each analytical method.
This compound Method (Gravimetric Determination of Copper)
-
Principle: this compound (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) is a chelating agent that forms a stable, insoluble precipitate with copper ions in an acidic solution.[1][3] The precipitate is filtered, dried, and weighed to determine the copper concentration.
-
Procedure:
-
Take a known volume of the sample aliquot and adjust the pH to be strongly acidic (e.g., with H₂SO₄).
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add a freshly prepared, chilled 6% aqueous solution of this compound while stirring continuously until precipitation is complete.
-
Allow the precipitate to settle for 30 minutes in the ice bath.
-
Filter the precipitate through a pre-weighed, fine-porosity filter paper (e.g., Whatman No. 41).[19]
-
Wash the precipitate with cold, dilute acid, followed by cold water.
-
Dry the filter paper and precipitate in an oven at a constant temperature (e.g., 110°C) until a constant weight is achieved.
-
Calculate the mass of copper from the mass of the precipitate using the appropriate gravimetric factor.
-
Atomic Absorption Spectroscopy (AAS)
-
Principle: A sample solution is aspirated into a flame (F-AAS) or vaporized in a graphite tube (GF-AAS), where it is converted into free atoms.[21] A light beam from a copper-specific hollow cathode lamp is passed through the atom cloud. The copper atoms absorb light at a characteristic wavelength (324.7 nm), and the amount of absorption is proportional to the concentration.[22]
-
Procedure:
-
Instrument Setup: Install the copper hollow cathode lamp, set the wavelength to 324.7 nm, and optimize instrumental parameters like slit width and lamp current.[21][22]
-
Calibration: Prepare a series of standard solutions of known copper concentrations from a certified stock solution.[22][23]
-
Aspirate a blank solution (deionized water with nitric acid) to zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration to generate a calibration curve (Absorbance vs. Concentration).[24]
-
Sample Analysis: Aspirate the sample aliquot and record the absorbance.
-
Determine the copper concentration in the sample by comparing its absorbance to the calibration curve.[25] Dilute the sample if the concentration exceeds the linear range of the standards.[25]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Principle: The sample solution is introduced into a high-temperature argon plasma (~10,000 K), which desolvates, atomizes, and excites the atoms and ions.[8] As the excited species relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.[26]
-
Procedure:
-
Instrument Setup: Ignite the plasma and allow the instrument to warm up and stabilize. Select the appropriate analytical wavelengths for copper (e.g., 324.754 nm, 224.700 nm).
-
Calibration: Prepare multi-element calibration standards and a blank solution.[27]
-
Sample Analysis: Introduce the blank, standards, and the sample aliquot into the plasma via a nebulizer. The instrument measures the emission intensities simultaneously for all target elements.[15]
-
The instrument's software automatically constructs a calibration curve and calculates the concentration of copper in the sample.
-
Workflow Visualization
The logical workflow for the cross-validation of these three analytical methods is depicted below.
Caption: Workflow for comparing the this compound method with AAS and ICP-OES.
Conclusion
The This compound method , while cost-effective, is labor-intensive, time-consuming, and susceptible to interferences, making it suitable primarily for qualitative or semi-quantitative analysis of higher concentration samples where modern instrumentation is unavailable.
Atomic Absorption Spectroscopy (AAS) offers a robust and reliable solution for single-element analysis.[12] Flame AAS is ideal for routine analysis in the ppm range, while Graphite Furnace AAS provides excellent sensitivity for trace and ultra-trace level detection.[8] Its main limitation is its sequential nature, which can be slow for multi-elemental tasks.[5]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) stands out for its high throughput, multi-element capability, and wide linear dynamic range.[15][26] It is less prone to matrix effects than AAS and is the method of choice for comprehensive elemental screening and high-volume laboratories, despite its higher initial and operational costs.[4][15]
Ultimately, the selection of an appropriate method requires a careful evaluation of the specific analytical requirements, including the elements of interest, required detection limits, sample matrix complexity, and budgetary constraints. For rigorous quantitative analysis in regulated environments like drug development, cross-validation with instrumental techniques like AAS or ICP-OES is essential to ensure the accuracy and reliability of results.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cupferron - Wikipedia [en.wikipedia.org]
- 4. conquerscientific.com [conquerscientific.com]
- 5. Prime Scientific - Comparison Between ICP and Atomic Absorption as Analytical Techniques [prime.erpnext.com]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. scispec.co.th [scispec.co.th]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. scribd.com [scribd.com]
- 11. agilent.com [agilent.com]
- 12. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 13. researchgate.net [researchgate.net]
- 14. nemi.gov [nemi.gov]
- 15. Heavy Metals Analysis via ICP-OES - Impact Solutions [impact-solutions.co.uk]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 19. ec.europa.eu [ec.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. Copper- Determination by AAS | OIV [oiv.int]
- 23. scribd.com [scribd.com]
- 24. scispace.com [scispace.com]
- 25. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 26. researchgate.net [researchgate.net]
- 27. s27415.pcdn.co [s27415.pcdn.co]
Assessing the Robustness of the Kupferron Precipitation Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective precipitation of metal ions is a cornerstone of analytical chemistry and is integral to numerous workflows in research, quality control, and drug development. Kupferron (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine) has long been utilized as a precipitating agent for a variety of metal ions. However, the robustness of this classical method warrants careful consideration in the face of modern analytical demands for higher precision, accuracy, and efficiency. This guide provides an objective comparison of the this compound precipitation protocol with common alternatives, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications.
Comparative Analysis of Precipitation Methods
The efficacy of a precipitation protocol is determined by several key performance indicators, including precipitation efficiency, selectivity in the presence of other ions, and the ease and reliability of the experimental procedure. Below is a comparative summary of this compound and its alternatives for the precipitation of Iron(III) and Copper(II).
| Precipitation Method | Analyte | Typical Precipitating Agent | pH Range for Quantitative Precipitation | Reported Precipitation Efficiency (%) | Key Advantages | Key Disadvantages |
| This compound | Fe(III) | 6% aqueous solution of this compound | Strongly acidic (e.g., 10% H₂SO₄) | > 99% | Good selectivity for Fe(III), Ti(IV), Zr(IV) in acidic solutions. | Reagent is unstable and needs to be freshly prepared and stored in the cold and dark. The precipitate is not weighed directly but is ignited to the oxide. Potential for co-precipitation of other metals.[1] |
| Cu(II) | 6% aqueous solution of this compound | Mildly acidic to neutral | Variable, often incomplete | Forms a chelate with copper. | Not the preferred method for quantitative copper analysis due to potential for incomplete precipitation and interference from other ions. | |
| Hydroxide (B78521) Precipitation | Fe(III) | Ammonium hydroxide (NH₄OH) | > 7 | > 99% | Simple, inexpensive, and widely applicable. | The gelatinous nature of the precipitate can make it difficult to filter and wash, leading to impurities. Co-precipitation of other metal hydroxides is common.[2] |
| Cu(II) | Sodium hydroxide (NaOH) | > 6 | > 99% | Straightforward and effective for isolating copper from many solutions. | The precipitate can be colloidal and difficult to filter. Susceptible to interference from other metals that form insoluble hydroxides in the same pH range.[3] | |
| Sulfide (B99878) Precipitation | Cu(II) | Hydrogen sulfide (H₂S) or Sodium sulfide (Na₂S) | Acidic (pH < 1) | > 99% | Highly selective for Cu(II) and other Group II cations, allowing for separation from many other metals. The precipitate is crystalline and easily filterable.[4][5][6] | The use of H₂S gas is hazardous due to its toxicity. The precipitate can be prone to colloidal formation under certain conditions. |
| N-benzoyl-N-phenylhydroxylamine (NBPHA) | Fe(III) | Alcoholic solution of NBPHA | 1.5 - 3.0 | > 99% | The reagent is stable. The precipitate is crystalline, easily filtered, and can be weighed directly after drying. Offers good selectivity. | The reagent is more expensive than this compound. Requires an organic solvent for the reagent solution. |
| Cu(II) | Alcoholic solution of NBPHA | 3.0 - 6.0 | > 99% | Provides a stable, weighable precipitate. Good selectivity against many other metals. | Similar to its use with iron, the cost and need for an organic solvent are the main drawbacks. |
Experimental Protocols
Detailed and meticulous experimental procedures are critical for achieving accurate and reproducible results in gravimetric analysis.
This compound Precipitation of Iron(III)
This protocol is adapted from established gravimetric methods.
1. Sample Preparation:
-
Accurately weigh a sample containing 0.1-0.2 g of iron and dissolve it in a suitable acid (e.g., HCl or H₂SO₄).
-
Dilute the solution to approximately 200 mL with distilled water.
-
Add 5 mL of concentrated sulfuric acid.
2. Precipitation:
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a freshly prepared and filtered 6% aqueous solution of this compound with constant stirring until precipitation is complete. Add a slight excess to ensure quantitative precipitation.
3. Digestion and Filtration:
-
Allow the precipitate to stand for 10-15 minutes in the ice bath.
-
Filter the precipitate through an ashless filter paper (e.g., Whatman No. 42).
-
Wash the precipitate with cold 1% sulfuric acid containing a small amount of this compound, followed by cold water until the washings are free of sulfate (B86663) ions.
4. Ignition and Weighing:
-
Carefully transfer the filter paper and precipitate to a tared porcelain crucible.
-
Dry the crucible and contents at 105°C.
-
Char the filter paper slowly in a muffle furnace, then increase the temperature to 800-900°C and ignite to constant weight.
-
The final product weighed is ferric oxide (Fe₂O₃).
Hydroxide Precipitation of Copper(II)
This procedure outlines the gravimetric determination of copper as copper(II) oxide.[7][3]
1. Sample Preparation:
-
Accurately weigh a sample containing a known amount of copper and dissolve it in a minimal amount of nitric acid.
-
Dilute the solution to about 100 mL with distilled water.
2. Precipitation:
-
Heat the solution to boiling.
-
Slowly add a 1 M solution of sodium hydroxide with constant stirring until the solution is alkaline and precipitation of the blue copper(II) hydroxide is complete.
3. Digestion and Filtration:
-
Continue to boil the solution for several minutes to coagulate the precipitate, which will turn black as it is converted to copper(II) oxide.
-
Allow the precipitate to settle.
-
Filter the hot solution through an ashless filter paper (e.g., Whatman No. 40).
-
Wash the precipitate with hot distilled water until the filtrate is free of alkali.
4. Ignition and Weighing:
-
Transfer the filter paper and precipitate to a tared porcelain crucible.
-
Dry and ignite the precipitate in a muffle furnace at 500-600°C to constant weight.
-
The final product weighed is copper(II) oxide (CuO).
Visualizing the Workflow
To better illustrate the procedural flow, the following diagrams outline the key steps in the this compound and an alternative precipitation protocol.
Conclusion
The choice of a precipitation method should be guided by the specific requirements of the analysis. The this compound protocol remains a valuable tool for the selective precipitation of certain metals, particularly iron, from acidic solutions. However, its robustness is compromised by the instability of the reagent and the need for ignition to a stable oxide. For routine analyses, methods like hydroxide precipitation offer simplicity and cost-effectiveness, though they may lack selectivity. For applications demanding high selectivity and a directly weighable precipitate, N-benzoyl-N-phenylhydroxylamine emerges as a superior, albeit more expensive, alternative. Sulfide precipitation provides excellent selectivity for copper but requires handling of hazardous reagents. Ultimately, a thorough evaluation of the sample matrix, potential interferences, and the desired level of accuracy and precision will dictate the most robust and reliable precipitation protocol for a given analytical challenge.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Solved CHEM-1315 Lab 07: Gravimetric Analysis of Copper (II) | Chegg.com [chegg.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Gravimetric Analysis: Precipitation - 911Metallurgist [911metallurgist.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Alternatives for the Selective Precipitation of Vanadium
For researchers, scientists, and professionals in drug development requiring high-purity vanadium, moving beyond traditional reagents like Cupferron is crucial for reasons of safety, efficiency, and environmental impact. This guide provides an objective comparison of modern alternatives for the selective precipitation of vanadium, supported by experimental data to inform your selection of the most suitable method.
This document details several effective alternatives, including ammonium (B1175870) salt precipitation, hydrolysis precipitation (with and without manganese salt pretreatment), hydrothermal hydrogen reduction, and the use of organic precipitants like melamine (B1676169). Each method's performance is evaluated based on precipitation efficiency, selectivity, and the purity of the resulting vanadium product.
Performance Comparison of Vanadium Precipitation Methods
The following table summarizes the key quantitative data for various alternatives to Cupferron for the selective precipitation of vanadium.
| Method | Precipitating Agent | Optimal pH | Temperature (°C) | Precipitation Efficiency (%) | Final Product Purity (%) | Key Advantages |
| Ammonium Salt Precipitation | Ammonium Chloride/Sulfate (B86663) | 5.0 - 7.0 or 8.0 - 9.0 | Room Temp. - 65 | > 90 - 99 | > 99 (as V₂O₅) | Well-established, high purity product.[1][2][3] |
| Hydrolysis Precipitation | pH adjustment | 1.8 - 2.0 | 60 - 95 | 91.6 - 97.87 | 92.37 - 98.92 (as V₂O₅) | Environmentally friendly (no ammonium).[4][5][6] |
| Hydrolysis with Mn Salt Pretreatment | Manganese Sulfate | 2.0 | 95 | 97.87 | 98.92 (as V₂O₅) | Effective separation from sodium, high purity.[4][5][7] |
| Hydrothermal Hydrogen Reduction | Hydrogen Gas | 6.0 | 250 (523 K) | 99.25 | 99.92 (as V₂O₃) | Eco-friendly, high purity, short process.[8][9][10][11] |
| Melamine Precipitation | Melamine | ~1.2 - 2.0 | 60 | 99.32 - >99.97 | 93.27 (as V₂O₅) | High efficiency, rapid precipitation.[12][13][14][15] |
| 8-Hydroxyquinoline (B1678124) | 8-Hydroxyquinoline | 4.2 - 9.8 | Ambient | Quantitative (analytical scale) | High (complex) | High selectivity for analytical applications.[16][17] |
| N-Benzoyl-N-phenylhydroxylamine (BPHA) | BPHA | Weakly acidic | Ambient | Quantitative (analytical scale) | High (complex) | Highly specific for vanadium(V).[18][19] |
Experimental Protocols
Detailed methodologies for the key precipitation experiments are provided below.
Ammonium Chloride Precipitation
This method precipitates vanadium as ammonium metavanadate (NH₄VO₃).
Protocol:
-
Start with an alkaline solution containing sodium vanadate (B1173111) (NaVO₃).
-
Add ammonium chloride (NH₄Cl) directly to the solution. A concentration of 2.5% to 12% (w/v) NH₄Cl may be required depending on the vanadium concentration.[20]
-
Adjust the pH of the solution to approximately 5.0-7.0 using an acid such as 0.5 M HCl.[1]
-
Stir the solution for a designated period (e.g., 2 hours) to allow for the formation of a white precipitate of ammonium metavanadate.[20]
-
Allow the precipitate to settle.
-
Filter the precipitate from the solution.
-
Wash the precipitate with a 2.5% (w/v) ammonium chloride solution to remove impurities.
-
Dry the precipitate at room temperature. For conversion to vanadium pentoxide (V₂O₅), calcination at around 540°C is required.[21]
Hydrolysis Precipitation with Manganese Salt Pretreatment
This two-step process first separates vanadium from sodium and then precipitates it through hydrolysis.
Protocol: Step 1: Vanadium Extraction with Manganese Salt
-
Prepare a sodium metavanadate (NaVO₃) solution.
-
Add manganese sulfate (MnSO₄) to the solution. The optimal molar ratio of Mn to V is a key parameter to be determined experimentally.
-
Allow the reaction to proceed to form a manganese vanadate (Mn₂V₂O₇) precipitate, achieving over 99% vanadium extraction.[4][5][7]
-
Separate the Mn₂V₂O₇ precipitate.
Step 2: Acid Dissolution and Hydrolysis
-
Dissolve the Mn₂V₂O₇ precipitate in a sulfuric acid solution, adjusting the pH to 2.8. This achieves a dissolution rate of over 99%.[4][5]
-
Adjust the pH of the resulting manganese vanadate solution to 2.0.
-
Heat the solution to 95°C and maintain for 60 minutes to induce hydrolysis and precipitate vanadium.[4][5][6]
-
Filter the precipitate, wash, and then calcine to obtain V₂O₅.
Hydrothermal Hydrogen Reduction
This eco-friendly method uses hydrogen gas to precipitate vanadium as V₂O₃.
Protocol:
-
Prepare a pentavalent vanadium (V(V)) solution.
-
Adjust the initial pH of the solution to 6.0.
-
Transfer the solution to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to a partial pressure of 4 MPa.
-
Heat the reactor to 250°C (523 K) and maintain for 2 hours.[8][9][10][11]
-
Cool the reactor and collect the V₂O₃ precipitate.
-
Wash and dry the final product.
Melamine Precipitation
Melamine is an effective organic precipitant for vanadium from acidic solutions.
Protocol:
-
Prepare a vanadium-containing solution and adjust the pH to be acidic (optimal pH is around 1.2 to 2.0).
-
Add melamine to the solution. The molar ratio of melamine to vanadium (n(melamine)/n(V)) should be optimized, with studies suggesting a ratio of around 0.6 to 1.0.[12][14]
-
Heat the solution to 60°C and stir for 60 minutes.[12]
-
A precipitate will form, which can be separated by filtration.
-
The precipitate can be roasted to produce V₂O₅.
Concluding Remarks
The choice of a suitable alternative to Cupferron for vanadium precipitation depends on the specific requirements of the application, including the desired purity of the final product, the scale of the operation, environmental considerations, and the presence of interfering ions in the initial solution.
-
Ammonium salt precipitation remains a robust and widely practiced method, consistently delivering high-purity vanadium pentoxide.
-
Hydrolysis-based methods , especially when enhanced with a manganese salt pretreatment step, offer a more environmentally friendly approach by reducing ammonia-nitrogen wastewater and can achieve high precipitation efficiency and product purity.
-
The hydrothermal hydrogen reduction technique is a promising green alternative that yields a very pure V₂O₃ product through a short, low-energy process.
-
Melamine precipitation is a highly efficient and rapid method, particularly from acidic solutions.
-
Reagents like 8-hydroxyquinoline and N-benzoyl-N-phenylhydroxylamine are highly selective and are best suited for analytical applications requiring the separation and quantification of vanadium, rather than for bulk precipitation.
Researchers and professionals are encouraged to consider these alternatives and their respective experimental conditions to optimize their vanadium purification processes.
References
- 1. Recovery of Vanadium by ammonium chloride precipitation method using response surface methodology [amecj.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. saimm.co.za [saimm.co.za]
- 4. mdpi.com [mdpi.com]
- 5. New Insights into a Vanadium Precipitation Process by Hydrolysis Based on Manganese Salt Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into a Vanadium Precipitation Process by Hydrolysis Based on Manganese Salt Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Eco-Friendly Vanadium Precipitation Method by Hydrothermal Hydrogen Reduction Technology [agris.fao.org]
- 10. [PDF] A Novel Eco-Friendly Vanadium Precipitation Method by Hydrothermal Hydrogen Reduction Technology | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and spectrophotometric determination of vanadium(V) with 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reaction mechanism of N-benzoyl-N-phenylhydroxylamine with vanadium(IV) in the weakly acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. amecj.com [amecj.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Certified Reference Materials: Classical Versus Modern Techniques
For researchers, scientists, and professionals in drug development, the accurate analysis of certified reference materials (CRMs) is paramount for method validation, quality control, and ensuring the traceability of measurement results. This guide provides a comprehensive comparison of the performance of classical analytical reagents, with a focus on Kupferron, against modern instrumental techniques in the context of CRM analysis.
While this compound has historically been utilized as a versatile chelating agent for the gravimetric and spectrophotometric determination of various metals, including iron, copper, and vanadium, a notable scarcity of recent, published data exists on its specific performance metrics (e.g., recovery rates, limit of detection) in the analysis of contemporary certified reference materials. This guide, therefore, will focus on a qualitative and practical comparison of the classical chemical analysis workflow, as exemplified by the use of this compound and its alternatives, with the capabilities of modern instrumental methods.
Comparison of Classical Chelating Agents
Classical analytical methods often rely on the use of specific chelating or precipitating agents to isolate and quantify target metal ions. Below is a comparison of this compound with other common classical reagents.
| Reagent | Target Analytes | Principle of Method | Potential Interferences | Advantages | Disadvantages |
| This compound | Fe(III), V(V), Ti(IV), Zr(IV), Cu(II), Sn(IV) | Gravimetry, Spectrophotometry | Oxidizing agents, other metal ions forming insoluble complexes | Effective for separating certain elements from complex matrices. | Limited selectivity, potential carcinogen, requires skilled handling. |
| 8-Hydroxyquinoline | Al(III), Mg(II), Zn(II), and many other metals | Gravimetry, Spectrophotometry, Titrimetry | A wide range of metal ions can precipitate, requiring careful pH control and masking agents. | Versatile reagent for a large number of elements. | Lack of selectivity is a major drawback. |
| Dimethylglyoxime | Ni(II), Pd(II) | Gravimetry, Spectrophotometry | Fe(III) can interfere but can be masked; excess reagent can precipitate. | Highly selective for nickel and palladium. | Limited to a small number of analytes. |
Classical Precipitation Methods Versus Modern Instrumental Techniques for CRM Analysis
The choice between classical and modern analytical techniques for the analysis of certified reference materials depends on a variety of factors, including the specific analytical problem, available resources, and the required data quality.
| Feature | Classical Precipitation/Spectrophotometric Methods | Modern Instrumental Methods (e.g., ICP-OES, AAS, XRF) |
| Sample Throughput | Low; typically one sample at a time. | High; autosamplers enable the analysis of large batches. |
| Multi-Element Capability | Generally single-element analysis. | Capable of simultaneous or rapid sequential multi-element analysis. |
| Sensitivity (LOD/LOQ) | Generally in the parts per million (ppm) range. | Can reach parts per billion (ppb) or even parts per trillion (ppt) levels. |
| Matrix Effects | Can be significant; requires careful separation and masking. | Can be managed with matrix-matched standards, internal standards, and background correction techniques. |
| Cost of Instrumentation | Low; requires basic laboratory glassware and a spectrophotometer or balance. | High; requires significant capital investment for the instruments. |
| Required Operator Expertise | High; requires a deep understanding of chemical principles and meticulous technique. | Moderate to high; requires training in instrument operation and data interpretation software. |
| Safety | Often involves the use of hazardous chemicals and solvents. | Can involve high temperatures (plasmas, furnaces) and high voltages. |
Experimental Protocol: Gravimetric Determination of Iron in a Certified Reference Material using this compound
This protocol outlines the general steps for the gravimetric determination of iron in a CRM using this compound. Note: this compound is a potential carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
1. Sample Preparation:
- Accurately weigh a suitable amount of the certified reference material.
- Dissolve the sample in an appropriate acid mixture (e.g., aqua regia) with heating.
- After dissolution, evaporate the solution to near dryness and then redissolve the residue in dilute acid.
2. Precipitation:
- Dilute the sample solution with deionized water and adjust the acidity.
- Cool the solution in an ice bath.
- Slowly add a cold, freshly prepared 6% aqueous solution of this compound with constant stirring until precipitation is complete.
3. Digestion and Filtration:
- Allow the precipitate to stand in the ice bath for a short period to ensure complete precipitation.
- Filter the precipitate through a quantitative ashless filter paper.
- Wash the precipitate with a cold, dilute acid solution containing a small amount of this compound, followed by cold deionized water.
4. Ignition and Weighing:
- Carefully transfer the filter paper containing the precipitate to a tared porcelain crucible.
- Dry the crucible and contents in an oven.
- Char the filter paper slowly over a low flame and then ignite the precipitate in a muffle furnace at a high temperature (e.g., 900 °C) to convert the iron-Kupferron complex to ferric oxide (Fe₂O₃).
- Cool the crucible in a desiccator and weigh.
- Repeat the ignition, cooling, and weighing steps until a constant weight is obtained.
5. Calculation:
- Calculate the percentage of iron in the certified reference material using the weight of the ferric oxide and the gravimetric factor.
Visualizing Analytical Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow for a classical gravimetric analysis and a decision-making flowchart for selecting an appropriate analytical method.
Caption: Experimental workflow for gravimetric analysis.
Caption: Decision flowchart for analytical method selection.
statistical analysis of results from Kupferron-based analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Kupferron-based analytical methods for the quantification of metal ions. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical techniques for their specific needs. This document outlines the performance of these methods with supporting experimental data and compares them with alternative analytical techniques.
Overview of this compound in Analytical Chemistry
This compound, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent used in analytical chemistry for the separation and quantitative determination of various metal ions. It forms stable, insoluble metal complexes (precipitates) with a range of elements, particularly in acidic solutions. This property makes it a valuable reagent in both gravimetric and spectrophotometric analyses.
Performance Comparison of Analytical Methods
The selection of an analytical method is critically dependent on its performance characteristics. This section provides a comparative summary of this compound-based methods and their alternatives.
Spectrophotometric Methods
Spectrophotometry is a widely used technique for the quantitative analysis of substances based on their absorption of light. In the context of metal analysis, a chelating agent like this compound forms a colored complex with the metal ion, and the intensity of the color, measured as absorbance, is proportional to the concentration of the metal.
Table 1: Performance Comparison of Spectrophotometric Methods for Metal Ion Determination
| Analyte | Method/Reagent | Linearity Range (mg/L) | LOD (mg/L) | LOQ (mg/L) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Iron (Fe³⁺) | Thioglycolic Acid | 0.1 - 30 | 0.0108 | 0.0345 | Not Specified | < 2% | [1][2][3] |
| Vanadium (V⁵⁺) | Thionin | 0.2 - 10 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Vanadium (V⁵⁺) | Pyrogallol Red | 0 - 1.83 | 0.05 | Not Specified | Not Specified | Not Specified | [4] |
Note: Data for a direct this compound-based spectrophotometric method with full validation parameters was not available in the reviewed literature. The data for Thioglycolic Acid, Thionin, and Pyrogallol Red are provided as a reference for typical performance characteristics of spectrophotometric methods for these analytes.
Gravimetric Methods
Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related. In this compound-based gravimetry, the metal of interest is precipitated from solution as a this compound complex. The precipitate is then filtered, washed, dried, and weighed.
Table 2: Performance Comparison of Gravimetric Methods for Metal Ion Determination
| Analyte | Method/Precipitant | Sample Matrix | Accuracy (% Recovery) | Precision (%RSD) | Key Considerations | Reference |
| Iron (Fe³⁺) | Ammonia (B1221849) (as Fe₂O₃·nH₂O) | Aqueous Solution | High (if performed carefully) | Typically < 0.5% | Gelatinous precipitate can be difficult to filter. | [5][6][7][8][9] |
| Copper (Cu²⁺) | N-benzoylphenylhydroxylamine | Not Specified | High | High | A derivative of the same class as this compound. | [10][11] |
| Rare Earth Elements | Oxalic Acid | Not Specified | 97.74% | 0.3154% | Demonstrates typical performance for gravimetric methods. |
Note: Specific quantitative performance data for the gravimetric determination of common metals using this compound as the primary precipitant was limited in the available literature. The data presented for ammonia and oxalic acid precipitation serve as a benchmark for the expected performance of gravimetric methods.
Experimental Protocols
Detailed and accurate experimental protocols are crucial for reproducible and reliable results. This section provides generalized procedures for spectrophotometric and gravimetric analyses using this compound.
Spectrophotometric Determination of Vanadium with this compound (General Procedure)
This protocol is a generalized procedure and may require optimization for specific sample matrices.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Vanadium (V) of a known concentration (e.g., 1000 mg/L) from a suitable salt (e.g., ammonium metavanadate).
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range.
2. Sample Preparation:
-
Accurately weigh or measure the sample containing vanadium.
-
If the sample is solid, dissolve it in an appropriate acid (e.g., nitric acid or a mixture of acids) and dilute to a known volume with deionized water.
-
If the sample is a liquid, dilute it as necessary to bring the vanadium concentration within the working range of the standards.
3. Color Development:
-
Transfer a known volume of the standard or sample solution to a volumetric flask.
-
Add a freshly prepared aqueous solution of this compound (typically 1-2% w/v). The optimal amount should be determined experimentally.
-
Adjust the pH of the solution to the optimal range for complex formation (typically acidic, pH 1-2).
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for a specified time to ensure complete color development.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Vanadium-Kupferron complex.
-
Zero the instrument using a reagent blank (a solution containing all reagents except the analyte).
-
Measure the absorbance of the standard and sample solutions.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of vanadium in the sample solution from the calibration curve.
-
Calculate the concentration of vanadium in the original sample, taking into account any dilution factors.
Gravimetric Determination of Iron with this compound (General Procedure)
This protocol outlines the general steps for the gravimetric determination of iron using this compound as the precipitating agent.
1. Sample Preparation:
-
Accurately weigh a sample containing a known amount of iron into a beaker.
-
Dissolve the sample in a suitable acid (e.g., hydrochloric acid).
-
If necessary, treat the solution to ensure all iron is in the ferric (Fe³⁺) state (e.g., by adding nitric acid and boiling).
-
Dilute the solution with deionized water.
2. Precipitation:
-
Cool the solution in an ice bath.
-
Slowly add a chilled, freshly prepared solution of this compound (typically a 6% aqueous solution) with constant stirring until precipitation is complete. An excess of the reagent is required.
3. Digestion of the Precipitate (Optional but Recommended):
-
Gently heat the solution containing the precipitate to just below boiling for a short period. This process, known as digestion, can improve the filterability of the precipitate.
4. Filtration and Washing:
-
Filter the precipitate through a pre-weighed, ashless filter paper.
-
Wash the precipitate with a cold, dilute acid solution (e.g., dilute HCl) containing a small amount of this compound to prevent peptization (the breakup of the precipitate into colloidal particles).
-
Continue washing with cold deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
5. Drying and Ignition:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
-
Dry the crucible and its contents in an oven at a low temperature (e.g., 105-110 °C).
-
Char the filter paper slowly over a low flame without allowing it to ignite.
-
Ignite the precipitate in a muffle furnace at a high temperature (e.g., 800-900 °C) to convert the iron-Kupferron complex to ferric oxide (Fe₂O₃).
6. Weighing and Calculation:
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible containing the ignited precipitate (Fe₂O₃).
-
Repeat the ignition, cooling, and weighing steps until a constant weight is obtained.
-
Calculate the percentage of iron in the original sample using the following formula:
Where the Gravimetric Factor for Fe in Fe₂O₃ is (2 × Atomic Weight of Fe) / (Molar Mass of Fe₂O₃).
Visualizing the Analytical Workflow
To better understand the logical flow of a typical this compound-based analytical method, the following diagrams illustrate the key stages from sample preparation to final analysis.
Caption: Workflow for Spectrophotometric Analysis.
Caption: Workflow for Gravimetric Analysis.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. Gravimetric determination of copper, iron, aluminium and titanium with N-benzoylphenylhydroxylamine | Semantic Scholar [semanticscholar.org]
- 11. Gravimetric determination of copper, iron, aluminium and titanium with N-benzoylphenylhydroxylamine - Analyst (RSC Publishing) [pubs.rsc.org]
comparing the efficiency of different masking agents with Kupferron
In the realm of analytical chemistry and drug development, the selective masking of metal ions is a critical step to prevent interference in various assays. Kupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, has traditionally been employed as a precipitating and masking agent for a range of metal ions. This guide provides a comparative analysis of this compound's efficiency against other common masking agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal agent for their specific needs.
Quantitative Comparison of Masking Agent Efficiency
The effectiveness of a masking agent is quantitatively expressed by the stability constant (log K) of the complex it forms with a metal ion. A higher stability constant indicates a more stable complex and, consequently, more effective masking. The following table summarizes the stability constants for complexes of various masking agents with Iron(III) (Fe³⁺), a commonly encountered metal ion, under specified conditions.
| Masking Agent | Metal Ion | log K | pH | Temperature (°C) | Ionic Strength (M) |
| This compound | Fe³⁺ | 9.6 | 2.0 | 25 | 0.1 |
| EDTA | Fe³⁺ | 25.1 | - | 20 | 0.1 |
| EDTA (conditional) | Fe³⁺ | 7.08 | 6.5 | 25 | - |
| Nitrilotriacetic acid (NTA) (conditional) | Fe³⁺ | 4.67 | 6.5 | 25 | - |
| Oxalic Acid (OA) (conditional) | Fe³⁺ | 4.32 | 6.5 | 25 | - |
| Salicylhydroxamic acid | Fe³⁺ | 3.77 | 3.0 | 25 | - |
Note: The stability of metal complexes is highly dependent on the experimental conditions, particularly pH. The conditional stability constant (log Kcond) reflects the stability under a specific pH and is often more representative of the masking efficiency in a buffered solution.
Experimental Protocols
To ensure accurate and reproducible results when evaluating and utilizing masking agents, it is imperative to follow well-defined experimental protocols. Below are detailed methodologies for determining metal ions using masking agents via complexometric titration and spectrophotometry.
Complexometric Titration for Determination of Iron(III) with EDTA Masking
This method is suitable for determining the concentration of a metal ion in the presence of interfering ions by masking the interfering ions.
Reagents:
-
Standard EDTA solution (0.01 M)
-
Buffer solution (pH 2.0, prepared using citric acid monohydrate, NaCl, and HCl)
-
Xylenol orange indicator
-
Sample solution containing Iron(III)
Procedure:
-
Pipette a known volume of the sample solution into a conical flask.
-
Add 10 mL of the pH 2.0 buffer solution.
-
Dilute the mixture to approximately 80 mL with distilled water.
-
If necessary, adjust the pH of the solution to 2.0 using a small amount of acid or base.
-
Add a few drops of xylenol orange indicator.
-
Titrate the solution with the standard 0.01 M EDTA solution until the color changes from the color of the metal-indicator complex to that of the free indicator, indicating the endpoint.
-
Record the volume of EDTA solution used to calculate the concentration of the metal ion.
Spectrophotometric Determination of Aluminum with Masking of Iron
This method is used for the determination of aluminum in the presence of iron, where iron is masked to prevent interference.
Reagents:
-
Standard Aluminum solution (10 mg/L)
-
Eriochrome cyanine (B1664457) R (ECR) solution (0.4 mmol/L)
-
N,N-dodecyltrimethylammonium bromide (DTAB) solution (1 mmol/L)
-
Acetate (B1210297) buffer (1 mol/L, pH 5.0)
-
Ascorbic acid solution (10% w/v) as a masking agent for iron
Procedure:
-
To a series of 25 mL volumetric flasks, add appropriate volumes of the sample solution.
-
To each flask, add 2 mL of 10% ascorbic acid solution to mask any iron present and mix for 5 minutes.
-
Add 1.5 mL of 0.4 mmol/L ECR solution, 0.5 mL of 1 mmol/L DTAB solution, and 5 mL of acetate buffer (pH 5.0).
-
Shake the mixture to promote the reaction.
-
Complete the volume to the mark with deionized water.
-
Measure the absorbance of the solutions at the wavelength of maximum absorption after a specified time.
-
The concentration of aluminum is determined by comparing the absorbance with a calibration curve prepared from standard aluminum solutions.
Visualizing Methodologies
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Signaling Pathway of Masking and Demasking in Complexometric Titration
The strategic use of masking and demasking agents allows for the sequential determination of multiple metal ions in a single sample. This process can be visualized as a signaling pathway where the addition of specific reagents triggers the "masking" or "unmasking" of metal ions, thereby controlling their reactivity with the titrant.
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Kupferron and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Kupferron and its degradation products against alternative analytical techniques. The information is supported by detailed experimental protocols and data presentation to assist researchers in establishing robust analytical methods for stability testing.
Introduction to this compound and the Importance of Stability-Indicating Methods
This compound, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a chelating agent historically used in analytical chemistry for the separation and precipitation of metals.[1][2] Its inherent instability, however, presents a significant challenge in its application, particularly in pharmaceutical and other regulated industries where the purity and stability of reagents are critical.[3] Stability-indicating analytical methods are crucial for monitoring the degradation of a substance over time and under various environmental conditions, ensuring the reliability of analytical results. Such methods must be able to separate, detect, and quantify the active substance in the presence of its degradation products.
This guide outlines a proposed stability-indicating HPLC method for this compound, offering a detailed validation protocol in line with the International Council for Harmonisation (ICH) guidelines. Furthermore, it provides a comparative analysis with alternative methods such as UV-Vis Spectrophotometry and Capillary Electrophoresis (CE).
Proposed Stability-Indicating HPLC Method
Experimental Protocol: Proposed HPLC Method
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0, 20 mM) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution: Samples to be analyzed are diluted with the mobile phase to fall within the calibration range.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies expose this compound to various stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat 1 mL of this compound stock solution with 1 mL of 1N HCl at 60°C for 24 hours. Neutralize with 1N NaOH. |
| Base Hydrolysis | Treat 1 mL of this compound stock solution with 1 mL of 1N NaOH at 60°C for 24 hours. Neutralize with 1N HCl. |
| Oxidative Degradation | Treat 1 mL of this compound stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C for 48 hours. Dissolve in the mobile phase for analysis. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) for 48 hours. |
The stressed samples are then analyzed by the proposed HPLC method to assess the separation of the parent this compound peak from any degradation product peaks. A key degradation product of this compound upon thermal decomposition is reported to be nitrobenzene.[3] The HPLC method should demonstrate sufficient resolution between this compound and nitrobenzene, as well as other potential degradation products.
Method Validation
The proposed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.
Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), this compound standard, and stressed samples. | No interference at the retention time of this compound. Resolution between this compound and degradation peaks > 2. |
| Linearity | Analyze a minimum of five concentrations over the range of 1-50 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known concentration of this compound into a placebo or blank matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (typically 3:1). | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (typically 10:1). | To be determined experimentally. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, organic phase composition ±2%, flow rate ±0.1 mL/min). | RSD of results should remain ≤ 2.0%. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for stability-indicating assays, other methods can also be employed for the analysis of this compound, each with its own advantages and limitations.
| Feature | Stability-Indicating HPLC | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Measurement of light absorption by the analyte or its complex. | Separation based on the differential migration of charged species in an electric field. |
| Specificity | High; can separate the parent compound from degradation products. | Low; often lacks the ability to distinguish between the parent compound and its degradation products, which may have similar UV spectra. | High; can provide excellent separation of charged analytes and their degradation products. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL to µg/mL). | Very high (typically ng/mL to pg/mL). |
| Quantitative Analysis | Excellent, with high accuracy and precision. | Good for pure samples, but susceptible to interference. | Good, but can be more variable than HPLC. |
| Instrumentation Cost | High. | Low. | High. |
| Sample Throughput | Moderate. | High. | High. |
| Solvent Consumption | High. | Low. | Very Low. |
Alternative Method 1: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantitative determination of this compound, often after complexation with a metal ion.[3]
Experimental Protocol: UV-Vis Spectrophotometry for this compound-Iron Complex
-
Reagents: Standard solution of this compound, a solution of a metal salt (e.g., ferric chloride), and an appropriate buffer to maintain a stable pH.
-
Procedure:
-
To a series of volumetric flasks, add increasing volumes of the standard this compound solution.
-
Add an excess of the ferric chloride solution to each flask.
-
Adjust the pH with the buffer and dilute to volume with deionized water.
-
Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve of absorbance versus concentration.
-
-
Analysis of Unknowns: Treat the sample solution in the same manner and determine its concentration from the calibration curve.
Limitations: This method is not stability-indicating as it generally measures the total amount of chelating agent capable of forming the colored complex. Degradation products that retain the chelating functional group would interfere with the analysis.
Alternative Method 2: Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species, including metal-chelating agents and their degradation products.
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate (B1201080) buffer) at a specific pH. The BGE may contain additives to enhance separation.
-
Procedure:
-
Rinse the capillary with the BGE.
-
Inject the sample solution (standard or unknown) into the capillary.
-
Apply a high voltage across the capillary to effect separation.
-
Detect the separated components as they pass the detector.
-
-
Quantification: Peak areas are used for quantification against a calibration curve.
Advantages: CE offers high separation efficiency, short analysis times, and low consumption of reagents and samples. It has the potential to be a powerful stability-indicating method.
Conclusion
The proposed stability-indicating HPLC method provides a robust and reliable approach for the analysis of this compound and its degradation products. Its high specificity and ability to separate the parent compound from its degradants make it superior to non-separative techniques like UV-Vis spectrophotometry for stability studies. While Capillary Electrophoresis presents a promising alternative with high separation efficiency and low solvent consumption, HPLC remains the more established and widely used technique in many pharmaceutical and quality control laboratories. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for stability-indicating data, sample throughput, and available instrumentation. The detailed protocols and validation parameters provided in this guide serve as a valuable resource for researchers and scientists in developing and implementing a suitable analytical method for this compound.
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Postulated Degradation Pathway of this compound.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Kupferron for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Kupferron (ammonium salt of N-nitroso-N-phenylhydroxylamine), a reagent used in the separation of metals, is classified as a toxic and potentially carcinogenic substance, necessitating stringent disposal procedures. This guide provides essential safety and logistical information for the proper management of this compound waste.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with the appropriate safety measures to minimize exposure. Always consult the Safety Data Sheet (SDS) for the most detailed information.
-
Personal Protective Equipment (PPE): A complete protective suit, chemical-resistant gloves, and safety glasses with a face shield are mandatory to prevent skin and eye contact.[1] Respiratory protection is required, especially where dust may be generated.[1]
-
Handling: Use this compound in a well-ventilated area or under a chemical fume hood.[2] Avoid creating dust.[1] Wash hands thoroughly after handling.[1]
-
Storage of Waste: Store waste this compound in a cool, dry, and well-ventilated area in a tightly sealed and clearly labeled container, awaiting disposal.[1]
Spill Management
In the event of a this compound spill, immediate and careful action is required:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Dust: Moisten powders with a suitable solvent to prevent them from becoming airborne.
-
Containment: Carefully sweep up the spilled material without creating dust and place it into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area with a detergent and water, collecting the cleaning materials for disposal as hazardous waste.
-
Personal Safety: Wear the appropriate PPE throughout the cleanup process.
Disposal Procedures for this compound Waste
The standard and required method for the disposal of this compound is through a licensed professional waste disposal company. Due to its hazardous nature, on-site treatment or neutralization by laboratory personnel is not recommended and may be prohibited by regulations.
Step-by-Step Disposal Plan:
-
Waste Identification and Classification: Label all this compound waste containers with "Hazardous Waste" and include the chemical name. This compound is classified as toxic and a suspected carcinogen.
-
Segregation and Storage: Store this compound waste separately from other chemical waste streams to avoid incompatible reactions. The waste container must be in good condition and kept securely closed.
-
Engage a Licensed Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of this compound waste by a certified hazardous waste management company.
-
Professional Treatment: The licensed disposal company will transport the waste to a permitted facility for treatment, which typically involves high-temperature incineration in a chemical incinerator equipped with a scrubber to neutralize harmful combustion products.[2]
-
Documentation: Ensure all necessary documentation for the transfer and disposal of the hazardous waste is completed and retained as per regulatory requirements.
Hazard and Disposal Summary
The following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Hazard Classification | Disposal Recommendation |
| Acute Oral Toxicity | Do not dispose of in sanitary sewer or as regular trash. |
| Skin and Eye Irritant | Handle with full PPE. Contaminated materials must be disposed of as hazardous waste. |
| Suspected Carcinogen | Segregate for professional disposal. Avoid all direct contact. |
| Hazardous to the Environment | Prevent release into the environment. Dispose of through a licensed contractor. |
Note: No peer-reviewed, validated experimental protocols for the in-lab neutralization or chemical degradation of this compound waste are publicly available. The procedures for handling hazardous waste are governed by strict regulations, and attempting to treat such waste without proper expertise and facilities can be dangerous and illegal.
This compound Waste Management Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling Kupferron
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Kupferron (Ammonium N-nitrosophenylhydroxylamine), ensuring that your work can proceed with the highest standards of safety.
Synonyms: N-Hydroxy-N-nitrosobenzenamine ammonium (B1175870) salt, Cupferron.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is a suspected carcinogen.[2][3][4][5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment for Handling this compound
| Situation | Required PPE |
| Routine Handling (weighing, preparing solutions) | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles with side shields or a face shield - Laboratory coat - Closed-toe shoes |
| Risk of Dust Generation | - All PPE for routine handling - Respiratory protection (e.g., N95 respirator or higher) |
| Spill Cleanup | - Chemical-resistant gloves, boots, and disposable coveralls - Self-contained breathing apparatus (SCBA) |
| Firefighting | - Full protective gear, including a self-contained breathing apparatus (SCBA) |
Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for detailed guidance.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][2] Have all necessary PPE readily available and inspected for integrity.
-
Weighing and Transfer: When weighing or transferring this compound powder, do so carefully to avoid generating dust.[1][2] Use a spatula and weigh the chemical on a tared weigh boat or paper.
-
Solution Preparation: When dissolving this compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[1] Clean all contaminated surfaces.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Spill Response Workflow
A clear and logical workflow is essential for managing a this compound spill effectively. The following diagram outlines the key steps to take.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled, and sealed container.
-
Waste Characterization: this compound waste is considered hazardous.[4]
-
Disposal Method: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[4][6] Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[6]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
